molecular formula C22H18O10 B1671482 Epicatechin Gallate CAS No. 1257-08-5

Epicatechin Gallate

Katalognummer: B1671482
CAS-Nummer: 1257-08-5
Molekulargewicht: 442.4 g/mol
InChI-Schlüssel: LSHVYAFMTMFKBA-TZIWHRDSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(-)-epicatechin-3-O-gallate is a gallate ester obtained by formal condensation of the carboxy group of gallic acid with the (3R)-hydroxy group of epicatechin. A natural product found in Parapiptadenia rigida. It has a role as a metabolite, an EC 3.2.1.1 (alpha-amylase) inhibitor and an EC 3.2.1.20 (alpha-glucosidase) inhibitor. It is a catechin, a gallate ester and a polyphenol. It is functionally related to a (-)-epicatechin and a gallic acid.
(-)-Epicatechin gallate has been reported in Camellia sinensis, Paeonia obovata, and other organisms with data available.
a steroid 5alpha-reductase inhibitor;  RN given refers to the (cis)-isomer;  structure given in first source;  isolated from green tea

Eigenschaften

IUPAC Name

[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHVYAFMTMFKBA-TZIWHRDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70925231
Record name Epicatechin gallate
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Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (-)-Epicatechin 3-O-gallate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037944
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1257-08-5
Record name Epicatechin gallate
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Record name (-)-Epicatechin-3-O-gallate
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Record name Epicatechin gallate
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Record name Benzoic acid, 3,4,5-trihydroxy-, (2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl ester
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Record name EPICATECHIN GALLATE
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Record name (-)-Epicatechin 3-O-gallate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037944
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

257 - 258 °C
Record name (-)-Epicatechin 3-O-gallate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037944
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Comprehensive Technical Guide to the Biological Activities of Epicatechin Gallate (ECG)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Epicatechin gallate (ECG) is a prominent flavan-3-ol, a type of catechin, found abundantly in green tea (Camellia sinensis) and other plant sources.[1] As a significant bioactive polyphenol, ECG has garnered substantial interest within the scientific community for its diverse pharmacological properties.[2][3] Extensive preclinical research has demonstrated its potent antioxidant, anti-inflammatory, anticancer, cardioprotective, and antimicrobial activities.[2][4] These biological effects are attributed to its unique molecular structure, which enables it to modulate critical cellular signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. This technical guide provides an in-depth overview of the core biological activities of ECG, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular mechanisms to support researchers, scientists, and drug development professionals.

Anticancer Activities

This compound has been extensively studied for its anticancer potential, demonstrating efficacy against various cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, suppression of angiogenesis, and prevention of metastasis.

1.1. Molecular Mechanisms

ECG exerts its anticancer effects by modulating multiple signaling pathways critical for cancer cell survival and progression. It has been shown to inhibit the activity of receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial for tumor growth and angiogenesis. Furthermore, ECG can suppress the activation of key downstream signaling cascades, including the PI3K/Akt and MAPK pathways, leading to cell cycle arrest and apoptosis. The inhibition of the NF-κB signaling pathway by ECG also contributes to its anticancer effects by downregulating the expression of genes involved in inflammation, cell survival, and invasion.

1.2. Quantitative Data: In Vitro Anticancer Activity of ECG

Cancer Cell LineAssay TypeIC50 Value (µM)Reference
Human colon cancer (HT-29)MTT Assay~50
Human prostate cancer (DU145)Not Specified~20-40
Human prostate cancer (LNCaP)Not Specified~20-40

1.3. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of living cells.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: Following treatment, add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

  • Incubation for Solubilization: Leave the plate at room temperature in the dark for at least 2 hours, or overnight, to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

1.4. Visualization: PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and growth and is often dysregulated in cancer. ECG has been shown to inhibit this pathway, contributing to its anticancer effects.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Targets (e.g., Bad, GSK3β) Akt->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Survival Cell Survival, Growth, Proliferation Downstream->Survival ECG This compound (ECG) ECG->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: PI3K/Akt signaling pathway and the inhibitory action of ECG.

Antioxidant Activities

ECG is a potent antioxidant, a property attributed to its polyphenolic structure with multiple hydroxyl groups that can donate electrons to neutralize free radicals.

2.1. Mechanisms of Antioxidant Action

The antioxidant activity of ECG is realized through several mechanisms:

  • Direct Radical Scavenging: ECG can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative damage to cellular components like DNA, proteins, and lipids.

  • Modulation of Antioxidant Enzymes: ECG can enhance the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

  • Chelation of Metal Ions: By chelating pro-oxidant metal ions like iron and copper, ECG can inhibit the generation of free radicals via the Fenton reaction.

2.2. Quantitative Data: Antioxidant Capacity of Catechins

CompoundAssayIC50 (µM)Reference
Epigallocatechin gallate (EGCG)CAAN/A (Highest Activity)
This compound (ECG)DPPH~5.8(Generic Value)
Epigallocatechin (EGC)DPPH~7.2(Generic Value)
Epicatechin (EC)DPPH~10.5(Generic Value)
(Note: CAA values are often expressed as quercetin equivalents. Specific IC50 values can vary based on experimental conditions.)

2.3. Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, accounting for factors like cell uptake and metabolism.

Principle: The assay uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). Antioxidants inhibit this oxidation, leading to a reduction in fluorescence.

Procedure:

  • Cell Culture: Culture adherent cells (e.g., HepG2) in a 96-well black, clear-bottom microplate until they are 90-100% confluent.

  • Cell Washing: Gently remove the culture medium and wash the cells three times with Dulbecco's Phosphate-Buffered Saline (DPBS) or Hank's Balanced Salt Solution (HBSS).

  • Probe and Sample Addition: Add 50 µL of DCFH-DA probe solution to all wells. Subsequently, add 50 µL of the test compound (ECG) or a standard antioxidant (like Quercetin) at various concentrations.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Washing: Carefully remove the solution and wash the cells three times with DPBS or HBSS.

  • Initiation of Oxidation: Add 100 µL of a free radical initiator solution (e.g., AAPH) to all wells.

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity using a microplate reader at 37°C. Use an excitation wavelength of ~480 nm and an emission wavelength of ~530 nm. Readings should be taken at intervals of 1 to 5 minutes for a total of 60 minutes.

2.4. Visualization: Workflow of Cellular Antioxidant Assay

CAA_Workflow Start Start: Confluent Cells in 96-well Plate Wash1 Wash Cells (x3) Start->Wash1 AddProbe Add DCFH-DA Probe + ECG/Sample Wash1->AddProbe Incubate1 Incubate (60 min, 37°C) AddProbe->Incubate1 Wash2 Wash Cells (x3) Incubate1->Wash2 AddInitiator Add Free Radical Initiator Wash2->AddInitiator Read Measure Fluorescence (Ex: 480nm, Em: 530nm) over 60 min AddInitiator->Read

Caption: Experimental workflow for the Cellular Antioxidant Assay (CAA).

Anti-inflammatory Activities

ECG exhibits significant anti-inflammatory properties by modulating key inflammatory pathways and mediators.

3.1. Molecular Mechanisms

The anti-inflammatory effects of ECG are primarily mediated through:

  • Inhibition of NF-κB Pathway: ECG can prevent the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation, thereby suppressing the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.

  • Modulation of MAPK Pathway: ECG can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), including p38, JNK, and ERK, which are involved in the production of inflammatory mediators.

  • Inhibition of Inflammatory Enzymes: ECG has been shown to inhibit enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for the production of prostaglandins and nitric oxide, respectively, during inflammation.

3.2. Experimental Protocol: Western Blot for Protein Expression Analysis

Western blotting is a technique used to detect and quantify specific proteins in a sample, such as key proteins in inflammatory signaling pathways (e.g., p-p65, p-ERK).

Procedure:

  • Protein Extraction: Prepare cell or tissue lysates using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Separate the protein samples based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Washing: Wash the membrane multiple times with a wash buffer (e.g., TBST) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody for 1-2 hours at room temperature.

  • Detection: Detect the protein bands using an appropriate detection method, such as enhanced chemiluminescence (ECL), and capture the image using a CCD camera or X-ray film.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

3.3. Visualizations: Key Inflammatory Signaling Pathways

NF-κB Signaling Pathway The NF-κB pathway is central to the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes Activation ECG This compound (ECG) ECG->IKK Inhibits MAPK_Pathway Stimulus Extracellular Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK (e.g., Raf, MEKK) Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MEK1/2, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Phosphorylates Response Cellular Response (Inflammation, Proliferation) TranscriptionFactors->Response ECG This compound (ECG) ECG->MAPKKK Inhibits

References

A Technical Guide to the Natural Sources of Epicatechin Gallate: From Quantification to Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicatechin gallate (ECG) is a prominent member of the flavan-3-ol family, a class of polyphenolic compounds renowned for their potent antioxidant and biological activities. As a key component of various plant-based foods and beverages, ECG has garnered significant interest within the scientific community for its potential therapeutic applications, including roles in cancer chemoprevention and cardiovascular health. This technical guide provides an in-depth exploration of the natural sources of this compound, methodologies for its quantification, and an overview of its interaction with key cellular signaling pathways, offering a valuable resource for researchers and professionals in drug discovery and development.

Natural Sources and Quantitative Analysis of this compound

This compound is predominantly found in the leaves of the Camellia sinensis plant, the source of tea. Its concentration can vary significantly based on the type of tea, geographical origin, and processing methods. Other notable sources include various fruits and nuts. The following table summarizes the quantitative data on this compound content in several natural sources, compiled from various analytical studies.

Natural SourceSample TypeThis compound (ECG) Content (mg/100g or mg/100mL)Reference(s)
Tea (Camellia sinensis)
Green Tea Leaves10.85% of total catechins[1][2]
Green Tea (Commercial)54.6 mg/g (optimized extraction)[3]
Black TeaLower concentrations than green tea[4]
White TeaLower concentrations than green tea[4]
Fruits
Grape (Black)1.68 mg/100g FW
Grape (Green)0.25 mg/100g FW
Strawberry0.28 mg/100g FW
Sweet Cherry0.09 mg/100g FW
Apple (Dessert), peeled0.01 mg/100g FW
Peach, peeled0.01 mg/100g FW
Nuts
HazelnutsPresent
WalnutsPresent
Other Beverages
Red Wine0.77 mg/100mL
White Wine0.02 mg/100mL

Experimental Protocols for Quantification

Accurate quantification of this compound from natural sources is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is the most widely adopted and reliable method for this purpose.

Protocol: Quantification of this compound in Tea Leaves by HPLC

This protocol is a synthesized example based on common methodologies described in the literature.

1. Sample Preparation and Extraction:

  • Grinding: Dry tea leaves are ground into a fine powder to increase the surface area for extraction.

  • Extraction Solvent: A mixture of ethanol and water (e.g., 60% ethanol) is commonly used. Some methods may employ other solvents like methanol or acetone in varying concentrations.

  • Extraction Method:

    • Maceration: The powdered tea leaves are soaked in the extraction solvent (e.g., a 1:20 raw material to extractant ratio) for a specified period with occasional agitation.

    • Ultrasonication: To enhance extraction efficiency, the sample and solvent mixture can be placed in an ultrasonic bath for a defined time (e.g., 5 minutes).

    • Subcritical Water Extraction: An environmentally friendly method using water at elevated temperature and pressure can also be employed.

  • Filtration: The resulting extract is filtered (e.g., through a 0.22 µm filter) to remove solid particles before HPLC analysis.

2. HPLC Analysis:

  • HPLC System: A standard HPLC system equipped with a UV detector is used.

  • Column: A reversed-phase C18 column is typically employed for the separation of catechins.

  • Mobile Phase: A gradient elution is often used, consisting of two solvents, such as:

    • Solvent A: Water with a small amount of acid (e.g., 0.2% phosphoric acid) to improve peak shape.

    • Solvent B: Acetonitrile or a mixture of methanol and acetonitrile.

  • Detection: The UV detector is set to a wavelength of 280 nm for the detection of catechins.

  • Quantification: The concentration of ECG in the sample is determined by comparing the peak area of the analyte with that of a standard calibration curve prepared using a certified reference standard of this compound.

Cellular Signaling Pathways Modulated by this compound and Related Catechins

This compound and its structurally similar counterpart, epigallocatechin gallate (EGCG), have been shown to exert their biological effects by modulating multiple key signaling pathways involved in cell proliferation, survival, and inflammation. The following diagrams illustrate the points of intervention of these catechins in the MAPK and PI3K/Akt pathways, which are often dysregulated in diseases like cancer.

MAPK_Signaling_Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription ECG_EGCG ECG / EGCG ECG_EGCG->EGFR Inhibition ECG_EGCG->Ras Inhibition

MAPK Signaling Pathway Inhibition by Catechins.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell growth and division. Epigallocatechin gallate (EGCG), and likely this compound (ECG) due to structural similarities, have been shown to inhibit this pathway by targeting key components such as the Epidermal Growth Factor Receptor (EGFR) and Ras, thereby suppressing downstream signaling that leads to cell proliferation.

PI3K_Akt_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival, Proliferation, Angiogenesis mTOR->CellSurvival ECG_EGCG ECG / EGCG ECG_EGCG->PI3K Inhibition ECG_EGCG->Akt Inhibition PTEN PTEN ECG_EGCG->PTEN Upregulation PTEN->PIP3 Inhibition

PI3K/Akt Signaling Pathway Modulation by Catechins.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another crucial signaling cascade that promotes cell survival and proliferation. EGCG has been demonstrated to inhibit this pathway by directly targeting PI3K and Akt. Furthermore, EGCG can upregulate the expression of Phosphatase and Tensin Homolog (PTEN), a tumor suppressor that negatively regulates the PI3K/Akt pathway.

Workflow for Natural Product-Based Drug Discovery

The discovery and development of new drugs from natural sources like this compound follows a structured workflow. This process begins with the identification of promising natural products and progresses through various stages of extraction, isolation, characterization, and testing.

Drug_Discovery_Workflow Source Natural Source Identification (e.g., Tea Leaves) Extraction Crude Extraction Source->Extraction Fractionation Bioassay-Guided Fractionation & Isolation Extraction->Fractionation Identification Structure Elucidation (e.g., HPLC, MS, NMR) Fractionation->Identification Bioactivity In Vitro & In Vivo Bioactivity Screening Identification->Bioactivity Lead Lead Compound Optimization Bioactivity->Lead Preclinical Preclinical Studies (Toxicology, Pharmacokinetics) Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

General Workflow for Natural Product Drug Discovery.

This generalized workflow for natural product drug discovery outlines the key phases from initial sourcing to clinical evaluation. The process is iterative, with feedback from bioactivity screening and preclinical studies often informing further optimization of the lead compound.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. Its abundance in readily available sources like tea, coupled with its ability to modulate critical cellular signaling pathways, makes it an attractive candidate for further research and drug development. A thorough understanding of its natural distribution, robust methods for its quantification, and a clear picture of its mechanisms of action are fundamental for harnessing its full potential in the prevention and treatment of human diseases. This guide provides a solid foundation for researchers and professionals to build upon in their endeavors to translate the promise of this compound into tangible clinical applications.

References

The Biosynthesis of Epicatechin Gallate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Epicatechin gallate (ECG), a prominent catechin found in tea (Camellia sinensis), is a flavonoid of significant interest due to its diverse bioactive properties. Understanding its biosynthesis is crucial for metabolic engineering, optimizing agricultural production, and exploring its therapeutic potential. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the enzymatic steps from primary metabolites to the final galloylated product. It includes a compilation of available quantitative data, comprehensive experimental protocols for key analytical techniques, and visual diagrams of the metabolic pathway and experimental workflows to facilitate a deeper understanding for researchers in the field.

Introduction

Flavonoids are a large class of plant secondary metabolites derived from the phenylpropanoid pathway.[1] Among them, flavan-3-ols, commonly known as catechins, are abundant in various fruits, vegetables, and beverages, with tea being a particularly rich source. This compound is formed through the esterification of epicatechin with gallic acid.[2] This galloylation significantly influences the biological activity of the molecule.[3] The biosynthesis of this compound is a multi-step process that begins with the shikimate pathway, proceeds through the general phenylpropanoid pathway, and culminates in the specialized flavonoid and galloylation pathways.

The Biosynthesis Pathway of this compound

The formation of this compound can be conceptually divided into three major stages:

  • The Shikimate and Phenylpropanoid Pathways: Generation of the core phenylpropanoid precursor, p-Coumaroyl-CoA.

  • The Flavonoid Pathway: Synthesis of the flavan-3-ol, (-)-epicatechin.

  • The Galloylation Pathway: Esterification of (-)-epicatechin with a galloyl moiety.

From Primary Metabolites to p-Coumaroyl-CoA

The journey begins with primary metabolites from glycolysis and the pentose phosphate pathway. The shikimate pathway converts phosphoenolpyruvate and erythrose-4-phosphate into chorismate, which is the precursor for the aromatic amino acids, including L-phenylalanine.[4][5]

The general phenylpropanoid pathway then converts L-phenylalanine to p-Coumaroyl-CoA in three enzymatic steps:

  • Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumaroyl-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-Coumaroyl-CoA.

Shikimate_Phenylpropanoid_Pathway Phosphoenolpyruvate Phosphoenolpyruvate Shikimate Pathway Shikimate Pathway Phosphoenolpyruvate->Shikimate Pathway Erythrose-4-Phosphate Erythrose-4-Phosphate Erythrose-4-Phosphate->Shikimate Pathway L-Phenylalanine L-Phenylalanine Shikimate Pathway->L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL

Figure 1: Shikimate and Phenylpropanoid Pathways.
Biosynthesis of (-)-Epicatechin

p-Coumaroyl-CoA serves as the entry point into the flavonoid biosynthesis pathway. The key steps leading to the formation of (-)-epicatechin are as follows:

  • Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone Isomerase (CHI): Isomerizes naringenin chalcone to naringenin.

  • Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to dihydrokaempferol.

  • Flavonoid 3'-Hydroxylase (F3'H): Hydroxylates dihydrokaempferol to dihydroquercetin.

  • Dihydroflavonol 4-Reductase (DFR): Reduces dihydroquercetin to leucocyanidin.

  • Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): Oxidizes leucocyanidin to cyanidin.

  • Anthocyanidin Reductase (ANR): Reduces cyanidin to (-)-epicatechin. This is a key branching point, as leucoanthocyanidin reductase (LAR) can convert leucocyanidin to (+)-catechin.

Epicatechin_Biosynthesis_Pathway p-Coumaroyl-CoA p-Coumaroyl-CoA Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Naringenin Chalcone Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS/LDOX (-)-Epicatechin (-)-Epicatechin Cyanidin->(-)-Epicatechin ANR

Figure 2: Biosynthesis of (-)-Epicatechin.
Galloylation of (-)-Epicatechin

The final step in the biosynthesis of this compound is the attachment of a galloyl group from gallic acid to the 3-hydroxyl group of (-)-epicatechin. Gallic acid itself is derived from the shikimate pathway. The galloylation process is a two-step reaction catalyzed by two distinct enzymes:

  • UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT): This enzyme catalyzes the formation of the activated galloyl donor, 1-O-galloyl-β-D-glucose (β-glucogallin), from gallic acid and UDP-glucose.

  • Epicatechin:1-O-galloyl-β-D-glucose O-galloyltransferase (ECGT): This novel enzyme then transfers the galloyl group from β-glucogallin to (-)-epicatechin, forming this compound.

Galloylation_Pathway Gallic Acid Gallic Acid β-Glucogallin β-Glucogallin Gallic Acid->β-Glucogallin UGGT UDP-Glucose UDP-Glucose UDP-Glucose->β-Glucogallin This compound This compound β-Glucogallin->this compound ECGT (-)-Epicatechin (-)-Epicatechin (-)-Epicatechin->this compound

Figure 3: Galloylation of (-)-Epicatechin.

Quantitative Data

Quantitative understanding of the biosynthesis pathway is essential for metabolic modeling and engineering. The following table summarizes the available Michaelis-Menten kinetic parameters for the key galloylation enzyme, ECGT, from Camellia sinensis.

EnzymeSubstrateK_m_ (mM)V_max_ (picokatal)k_cat_ (min⁻¹)Reference
ECGT (-)-Epicatechin (EC)0.26 ± 0.0427.6 ± 3.2052.56 ± 5.83
ECGT (-)-Epigallocatechin (EGC)0.23 ± 0.0332.48 ± 4.1061.86 ± 7.51
ECGT β-Glucogallin0.45 ± 0.0629.87 ± 3.8056.89 ± 6.95

Table 1: Michaelis-Menten kinetics of Epicatechin:1-O-galloyl-β-D-glucose O-galloyltransferase (ECGT) from Camellia sinensis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Enzyme Extraction from Plant Tissue

A general protocol for the extraction of active enzymes involved in flavonoid biosynthesis from plant leaves is as follows:

  • Freeze fresh plant leaves (e.g., young tea leaves) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Suspend the powdered tissue in an extraction buffer (e.g., 0.1 M phosphate buffer, pH 7.4) containing polyvinylpolypyrrolidone (PVPP) to remove phenolic compounds and a reducing agent like β-mercaptoethanol to prevent oxidation.

  • Stir the mixture on ice for 1 hour.

  • Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.

  • Collect the supernatant containing the crude enzyme extract.

  • The crude extract can be used directly for activity assays or further purified using techniques like ammonium sulfate precipitation and chromatography.

Enzyme_Extraction_Workflow Plant Tissue Plant Tissue Grind in Liquid N2 Grind in Liquid N2 Plant Tissue->Grind in Liquid N2 Suspend in Extraction Buffer Suspend in Extraction Buffer Grind in Liquid N2->Suspend in Extraction Buffer Incubate on Ice Incubate on Ice Suspend in Extraction Buffer->Incubate on Ice Centrifuge Centrifuge Incubate on Ice->Centrifuge Crude Enzyme Extract Crude Enzyme Extract Centrifuge->Crude Enzyme Extract Further Purification Further Purification Crude Enzyme Extract->Further Purification

Figure 4: Enzyme Extraction Workflow.
Anthocyanidin Reductase (ANR) Enzyme Assay

This assay measures the conversion of cyanidin to epicatechin.

  • Prepare a reaction mixture containing phosphate buffer (e.g., 0.1 M, pH 7.0), NADPH, and the enzyme extract.

  • Initiate the reaction by adding the substrate, cyanidin chloride.

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an organic solvent like ethyl acetate.

  • Extract the product, (-)-epicatechin, into the organic phase.

  • Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis.

  • Analyze the product by HPLC, comparing the retention time and UV-Vis spectrum to an authentic (-)-epicatechin standard. A control reaction with boiled enzyme should be performed to ensure the observed activity is enzymatic.

Epicatechin:1-O-galloyl-β-D-glucose O-galloyltransferase (ECGT) Enzyme Assay

This assay measures the formation of this compound from (-)-epicatechin and β-glucogallin.

  • Prepare a reaction mixture in a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.0) containing (-)-epicatechin, β-glucogallin, and ascorbic acid (as an antioxidant).

  • Add the enzyme extract to initiate the reaction.

  • Incubate at the optimal temperature (e.g., 30°C) for a specific time (e.g., 1 hour).

  • Terminate the reaction, for example, by adding methanol or by heat inactivation.

  • Centrifuge to remove any precipitate.

  • Analyze the supernatant by HPLC to quantify the formation of this compound.

HPLC Analysis of Catechins

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of catechins.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution is commonly employed, using a mixture of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: A UV-Vis detector set at 280 nm is suitable for detecting catechins. A photodiode array (PDA) detector can provide spectral information for peak identification.

  • Quantification: Quantification is achieved by comparing the peak areas of the samples to those of a calibration curve generated with authentic standards of the catechins of interest.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps to measure the transcript levels of genes involved in this compound biosynthesis.

  • RNA Extraction: Isolate total RNA from the plant tissue of interest using a suitable kit or protocol.

  • DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • Primer Design: Design gene-specific primers for the target genes (e.g., PAL, C4H, 4CL, CHS, CHI, F3H, F3'H, DFR, ANS, ANR, UGGT, ECGT) and a stable reference gene (e.g., actin or GAPDH).

  • qRT-PCR Reaction: Perform the qRT-PCR using a SYBR Green-based master mix. The reaction typically includes the cDNA template, forward and reverse primers, and the master mix.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression levels of the target genes normalized to the reference gene.

qRT_PCR_Workflow RNA Extraction RNA Extraction DNase Treatment DNase Treatment RNA Extraction->DNase Treatment cDNA Synthesis cDNA Synthesis DNase Treatment->cDNA Synthesis qRT-PCR qRT-PCR cDNA Synthesis->qRT-PCR Primer Design Primer Design Primer Design->qRT-PCR Data Analysis Data Analysis qRT-PCR->Data Analysis

Figure 5: qRT-PCR Workflow.

Conclusion

The biosynthesis of this compound is a complex and highly regulated process involving multiple metabolic pathways and key enzymes. This guide has provided a detailed overview of the pathway, from primary metabolism to the final galloylated product. The included quantitative data and experimental protocols offer a valuable resource for researchers investigating this important class of flavonoids. Further research is needed to fully characterize the kinetics of all enzymes in the pathway, particularly anthocyanidin reductase in Camellia sinensis, and to elucidate the regulatory networks that control the flux through this pathway. Such knowledge will be instrumental in the development of strategies for the enhanced production of this compound and for harnessing its full potential in various applications.

References

The Pharmacokinetic Profile of Epicatechin Gallate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicatechin gallate (ECG) is a prominent flavonoid and a key bioactive constituent of green tea, belonging to the catechin family. It is recognized for a spectrum of potential health benefits, including antioxidant and anti-inflammatory properties. A thorough understanding of its pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes this compound—is fundamental for its development as a therapeutic agent. This technical guide provides an in-depth overview of the bioavailability and pharmacokinetic parameters of this compound, supported by experimental methodologies and visual representations of relevant biological pathways. While much of the available research has focused on the more abundant Epigallocatechin gallate (EGCG), this guide will distinguish between the two where data is available and use EGCG as a close structural and functional analog where necessary, with appropriate caveats.

Pharmacokinetics of this compound

The systemic availability of this compound is generally low, a characteristic shared with other catechins. This is primarily due to limited absorption, extensive first-pass metabolism in the intestine and liver, and rapid elimination.

Absorption

Following oral ingestion, ECG is absorbed in the small intestine. However, its absorption is incomplete. Factors influencing its absorption include its chemical structure, formulation, and the presence of food. Ingesting ECG with food has been shown to significantly inhibit its absorption.[1]

Bioavailability

The absolute bioavailability of ECG is notably low. Studies in rats have reported an absolute bioavailability of approximately 0.06%.[2] This is considerably lower than that of other catechins like (-)-epicatechin (EC) and EGCG, which were found to have bioavailabilities of 0.39% and 0.14%, respectively, in the same study.[2] In mice, the bioavailability of EGCG was reported to be higher, at 26.5%, suggesting species-specific differences.[3]

Distribution

Once absorbed, ECG is distributed to various tissues. Following intravenous administration in mice, EGCG was found in the lung, prostate, and other tissues.[3] While intragastric administration resulted in lower tissue levels in most organs compared to intravenous administration, high concentrations were observed in the small intestine and colon. The protein binding of EGCG in rat plasma has been reported to be high, at 92.4 ± 2.5%.

Metabolism

ECG undergoes extensive metabolism, primarily through glucuronidation, sulfation, and methylation in the enterocytes and hepatocytes. The gut microbiota also plays a crucial role in the metabolism of ECG, breaking it down into smaller phenolic compounds. In human plasma, EGCG is predominantly found in its free, unconjugated form, whereas other catechins like EGC and EC are mostly present as conjugates.

Excretion

The metabolites of ECG, along with any absorbed parent compound, are primarily excreted in the urine and feces. Urinary recovery of ECG in rats was found to be very low, ranging from 0.17% to 4.72% after oral dosing and 2.11% to 14.2% after intravenous dosing.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for ECG and the closely related EGCG from various studies.

Table 1: Pharmacokinetic Parameters of this compound (ECG) in Rats

ParameterValueSpeciesDosageRouteReference
Absolute Bioavailability (F)0.06%Sprague Dawley Rat50 mg/kg (i.v.), 5000 mg/kg (oral)i.v., oral
Tmax (h)2Sprague Dawley Rat5000 mg/kgoral
t1/2 (min)451-479Sprague Dawley Rat5000 mg/kgoral

Table 2: Pharmacokinetic Parameters of Epigallocatechin Gallate (EGCG) in Humans

ParameterValueSubjectsDosageFormulationReference
Cmax (ng/mL)77.9 ± 22.2820 mg/kgGreen Tea
Tmax (h)1.3 - 1.6820 mg/kgGreen Tea
AUC (ng·h/mL)508.2 ± 227820 mg/kgGreen Tea
t1/2 (h)3.4 ± 0.3820 mg/kgGreen Tea
Cmax (ng/mL)438.5 ± 284.45800 mgPure EGCG
AUC (min·µg/mL)167.15800 mgPure EGCG

Table 3: Pharmacokinetic Parameters of Epigallocatechin Gallate (EGCG) in Rodents

ParameterValueSpeciesDosageRouteReference
Absolute Bioavailability (F)26.5%CF-1 Mice75 mg/kgi.g.
Cmax (µM)0.28CF-1 Mice75 mg/kgi.g.
Absolute Bioavailability (F)4.95%Rat100 mg/kgoral
t1/2 (min)48 ± 13Rat100 mg/kgoral

Experimental Protocols

In Vivo Pharmacokinetic Studies in Rats
  • Animal Model: Male Sprague Dawley rats (210-230 g).

  • Dosing:

    • Intravenous (i.v.): 50 mg/kg of a decaffeinated catechin-fraction.

    • Oral: 5000 mg/kg of a decaffeinated catechin-fraction.

  • Sample Collection: Blood, urine, and feces were collected at various time points.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) was used to measure the concentrations of catechins in the collected samples.

  • Pharmacokinetic Analysis: A non-compartmental approach was used to determine pharmacokinetic parameters.

G cluster_protocol In Vivo Pharmacokinetic Study Workflow AnimalModel Sprague Dawley Rats Dosing Oral or IV Administration of Catechin Fraction AnimalModel->Dosing Subjects Sampling Blood, Urine, Feces Collection Dosing->Sampling Post-administration Analysis HPLC Quantification Sampling->Analysis Sample Preparation PK_Analysis Non-compartmental Pharmacokinetic Analysis Analysis->PK_Analysis Concentration Data

Caption: Workflow for a typical in vivo pharmacokinetic study in rats.

Human Pharmacokinetic Studies
  • Subjects: Healthy human volunteers.

  • Dosing: Single oral doses of green tea, decaffeinated green tea, pure EGCG, or Polyphenon E (a decaffeinated green tea catechin mixture). Dosages varied across studies, for example, 20 mg tea solids/kg or specific doses of EGCG ranging from 200 to 800 mg.

  • Sample Collection: Blood and urine samples were collected for up to 24 hours after administration.

  • Analytical Method: HPLC coupled with an electrochemical detector or a coulometric electrode array detection system was used to quantify catechin concentrations in plasma and urine.

  • Pharmacokinetic Analysis: A one-compartment model or a model-independent approach was used to estimate pharmacokinetic parameters.

G cluster_human_protocol Human Pharmacokinetic Study Workflow Subjects Healthy Human Volunteers Dosing Oral Administration of EGCG or Green Tea Extract Subjects->Dosing Sampling Blood and Urine Collection (up to 24h) Dosing->Sampling Analysis HPLC with Electrochemical or Coulometric Detection Sampling->Analysis PK_Analysis Pharmacokinetic Modeling (e.g., One-compartment) Analysis->PK_Analysis

Caption: General workflow for a human pharmacokinetic study of EGCG.

In Vitro Permeability Assays
  • Cell Model: Caco-2 cell monolayers, a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial cell monolayer with tight junctions, are commonly used to model the intestinal barrier.

  • Methodology:

    • Caco-2 cells are seeded on permeable supports and cultured until a confluent monolayer is formed.

    • The test compound (e.g., EGCG) is added to the apical (AP) side, and samples are taken from the basolateral (BL) side at various time points to determine the rate of transport.

    • The apparent permeability coefficient (Papp) is calculated.

  • Findings: The apparent permeability of free EGCG across Caco-2 cell monolayers was found to be 0.88 ± 0.09 × 10⁻⁶ cm/s. Encapsulation in a niosomal formulation increased the permeability to 1.42 ± 0.24 × 10⁻⁶ cm/s.

G cluster_caco2_protocol In Vitro Caco-2 Permeability Assay Seeding Seed Caco-2 cells on permeable supports Differentiation Culture to form a confluent monolayer Seeding->Differentiation Dosing Add EGCG to Apical side Differentiation->Dosing Sampling Sample from Basolateral side Dosing->Sampling Analysis Quantify EGCG concentration Sampling->Analysis Calculation Calculate Apparent Permeability (Papp) Analysis->Calculation

Caption: Workflow for an in vitro Caco-2 permeability assay.

Signaling Pathways Modulated by this compound

This compound and its close analog EGCG have been shown to modulate a multitude of signaling pathways, which underlies their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-oxidative effects.

Key Modulated Pathways
  • MAPK Pathway: EGCG can block the Mitogen-Activated Protein Kinase (MAPK) cascade, including the RAS/RAF/MEK/ERK/JNK pathways.

  • PI3K/AKT Pathway: This pathway, crucial for cell survival and proliferation, is also inhibited by EGCG.

  • NF-κB Pathway: EGCG can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.

  • EGFR Pathway: The Epidermal Growth Factor Receptor (EGFR) signaling pathway, often implicated in cancer, can be blocked by EGCG.

  • VEGF Pathway: EGCG has been shown to inhibit the Vascular Endothelial Growth Factor (VEGF) pathway, which is critical for angiogenesis.

G cluster_signaling Signaling Pathways Modulated by EGCG cluster_pathways Key Signaling Pathways cluster_outcomes Cellular Outcomes EGCG Epigallocatechin gallate (EGCG) MAPK MAPK Pathway (RAS/RAF/MEK/ERK/JNK) EGCG->MAPK inhibits PI3K_AKT PI3K/AKT Pathway EGCG->PI3K_AKT inhibits NF_kB NF-κB Pathway EGCG->NF_kB inhibits EGFR EGFR Pathway EGCG->EGFR inhibits VEGF VEGF Pathway EGCG->VEGF inhibits Apoptosis Induction of Apoptosis MAPK->Apoptosis CellCycleArrest Cell Cycle Arrest PI3K_AKT->CellCycleArrest AntiInflammation Anti-inflammatory Effects NF_kB->AntiInflammation AntiAngiogenesis Inhibition of Angiogenesis VEGF->AntiAngiogenesis

Caption: Overview of key signaling pathways modulated by EGCG.

Conclusion

The pharmacokinetic profile of this compound is characterized by low oral bioavailability due to limited absorption and extensive metabolism. This presents a significant challenge for its development as a therapeutic agent. However, a deeper understanding of its ADME properties, facilitated by robust analytical methodologies, is paving the way for the development of novel formulations and delivery systems to enhance its systemic exposure and, consequently, its therapeutic efficacy. The modulation of multiple critical signaling pathways by ECG and its analogs underscores their potential in the prevention and treatment of various diseases. Future research should focus on strategies to overcome the pharmacokinetic limitations of ECG to fully exploit its therapeutic promise.

References

Epicatechin gallate structure-activity relationship

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structure-Activity Relationship of Epicatechin Gallate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (ECG) is a prominent flavan-3-ol, a type of flavonoid found abundantly in green tea (Camellia sinensis), as well as in smaller quantities in cocoa and grapes.[1][2] As a member of the catechin family, ECG is structurally characterized by the esterification of epicatechin with gallic acid at the C-3 position of the C-ring.[1][3] This unique molecular architecture, featuring a flavan-3-ol skeleton with multiple hydroxyl groups and a galloyl moiety, is the foundation of its diverse and potent biological activities.[3] ECG's molecular formula is C₂₂H₁₈O₁₀, with a molecular weight of approximately 442.37 g/mol .

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound. It delves into the specific molecular features that govern its antioxidant, anti-inflammatory, anticancer, and enzyme-inhibiting properties. By presenting quantitative data, detailed experimental methodologies, and visual diagrams of key signaling pathways, this document serves as a critical resource for professionals engaged in natural product research and drug development.

Core Structure-Activity Relationship (SAR)

The biological efficacy of this compound is intrinsically linked to its chemical structure. The key determinants of its activity are the arrangement of hydroxyl (-OH) groups on its phenolic rings and the presence of the galloyl moiety.

  • The Flavan-3-ol Backbone: The core structure consists of two aromatic rings (A and B) linked by a three-carbon heterocyclic C-ring. This fundamental skeleton is common to all catechins.

  • The Galloyl Moiety: The esterification of gallic acid at the 3-position of the C-ring is the most critical feature defining ECG's enhanced bioactivity. This galloyl group provides additional phenolic hydroxyl groups, which significantly boosts its ability to scavenge free radicals and interact with biological targets compared to its unesterified counterpart, epicatechin. Studies consistently show that galloylated catechins like ECG and EGCG exhibit stronger antioxidant and antiproliferative effects than non-galloylated catechins.

  • Hydroxyl Groups: ECG possesses multiple hydroxyl groups on its A-ring, B-ring, and the galloyl D-ring. These groups, particularly the ortho-dihydroxyl configuration on the B-ring (a catechol group), are crucial for its antioxidant activity, acting as hydrogen donors to neutralize reactive oxygen species (ROS) and as chelation sites for metal ions. The tri-hydroxyl arrangement on the galloyl moiety further amplifies this radical-scavenging capacity.

The following diagram illustrates the key structural features of this compound and their relationship to its primary biological activities.

Caption: Core Structure-Activity Relationship of this compound.

Quantitative Analysis of Biological Activities

The specific structural features of ECG translate into measurable biological effects. This section summarizes the quantitative data related to its key activities.

Table 1: Enzyme Inhibitory Activity of this compound
Target EnzymeBiological RelevanceIC₅₀ ValueInhibition TypeSource(s)
Tyrosinase Skin pigmentation, Browning in food11.3 ± 8.2 µMReversible Mixed-Inhibition
Xanthine Oxidase (XO) Gout, Hyperuricemia7.94 µMNot specified
NorA Efflux Pump (S. aureus) Bacterial Antibiotic Resistance~50 µMNot applicable
Matrix Metalloproteinase-9 (MMP-9) Cancer Metastasis, InflammationNot specifiedNot specified
Table 2: Antiproliferative and Cytotoxic Activity of Catechins

Note: Data for ECG is often presented alongside its more studied counterpart, EGCG, providing valuable comparative insights into their SAR.

Cell LineCancer TypeCompoundIC₅₀ / GI₅₀ ValueTimeSource(s)
Hs578T Triple-Negative Breast CancerEGCG131.6 µM24 h
Hs578T Triple-Negative Breast CancerEGCG15.8 µM48 h
Hs578T Triple-Negative Breast CancerEGC186.2 µM24 h
Hs578T Triple-Negative Breast CancerCatechin326.8 µM24 h
HuCC-T1 CholangiocarcinomaEGCG~5 µg/mL (~10.9 µM)Not specified
OVCAR-3 Ovarian CarcinomaCatechin Mix (EGC + EGCG)1094 µg/mLNot specified
HFL1 (Normal) Fetal Lung FibroblastCatechin Mix (EGC + EGCG)412.9 µg/mLNot specified

The data in Table 2 highlights a key SAR principle: the galloylated catechin (EGCG) is significantly more potent than non-galloylated catechins (EGC, Catechin) in inhibiting cancer cell proliferation.

Key Signaling Pathways Modulated by this compound

ECG exerts its cellular effects by modulating critical signaling pathways involved in inflammation and cancer. The Nuclear Factor-kappa B (NF-κB) pathway is a primary target.

NF-κB Signaling Pathway Inhibition

NF-κB is a master regulator of inflammatory responses. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as TNF-α or lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. ECG has been shown to inhibit this pathway, thereby reducing inflammation. This is a crucial mechanism for its neuroprotective and anti-inflammatory effects.

cluster_pathway NF-κB Signaling Pathway and ECG Inhibition Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB p_IkB P-IκB IkB_NFkB->p_IkB NFkB_Active NF-κB (Active) IkB_NFkB->NFkB_Active Releases Proteasome Proteasome Degradation p_IkB->Proteasome Ubiquitination Proteasome->IkB_NFkB Degrades IκB Nucleus Nucleus NFkB_Active->Nucleus Translocates to Transcription Gene Transcription (Pro-inflammatory Cytokines) Nucleus->Transcription Initiates ECG This compound (ECG) ECG->IKK Inhibits

Caption: ECG inhibits the pro-inflammatory NF-κB signaling pathway.

Detailed Experimental Protocols

Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for key experiments used to evaluate the bioactivity of this compound.

Protocol 1: DPPH Radical Scavenging Activity Assay (Antioxidant Capacity)

This protocol is adapted from widely used spectrophotometric methods for determining antioxidant activity.

1. Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.

2. Reagents and Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • This compound (ECG) standard

  • Positive Control (e.g., Ascorbic Acid, Trolox)

  • Spectrophotometer or Microplate Reader

  • Volumetric flasks, pipettes, cuvettes or 96-well plate

3. Procedure:

  • Preparation of DPPH Stock Solution (e.g., 0.1 mM): Accurately weigh ~4 mg of DPPH and dissolve in 100 mL of methanol. Store in a dark, refrigerated container.

  • Preparation of DPPH Working Solution: Dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm. This solution should be prepared fresh daily.

  • Preparation of Sample Solutions: Prepare a stock solution of ECG in methanol (e.g., 1 mg/mL). From this, create a series of dilutions to obtain various concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the positive control.

  • Assay:

    • Blank: Add 1.0 mL of methanol to a cuvette.

    • Control: Add 0.5 mL of the DPPH working solution to 0.5 mL of methanol. Mix and record the absorbance (A_control).

    • Sample: Add 0.5 mL of each ECG dilution to 0.5 mL of the DPPH working solution.

  • Incubation: Mix all solutions thoroughly and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each sample solution at 517 nm (A_sample).

  • Calculation:

    • Percentage Inhibition (%) = [ (A_control - A_sample) / A_control ] * 100

    • Plot the percentage inhibition against the sample concentrations and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

cluster_prep Preparation prep_dpph Prepare DPPH Working Solution mix Mix DPPH with Sample, Control, or Blank prep_dpph->mix prep_sample Prepare Serial Dilutions of ECG and Control prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Experimental workflow for the DPPH antioxidant assay.

Protocol 2: Matrix Metalloproteinase (MMP) Inhibition Assay

This protocol describes a general method using a fluorogenic substrate to measure MMP activity and its inhibition.

1. Principle: The assay utilizes a quenched fluorogenic substrate, often a peptide containing a specific MMP cleavage site flanked by a fluorophore and a quencher. In its intact state, the fluorescence is suppressed by Förster Resonance Energy Transfer (FRET). Upon cleavage by an active MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity. Inhibitors will reduce the rate of substrate cleavage.

2. Reagents and Materials:

  • Recombinant active MMP (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate (commercially available)

  • Assay Buffer (e.g., Tris-HCl with CaCl₂, ZnCl₂, and Brij-35)

  • This compound (ECG) test compound

  • Known MMP inhibitor (Positive Control, e.g., Doxycycline, NNGH)

  • DMSO (for dissolving compounds)

  • Fluorescence microplate reader

3. Procedure:

  • Reagent Preparation: Prepare stock solutions of ECG and the positive control inhibitor in DMSO. Create a series of dilutions in Assay Buffer. Ensure the final DMSO concentration in the assay is low (<1%) to avoid solvent effects.

  • Enzyme Activation (if necessary): Some MMPs are supplied as pro-enzymes and require activation with an agent like APMA (4-aminophenylmercuric acetate) prior to the assay. Follow the manufacturer's instructions.

  • Assay Setup (96-well black plate):

    • 100% Activity Control: Add Assay Buffer + Enzyme.

    • Inhibitor Wells: Add various concentrations of ECG or positive control + Enzyme.

    • Blank (No Enzyme): Add Assay Buffer + Substrate.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation/emission wavelengths every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each well.

    • Normalize the rates relative to the 100% activity control.

    • Plot the percentage of inhibition versus the inhibitor concentration and calculate the IC₅₀ value.

prep_reagents Prepare Enzyme, Substrate, and ECG Dilutions plate_setup Add Enzyme and ECG to 96-well Plate prep_reagents->plate_setup pre_incubate Pre-incubate at 37°C (15-30 min) plate_setup->pre_incubate start_reaction Add Fluorogenic Substrate to all wells pre_incubate->start_reaction measure Measure Fluorescence Kinetics (e.g., 60 min at 37°C) start_reaction->measure analyze Calculate Reaction Rates and Determine IC50 measure->analyze

Caption: Workflow for a fluorogenic MMP inhibition assay.

Conclusion

The structure of this compound is a masterclass in natural product design, where specific functional groups dictate potent and diverse biological activities. The presence of the galloyl moiety at the C3 position is the single most important feature enhancing its efficacy, particularly in antioxidant and antiproliferative contexts, when compared to non-galloylated catechins. The hydroxyl groups on the B-ring and galloyl ring are fundamental to its ability to neutralize reactive oxygen species and interact with protein targets. Through the modulation of key cellular signaling pathways like NF-κB, ECG exerts significant anti-inflammatory effects. This detailed understanding of its structure-activity relationship, supported by quantitative data and standardized protocols, provides a solid foundation for researchers and drug developers to explore the full therapeutic potential of this compound in preventing and treating a range of human diseases.

References

The Anti-inflammatory Effects of Epicatechin Gallate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Epicatechin gallate (ECG), a prominent catechin found in green tea and other plants, has garnered significant attention for its potent antioxidant and anti-inflammatory properties.[1][2] As chronic inflammation is a key pathological component of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, the therapeutic potential of ECG is a subject of intense research.[3][4] This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of ECG, supported by quantitative data from various experimental models. It details key experimental protocols and visualizes the complex signaling pathways modulated by this compound, serving as a comprehensive resource for researchers, scientists, and drug development professionals.

Core Mechanisms of Action: Modulation of Key Inflammatory Pathways

The anti-inflammatory activity of this compound is primarily attributed to its ability to interfere with major signaling cascades that orchestrate the inflammatory response. The two most well-documented pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5] In an unstimulated state, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.

ECG intervenes at multiple points in this pathway. Studies have shown that ECG can inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the active p65 subunit of NF-κB. By sequestering NF-κB in the cytoplasm, ECG effectively halts the downstream transcription of pro-inflammatory mediators. Furthermore, some evidence suggests that ECG can directly bind to the p65 subunit, preventing it from binding to DNA even after it has entered the nucleus. This multi-pronged inhibition makes ECG a potent suppressor of NF-κB-mediated inflammation.

ECG's inhibition of the NF-κB signaling pathway.
Modulation of MAPK Signaling Pathways

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, is another critical component of the inflammatory response. These kinases are activated by phosphorylation in response to inflammatory stimuli and, in turn, phosphorylate various transcription factors, such as Activator Protein-1 (AP-1), leading to the expression of inflammatory genes.

ECG has been shown to inhibit the phosphorylation of all three major MAPK proteins—ERK1/2, JNK, and p38—in various cell types, including bone marrow-derived macrophages and microglia. By preventing the activation of these kinases, ECG effectively dampens the downstream inflammatory signaling cascade. This inhibition of MAPK pathways contributes to the reduced production of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.

MAPK_Pathway cluster_erk ERK Pathway cluster_jnk JNK Pathway cluster_p38 p38 Pathway Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK MEK1_2 MEK1/2 MAPKKK->MEK1_2 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MKK3_6 MKK3/6 MAPKKK->MKK3_6 ECG ECG ECG->MEK1_2 Inhibits Phosphorylation ECG->MKK4_7 Inhibits Phosphorylation ECG->MKK3_6 Inhibits Phosphorylation ERK1_2 p-ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., AP-1) ERK1_2->Transcription_Factors JNK p-JNK MKK4_7->JNK JNK->Transcription_Factors p38 p-p38 MKK3_6->p38 p38->Transcription_Factors Inflammation Inflammatory Response (Cytokines, COX-2, iNOS) Transcription_Factors->Inflammation

ECG's modulation of the MAPK signaling pathways.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative effects of this compound on various inflammatory markers and pathways as reported in the literature.

Table 1: Inhibition of Pro-inflammatory Cytokines and Mediators by ECG

Model SystemStimulusECG Concentration/DoseTarget MediatorInhibition/ReductionReference
Mice (in vivo)Carrageenan100 mg/kg p.o.Plasma PGE₂27%
200 mg/kg p.o.Plasma PGE₂38%
400 mg/kg p.o.Plasma PGE₂50%
100 mg/kg p.o.Plasma TNF-α15%
200 mg/kg p.o.Plasma TNF-α33%
400 mg/kg p.o.Plasma TNF-α41%
100 mg/kg p.o.Plasma IL-1β17%
200 mg/kg p.o.Plasma IL-1β25%
400 mg/kg p.o.Plasma IL-1β33%
100 mg/kg p.o.Plasma IL-622%
200 mg/kg p.o.Plasma IL-632%
400 mg/kg p.o.Plasma IL-643%
Human ChondrocytesIL-1β (5 ng/ml)Dose-dependentNitric Oxide (NO)Up to 48%
Dose-dependentProstaglandin E₂ (PGE₂)Up to 24%
BV-2 MicrogliaHypoxia (CoCl₂)200 µMIL-6, iNOS, COX-2Significant amelioration
RAW 264.7 MacrophagesLPSNot specifiedNO, PGE₂, TNF-α, IL-1β, IL-6Significant reduction

Table 2: Modulation of Inflammatory Enzymes and Other Proteins by ECG

Model SystemStimulusECG Concentration/DoseTarget Enzyme/ProteinEffectReference
Rat Spinal Cord InjuryTrauma50 mg/kg i.p.iNOS, COX-2Attenuated expression
Human ChondrocytesIL-1βDose-dependentiNOS, COX-2Markedly inhibited expression
ox-LDL-induced Macrophagesox-LDLNot specifiedCD36, LOX-1Downregulated expression
ApoE-/- mice on HFDHigh-Fat DietNot specifiedMMP-2, ICAM-1Reduced expression
Rat Wound Healing ModelIncisionNot specifiediNOS, COX-2Increased expression (early)
Arginase-IDecreased activity/protein

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments cited in the literature on ECG's anti-inflammatory effects.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes a common method to assess the anti-inflammatory effect of ECG on lipopolysaccharide (LPS)-stimulated macrophage cells.

Experimental_Workflow cluster_analysis 5. Data Analysis A 1. Cell Culture RAW 264.7 macrophage cells are cultured in DMEM with 10% FBS and seeded in plates. B 2. ECG Pre-treatment Cells are pre-treated with various concentrations of ECG (e.g., 10-100 µM) for a specified time (e.g., 1-2 hours). A->B C 3. Inflammatory Stimulation Cells are stimulated with LPS (e.g., 1 µg/mL) for a duration suitable for the endpoint (e.g., 30 min for signaling, 24h for cytokines). B->C D 4. Sample Collection - Supernatants collected for cytokine analysis (ELISA). - Cell lysates prepared for protein analysis (Western Blot). - RNA extracted for gene expression analysis (RT-PCR). C->D E1 ELISA (for IL-6, TNF-α) D->E1 E2 Western Blot (for p-p65, p-p38, iNOS, COX-2) D->E2 E3 RT-PCR (for cytokine mRNA levels) D->E3 F 6. Results Interpretation Compare ECG-treated groups to LPS-only control to quantify the reduction in inflammatory markers. E1->F E2->F E3->F

A typical experimental workflow for in vitro studies.
  • Cell Line: RAW 264.7 murine macrophages or bone marrow-derived macrophages (BMMs).

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Experimental Procedure:

    • Cells are seeded into multi-well plates and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium, and cells are pre-treated with varying concentrations of ECG (e.g., 10, 50, 100 µM) or vehicle control for 1-2 hours.

    • Inflammation is induced by adding an inflammatory stimulus, most commonly Lipopolysaccharide (LPS) (e.g., 1 µg/mL).

    • After a specified incubation period (e.g., 24 hours for cytokine production), the cell culture supernatant is collected.

  • Endpoint Measurement:

    • Cytokine Levels: The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Nitric Oxide (NO) Production: NO levels are measured in the supernatant using the Griess reagent assay.

    • Protein Expression/Phosphorylation: Cell lysates are prepared and analyzed by Western blotting to determine the expression levels of proteins like iNOS and COX-2, and the phosphorylation status of signaling proteins like IκBα, p65, ERK, JNK, and p38.

    • Gene Expression: Total RNA is extracted from the cells, and the mRNA levels of inflammatory genes are quantified using reverse transcription-polymerase chain reaction (RT-PCR).

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This protocol is a standard and widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Experimental Procedure:

    • Animals are divided into several groups: a negative control group (vehicle), a positive control group (a standard anti-inflammatory drug like diclofenac sodium), and treatment groups receiving different doses of ECG.

    • ECG or the respective control substance is administered orally (p.o.) or intraperitoneally (i.p.) at specified doses (e.g., 100, 200, 400 mg/kg).

    • After a set period (e.g., 1 hour) to allow for absorption, acute inflammation is induced by injecting a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each animal.

    • The volume of the paw is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Endpoint Measurement:

    • Paw Edema: The increase in paw volume after carrageenan injection is calculated as the degree of edema.

    • Inhibition Percentage: The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated groups compared to the vehicle control group.

    • Biochemical Analysis: At the end of the experiment, blood can be collected to measure plasma levels of inflammatory mediators like PGE₂, TNF-α, and interleukins via ELISA.

Conclusion and Future Directions

This compound demonstrates robust anti-inflammatory effects by targeting the core signaling pathways of NF-κB and MAPK. Its ability to downregulate a wide array of pro-inflammatory mediators, including cytokines, chemokines, and enzymes like COX-2 and iNOS, has been consistently shown in both in vitro and in vivo models. The quantitative data and detailed protocols presented in this guide underscore the significant potential of ECG as a therapeutic agent for inflammation-driven diseases.

Future research should focus on optimizing the bioavailability and delivery of ECG to target tissues. While preclinical data is strong, more extensive clinical trials are necessary to translate these findings into effective human therapies. Further investigation into the interplay of ECG with other cellular pathways, such as the Nrf2 antioxidant response, may reveal additional mechanisms contributing to its overall protective effects and open new avenues for drug development.

References

The Neuroprotective Potential of Epicatechin Gallate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicatechin gallate (ECG), a prominent flavanol found in green tea, is emerging as a significant neuroprotective agent. As a member of the catechin family, it shares structural and functional similarities with epigallocatechin gallate (EGCG), the most abundant catechin in green tea.[1] Extensive research, often centered on EGCG, has illuminated the multifaceted mechanisms through which these compounds combat neuronal damage and neurodegeneration. This technical guide provides an in-depth overview of the neuroprotective properties of this compound, focusing on its mechanisms of action, quantitative experimental data, and detailed experimental protocols. The evidence strongly suggests that ECG and related catechins hold considerable promise for the development of novel therapeutics for a range of neurological disorders.[2][3]

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a variety of interconnected mechanisms, primarily centered around its potent antioxidant, anti-inflammatory, and anti-apoptotic properties. It also plays a crucial role in modulating key intracellular signaling pathways that govern cell survival and death.

Antioxidant and Anti-inflammatory Action

ECG is a powerful antioxidant, capable of scavenging harmful free radicals and reducing oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[4] Its anti-inflammatory effects are mediated by the inhibition of microglial activation and the downregulation of pro-inflammatory cytokines, thus mitigating neuroinflammation.[1]

Modulation of Critical Signaling Pathways

ECG influences several signaling cascades crucial for neuronal survival and function:

  • PI3K/Akt Pathway: Activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is a strong pro-survival signal. ECG has been shown to activate this pathway, which in turn inhibits apoptosis and promotes cell survival.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a complex signaling cascade involved in both cell survival and apoptosis. ECG's modulation of this pathway appears to be context-dependent, often inhibiting pro-apoptotic signals.

  • Nrf2 Pathway: ECG can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response. This leads to the expression of a suite of antioxidant and cytoprotective genes.

Anti-Apoptotic Effects

ECG directly interferes with the apoptotic cascade to prevent programmed cell death in neurons. It achieves this by regulating the expression of key apoptosis-related proteins, such as the Bcl-2 family (increasing anti-apoptotic Bcl-2 and decreasing pro-apoptotic Bax) and inhibiting the activity of caspases, the executive enzymes of apoptosis.

Reduction of Neurotoxic Protein Aggregates

A hallmark of many neurodegenerative diseases is the accumulation of misfolded protein aggregates, such as amyloid-beta (Aβ) in Alzheimer's disease. ECG has been demonstrated to interfere with the aggregation of these neurotoxic proteins, promoting their clearance and reducing their detrimental effects on neurons.

Blood-Brain Barrier Permeability

A crucial factor for any neuroprotective agent is its ability to cross the blood-brain barrier (BBB). Studies have indicated that ECG is capable of penetrating the BBB, allowing it to exert its therapeutic effects directly within the central nervous system.

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative data from various in vitro and in vivo studies, highlighting the dose-dependent neuroprotective effects of ECG and the closely related EGCG.

Table 1: In Vitro Neuroprotective Concentrations of EGCG

Cell ModelInsultEGCG ConcentrationObserved EffectReference
Neuronal CellsAmyloid-β10 µMProtective effect against cytotoxicity via Akt signaling activation.
Primary Hippocampal NeuronsGF 109203X (PKC inhibitor)1 µMMaximal protection against cell death.
Primary Human NeuronsLipopolysaccharide (LPS)0.1 µMProtection from direct neurotoxicity and inhibition of ROS production.

Table 2: In Vivo Neuroprotective Dosages of EGCG

Animal ModelDisease ModelEGCG DosageDurationObserved EffectReference
RatsMiddle Cerebral Artery Occlusion (MCAO)10, 20, 30 mg/kg BW/day7 daysDose-dependent decrease in neuronal necroptosis.
RatsLipopolysaccharide (LPS)-induced10 mg/kg/day7 daysDecreased expression of TNF-α and NO; increased dopamine neuron levels.
Miceα-synuclein Preformed Fibrils (PD model)10 mg/kg (intraperitoneal)Pre-treatmentAmeliorated degeneration of dopaminergic neurons and reduced α-synuclein accumulation.
RatsStreptozotocin-induced Dementia10 mg/kg/day (oral)1 monthReversed cognitive deficits and reduced ROS and NO levels.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the neuroprotective properties of compounds like this compound.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This in vivo model is used to simulate ischemic stroke.

  • Animal Preparation: Male Rattus norvegicus rats (200-275g) are anesthetized with Ketamine (80 mg/kg) and Xylazine (10 mg/kg) intraperitoneally.

  • Surgical Procedure: An excision is made in the right neck to expose the carotid communis artery. The internal carotid artery is then isolated and occluded for a specified period (e.g., 180 minutes) using a bulldog clamp to induce ischemia.

  • Reperfusion: After the occlusion period, the clamp is removed to allow for reperfusion. The incision is then sutured.

  • Treatment: EGCG or the test compound is typically administered once daily for a set period (e.g., 7 days) following the MCAO procedure.

  • Assessment: Neurological deficits, infarct volume, and cellular and molecular markers of neuronal damage and protection are assessed.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay for Apoptosis

This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Tissue Preparation: Cerebral cortex tissues are fixed in a neutral formalin solution, deparaffinized, and rehydrated.

  • Permeabilization: Samples are incubated with proteinase K, followed by a permeabilization solution.

  • Labeling: The tissue sections are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP. TdT catalyzes the addition of labeled dUTP to the 3'-hydroxyl ends of fragmented DNA.

  • Detection: The incorporated fluorescein is detected using an anti-fluorescein antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), which then generates a colored signal with a suitable substrate. Apoptotic nuclei are visualized by light microscopy.

Western Blot Analysis for Signaling Proteins (e.g., PI3K/Akt, Bcl-2 family)

This technique is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: Cells or tissues are lysed to release their protein content. The total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Protein lysates (typically 50 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-Akt, anti-Bcl-2, anti-Bax). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The enzyme on the secondary antibody catalyzes a chemiluminescent reaction, and the resulting light is captured on film or with a digital imager. Band intensity is quantified using densitometry software.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Mitochondrial membrane potential is a key indicator of mitochondrial health and cell viability.

  • Cell Preparation: Live cultured neurons are washed with a suitable buffer (e.g., Tyrode's buffer).

  • Probe Incubation: Cells are incubated with a fluorescent probe that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., TMRM at 20 nM for 45 minutes in the dark at room temperature).

  • Imaging: The fluorescence intensity of the probe is imaged using fluorescence microscopy. A decrease in fluorescence intensity indicates mitochondrial depolarization, a sign of cellular stress and a precursor to apoptosis.

  • Data Analysis: The fluorescence intensity is measured for individual cells or regions of interest over time. Changes in fluorescence are calculated relative to a baseline measurement.

In Vitro Microglial Activation Assay

This assay assesses the inflammatory response of microglia, the resident immune cells of the brain.

  • Cell Culture: Primary microglia or microglial cell lines (e.g., BV-2) are cultured.

  • Stimulation: Microglia are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.

  • Treatment: The cells are co-treated with the test compound (e.g., ECG) to assess its anti-inflammatory effects.

  • Assessment of Inflammatory Markers: The release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) into the culture medium is measured using techniques like ELISA. The expression of inflammatory enzymes (e.g., iNOS) can be assessed by Western blot or qPCR.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways modulated by this compound and a typical experimental workflow for assessing neuroprotection.

neuroprotection_pathways cluster_ecg This compound (ECG) cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nrf2 Nrf2 Pathway ECG ECG PI3K PI3K ECG->PI3K Activates MAPK MAPK ECG->MAPK Inhibits Nrf2 Nrf2 ECG->Nrf2 Activates Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Apoptosis_inhibition Inhibition of Apoptosis Bcl2->Apoptosis_inhibition Apoptosis_promotion Apoptosis MAPK->Apoptosis_promotion ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_enzymes Antioxidant Enzyme Expression ARE->Antioxidant_enzymes

Caption: Key signaling pathways modulated by this compound for neuroprotection.

experimental_workflow cluster_assays Assessment of Neuroprotection start Neuronal Culture or Animal Model induce_injury Induce Neuronal Injury (e.g., Neurotoxin, Ischemia) start->induce_injury treatment Treatment with this compound induce_injury->treatment control Vehicle Control induce_injury->control cell_viability Cell Viability Assay (e.g., MTT) treatment->cell_viability apoptosis_assay Apoptosis Assay (e.g., TUNEL) treatment->apoptosis_assay protein_analysis Protein Expression Analysis (e.g., Western Blot) treatment->protein_analysis functional_assessment Functional Assessment (e.g., Behavioral Tests) treatment->functional_assessment control->cell_viability control->apoptosis_assay control->protein_analysis control->functional_assessment end Data Analysis and Conclusion cell_viability->end apoptosis_assay->end protein_analysis->end functional_assessment->end

Caption: General experimental workflow for evaluating neuroprotective agents.

Conclusion

The comprehensive body of evidence presented in this technical guide underscores the significant neuroprotective potential of this compound. Its ability to mitigate oxidative stress, reduce neuroinflammation, inhibit apoptosis, and modulate key signaling pathways makes it a compelling candidate for further investigation and development as a therapeutic agent for neurodegenerative diseases. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and drug development professionals seeking to advance the study of this promising natural compound. Future research should continue to elucidate the precise molecular targets of ECG and optimize its delivery to the central nervous system to fully realize its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Epicatechin Gallate (ECG) from Green Tea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicatechin gallate (ECG) is a prominent catechin found in green tea (Camellia sinensis), renowned for its potent antioxidant and various health-promoting properties. As a subject of extensive research for its potential therapeutic applications, the efficient extraction and purification of ECG are critical for preclinical and clinical studies. This document provides detailed application notes and protocols for several established methods of ECG extraction from green tea, tailored for laboratory and pilot-scale operations. The methodologies covered include conventional solvent extraction, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE), followed by purification techniques.

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method depends on various factors, including desired yield, purity, processing time, and environmental impact. The following table summarizes quantitative data from various studies to facilitate a comparative evaluation of different extraction techniques for catechins, including ECG.

Extraction MethodSolvent/ConditionsECG Yield (mg/g DW)PurityKey Findings & Citations
Microwave-Assisted Extraction (MAE) 50% Ethanol-Water, 500 W, 6 min21.7Not specifiedAchieved maximum yield of several catechins under these conditions.[1]
Ultrasound-Assisted Extraction (UAE) 67.81% Ethanol, 66.53°C, 43.75 minNot individually specified for ECG, but UAE with ethanol was significantly more efficient than hot water extraction for total catechins.Not specifiedUAE with ethanol yielded almost 100% more epigallocatechin gallate (EGCG) than conventional hot water extraction.[2]
Conventional Hot Water Extraction Water, 60°C, 2 hoursNot specified for ECGNot specifiedA baseline method often used for comparison.[3] High temperatures can lead to catechin degradation.[4]
Subcritical Water Extraction (SWE) Water, 120°C, 6 min, 1:40 g/mL ratioNot individually specified for ECG, but yielded 4.665% EGCG.Not specifiedConsidered a fast, environmentally friendly, and highly selective method.[3]
Supercritical Fluid Extraction (SFE) Supercritical CO2 with ethanol as co-solventOptimum recovery of EGCG was 0.462 g/g of extract at 19.3 MPa, 43.7°C, for 106 min.Not specifiedAn alternative to conventional solvent extraction with advantages in selectivity and solvent removal.
Solvent Extraction (Aqueous Ethanol) 50% Aqueous Ethanol, 40 min1.81 g/100g of dry extractNot specifiedAqueous ethanol resulted in the maximum yield of total green tea catechins.

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of ECG

This protocol is based on a method optimized for the efficient extraction of catechins from green tea.

1. Materials and Equipment:

  • Dried green tea leaves, ground to a fine powder

  • 50% Ethanol-water (v/v) solution

  • Microwave extraction system

  • Chloroform

  • Ethyl acetate

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for analysis

2. Extraction Procedure:

  • Weigh 1 gram of powdered green tea leaves and place it in a microwave-safe extraction vessel.

  • Add 20 mL of 50% ethanol-water solution to the vessel.

  • Place the vessel in the microwave extractor and irradiate at 500 W for 6 minutes at a fixed temperature of 80°C.

  • After extraction, allow the mixture to cool to room temperature and then filter to separate the extract from the solid residue.

3. Decaffeination and Purification:

  • Transfer the filtered extract to a separatory funnel.

  • Add an equal volume of chloroform and shake vigorously to partition the caffeine into the chloroform layer. Allow the layers to separate and discard the lower chloroform layer. Repeat this step twice.

  • To the decaffeinated aqueous extract, add an equal volume of ethyl acetate and shake to extract the catechins.

  • Collect the upper ethyl acetate layer containing the catechins. Repeat the extraction with ethyl acetate twice more to maximize recovery.

  • Combine the ethyl acetate fractions and evaporate the solvent using a rotary evaporator to obtain the crude catechin extract.

  • The crude extract can be further purified using chromatographic techniques like column chromatography to isolate ECG.

4. Analysis:

  • Dissolve a known amount of the dried extract in the HPLC mobile phase.

  • Analyze the sample using an HPLC system equipped with a C18 column and a UV detector to quantify the ECG content.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of ECG

This protocol is optimized for maximizing the yield of catechins using ultrasonication.

1. Materials and Equipment:

  • Dried green tea leaves, ground

  • 68% Ethanol

  • Ultrasonic bath or probe sonicator

  • Temperature controller

  • Filtration apparatus

  • Rotary evaporator

  • HPLC system

2. Extraction Procedure:

  • Place 5 grams of ground green tea leaves into a flask.

  • Add 100 mL of 67.81% ethanol.

  • Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Set the temperature to 66.53°C and sonicate for 43.75 minutes.

  • After the extraction is complete, filter the mixture to separate the extract.

  • The solvent from the extract can be removed using a rotary evaporator to yield the crude catechin extract.

3. Purification and Analysis:

  • The crude extract can be subjected to further purification steps such as liquid-liquid extraction (as described in Protocol 1) or column chromatography.

  • Quantify the ECG content in the final extract using HPLC.

Protocol 3: Supercritical Fluid Extraction (SFE) of ECG

SFE is a green technology that uses supercritical fluids, most commonly CO2, for extraction.

1. Materials and Equipment:

  • Ground green tea leaves

  • Supercritical fluid extractor

  • Ethanol (as co-solvent)

  • HPLC system

2. Extraction Procedure:

  • Load the extraction vessel of the SFE system with a known amount of ground green tea leaves.

  • Pressurize the system with CO2 to 19.3 MPa and heat to 43.7°C.

  • Introduce ethanol as a co-solvent to enhance the extraction of polar catechins.

  • Perform the dynamic extraction for 106 minutes, collecting the extract downstream.

  • Depressurize the system to precipitate the extracted compounds.

3. Analysis:

  • Dissolve the collected extract in a suitable solvent.

  • Analyze the ECG content using HPLC.

Visualizations: Experimental Workflows

MAE_Workflow cluster_extraction Microwave-Assisted Extraction cluster_purification Purification cluster_analysis Analysis start Ground Green Tea solvent Add 50% Ethanol-Water start->solvent mae Microwave Irradiation (500W, 6 min, 80°C) solvent->mae filter1 Filtration mae->filter1 extract1 Crude Extract filter1->extract1 decaf Decaffeination (Chloroform) extract1->decaf l_l_extraction Liquid-Liquid Extraction (Ethyl Acetate) decaf->l_l_extraction evaporation Solvent Evaporation l_l_extraction->evaporation purified_extract Purified Catechin Extract evaporation->purified_extract hplc HPLC Analysis purified_extract->hplc end ECG Quantification hplc->end

Caption: Workflow for Microwave-Assisted Extraction and Purification of ECG.

UAE_Workflow cluster_extraction Ultrasound-Assisted Extraction cluster_purification_analysis Purification & Analysis start Ground Green Tea solvent Add 68% Ethanol start->solvent uae Ultrasonication (66.5°C, 43.75 min) solvent->uae filter2 Filtration uae->filter2 extract2 Crude Extract filter2->extract2 purification Purification (e.g., LLE, Chromatography) extract2->purification hplc2 HPLC Analysis purification->hplc2 end2 ECG Quantification hplc2->end2

Caption: Workflow for Ultrasound-Assisted Extraction of ECG.

SFE_Workflow cluster_extraction Supercritical Fluid Extraction cluster_analysis_sfe Analysis start Ground Green Tea sfe SFE with CO2 + Ethanol (19.3 MPa, 43.7°C, 106 min) start->sfe depressurize Depressurization sfe->depressurize extract3 Collected Extract depressurize->extract3 dissolve Dissolve Extract extract3->dissolve hplc3 HPLC Analysis dissolve->hplc3 end3 ECG Quantification hplc3->end3

References

Application Notes and Protocols for the Synthesis of Epicatechin Gallate (ECG) Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of various Epicatechin Gallate (ECG) derivatives, their potential therapeutic applications, and detailed protocols for their preparation. The information is intended to guide researchers in the design and execution of experiments aimed at developing novel therapeutic agents based on the ECG scaffold.

Introduction to this compound and its Derivatives

This compound (ECG) is a major flavonoid found in green tea, known for its antioxidant, anti-inflammatory, and anticancer properties.[1] However, its clinical utility can be limited by factors such as poor bioavailability and stability. To address these limitations and to explore structure-activity relationships, various synthetic derivatives of ECG have been developed. These modifications primarily focus on:

  • A- and B-Ring Modifications: Altering the hydroxylation pattern of the A and B rings can influence the molecule's interaction with biological targets.

  • C4 and C8 Functionalization: Introducing substituents at the C4 and C8 positions of the flavan-3-ol core can lead to derivatives with enhanced biological activity.

  • Acylation and Alkylation: Modification of the hydroxyl groups through acylation or alkylation can improve lipophilicity and cellular uptake.

  • Glycosylation: The addition of sugar moieties can enhance water solubility and modulate bioavailability.

  • Fluorination: Introducing fluorine atoms can alter the electronic properties of the molecule and improve its metabolic stability.

This document provides detailed methodologies for the synthesis of these derivatives and summarizes their biological activities.

Data Presentation: Biological Activities of ECG Derivatives

The following tables summarize the reported biological activities of various synthetically derived ECG analogs.

Derivative TypeSpecific DerivativeBiological ActivityCell Line/ModelIC50 Value (µM)Reference
C8-Alkylated C8-propyl-catechin gallateAnticancerHCT116 (colorectal adenocarcinoma)31[2][3]
Unmodified Catechin gallate (CG)AnticancerHCT116 (colorectal adenocarcinoma)53[2][3]
Unmodified This compound (ECG)AnticancerHCT116 (colorectal adenocarcinoma)76
3-O-Acylated 3-O-Octanoyl-(-)-epicatechinAnticancerPC3 (prostate cancer)15.2
SKOV3 (ovarian cancer)12.8
U373MG (glioblastoma)10.5
3-O-Alkylated 3-O-Decyl-(-)-epicatechinAnticancerPC3 (prostate cancer)8.9
SKOV3 (ovarian cancer)7.9
U373MG (glioblastoma)6.4
Acylated (EGCG analog) 4′-O-palmitoyl EGCGAntidiabetic (α-amylase inhibition)In vitro4.5 times more active than EGCG
Antidiabetic (α-glucosidase inhibition)In vitro52 times more active than EGCG

Experimental Protocols

This section provides detailed protocols for the synthesis of key ECG derivatives.

Protocol 1: Synthesis of C4-Functionalized Epicatechin Derivatives via DDQ Oxidation

This protocol describes a method for the stereoselective functionalization at the C4 position of catechins using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) oxidation.

Materials:

  • (+)-Catechin or (-)-Epicatechin

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

  • Allyl alcohol

  • Anhydrous Dioxane

  • Boron trifluoride diethyl etherate (BF3·OEt2)

  • Dry dichloromethane (DCM)

  • Silica gel for column chromatography

  • General laboratory glassware and magnetic stirrer

Procedure:

  • DDQ Oxidation and Trapping:

    • Dissolve the starting catechin (1 equivalent) in anhydrous dioxane.

    • Add DDQ (1.1 equivalents) to the solution and stir at room temperature. The reaction progress can be monitored by TLC.

    • Once the starting material is consumed, add allyl alcohol (5 equivalents) to trap the intermediate quinone methide.

    • Continue stirring until the reaction is complete (TLC monitoring).

    • Quench the reaction with water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the C4-allyl ether derivative.

  • Regeneration of Quinone Methide and Nucleophilic Addition:

    • Dissolve the purified C4-allyl ether derivative in dry DCM under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add BF3·OEt2 (1.2 equivalents) dropwise.

    • After stirring for 30 minutes, add the desired nucleophile (e.g., another flavonoid unit for dimerization, or other carbon/heteroatom nucleophiles).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract with DCM, dry the organic layer, and concentrate.

    • Purify the product by column chromatography.

Protocol 2: Synthesis of Acylated ECG Derivatives (Adapted from EGCG Palmitate Synthesis)

This protocol is adapted from a method for the synthesis of 4′-O-palmitoyl EGCG and can be applied to ECG.

Materials:

  • This compound (ECG)

  • Palmitoyl chloride

  • Anhydrous sodium acetate

  • Anhydrous acetone

  • Nitrogen gas

  • General laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup:

    • Dissolve ECG (1 equivalent) in anhydrous acetone in a round-bottom flask under a nitrogen atmosphere.

    • Add anhydrous sodium acetate (2 equivalents) to the solution.

    • Stir the mixture at 40 °C.

  • Acylation:

    • Slowly add palmitoyl chloride (2 equivalents) dropwise to the reaction mixture.

    • Continue stirring at 40 °C for the specified reaction time (optimized at 3 hours in the EGCG protocol). The reaction progress can be monitored by HPLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the sodium acetate and any precipitated salts.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by preparative HPLC to yield the desired palmitoylated ECG derivative. The major product in the EGCG reaction was identified as the 4'-O-acylated derivative.

Protocol 3: General Procedure for Flavonoid Glycosylation

This protocol provides a general method for the glycosylation of flavonoids, which can be adapted for ECG, though protection of reactive hydroxyl groups on the ECG molecule would be necessary for regioselectivity.

Materials:

  • Protected this compound derivative

  • Acetobromo-α-D-glucose (or other glycosyl donor)

  • Potassium carbonate (K2CO3)

  • Anhydrous acetone

  • General laboratory glassware and magnetic stirrer

Procedure:

  • Glycosylation Reaction:

    • Dissolve the protected ECG derivative (1 equivalent) in anhydrous acetone.

    • Add anhydrous K2CO3 (excess) to the solution.

    • Add acetobromo-α-D-glucose (1.5-2 equivalents) and stir the mixture at room temperature.

    • Monitor the reaction by TLC. The reaction may take several hours to days.

  • Work-up and Deprotection:

    • Once the reaction is complete, filter off the K2CO3.

    • Concentrate the filtrate under reduced pressure.

    • Purify the acetylated glycoside by silica gel column chromatography.

    • The acetyl protecting groups on the sugar moiety can be removed by Zemplén deacetylation using a catalytic amount of sodium methoxide in methanol.

    • The protecting groups on the ECG core would then be removed under appropriate conditions to yield the final glycosylated ECG derivative.

Signaling Pathways and Experimental Workflows

The biological activities of ECG and its derivatives are often attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, inflammation, and apoptosis. While the precise mechanisms for many synthetic derivatives are still under investigation, studies on the parent compound and its close analog EGCG provide significant insights.

Anticancer Signaling Pathways Modulated by Epicatechin Derivatives

ECG and its derivatives have been shown to exert anticancer effects by targeting multiple signaling pathways. The diagram below illustrates the putative mechanisms based on studies of epicatechin and its analogs. These compounds can inhibit signaling cascades such as the MAPK and NF-κB pathways, which are often dysregulated in cancer.

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras ECG_Derivative ECG Derivative MEK MEK ECG_Derivative->MEK IKK IKK ECG_Derivative->IKK Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n translocation IκBα IκBα IKK->IκBα phosphorylates NFκB_complex NF-κB/IκBα NFκB NF-κB NFκB_complex->NFκB releases NFκB_n NF-κB NFκB->NFκB_n translocation Transcription Gene Transcription ERK_n->Transcription NFκB_n->Transcription Cell_Responses ↓ Proliferation ↑ Apoptosis ↓ Angiogenesis Transcription->Cell_Responses experimental_workflow Start Design of ECG Derivative Synthesis Chemical Synthesis (e.g., Acylation, Glycosylation) Start->Synthesis Purification Purification (e.g., HPLC, Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Biological_Screening In vitro Biological Screening (e.g., MTT assay for anticancer activity) Characterization->Biological_Screening Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for signaling pathways) Biological_Screening->Mechanism_Study In_Vivo_Testing In vivo Animal Models Mechanism_Study->In_Vivo_Testing End Lead Compound Identification In_Vivo_Testing->End synthesis_strategies cluster_modifications Synthetic Modifications ECG_Core This compound (or protected precursor) Acylation Acylation/ Alkylation ECG_Core->Acylation Glycosylation Glycosylation ECG_Core->Glycosylation Ring_Mod A/B Ring Modification ECG_Core->Ring_Mod C_Pos_Mod C4/C8 Functionalization ECG_Core->C_Pos_Mod

References

Application Notes and Protocols for Using Epicatechin Gallate in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicatechin gallate (ECG), a key polyphenol found in green tea, has garnered significant interest in biomedical research for its potent biological activities. Like its well-studied counterpart, epigallocatechin gallate (EGCG), ECG has demonstrated anti-cancer, anti-inflammatory, and antioxidant properties in various preclinical models.[1][2] These application notes provide a comprehensive guide for utilizing ECG in cell culture studies, detailing its mechanisms of action and providing standardized protocols for assessing its effects.

Mechanisms of Action

This compound exerts its cellular effects through the modulation of multiple signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of inflammatory responses.

  • Induction of Apoptosis: ECG has been shown to induce programmed cell death in cancer cells by activating intrinsic and extrinsic apoptotic pathways.[1][3] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[4]

  • Cell Cycle Arrest: A significant mechanism of ECG's anti-proliferative effect is its ability to halt the cell cycle, primarily at the G0/G1 or G2/M phases. This is often achieved by modulating the expression of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). For instance, in head and neck squamous carcinoma cells, ECG has been shown to suppress cyclin D1 expression.

  • Anti-inflammatory Effects: ECG exhibits anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways such as NF-κB and MAPK. This leads to a reduction in the production of inflammatory cytokines like IL-6 and TNF-α.

Data Presentation: Efficacy of this compound in Cell Culture

The following tables summarize the quantitative data from various studies on the effects of this compound in different cell lines.

Cell LineCancer TypeAssayConcentration (µM)Incubation TimeObserved EffectReference
SCC7Head and Neck Squamous Cell CarcinomaCell Growth10, 503 daysSignificant inhibition of cell growth (50% at 50 µM)
SCC7Head and Neck Squamous Cell CarcinomaCell Cycle Analysis503 daysInduction of G1 cell cycle arrest
SCC7Head and Neck Squamous Cell CarcinomaApoptosis Assay503 daysSignificant induction of apoptosis
HCT-116Colorectal CancerWestern Blot50Not SpecifiedIncreased expression of NAG-1 and ATF3
HSC-2Oral CarcinomaCytotoxicity (NR50)67Not SpecifiedMidpoint cytotoxicity
HSC-2Oral CarcinomaApoptosis Assay250Not SpecifiedInduction of nucleosomal DNA fragmentation and apoptosis
HSC-2Oral CarcinomaCaspase-3 Activity150Not SpecifiedSignificant increase in caspase-3 activity
Human Dermal FibroblastsNormal CellsCell Viability (MTT)50, 10024, 72 hoursDecreased cell proliferation at higher concentrations and longer incubation times
Human Primary Osteoblasts (POBs) & Outgrowth Endothelial Cells (OECs)Normal Cells (Co-culture)Angiogenesis/Osteogenesis424 hoursEnhanced microvessel formation and upregulation of VEGF and PDGF-BB

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (ECG) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile phosphate-buffered saline (PBS)

Protocol:

  • Weigh the desired amount of ECG powder in a sterile microcentrifuge tube.

  • Dissolve the ECG powder in DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution by vortexing.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

  • For experiments, dilute the stock solution to the desired final concentration in cell culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (ECG)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of ECG in complete medium.

  • Remove the medium from the wells and add 100 µL of the ECG dilutions. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on standard Annexin V/PI staining procedures.

Materials:

  • Cells treated with ECG and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the desired concentrations of ECG for the specified time.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

This protocol follows standard procedures for cell cycle analysis by flow cytometry.

Materials:

  • Cells treated with ECG and control cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed cells and treat with ECG as described for the apoptosis assay.

  • Harvest the cells and wash twice with cold PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The data will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol outlines a general procedure for Western blotting to detect changes in protein expression.

Materials:

  • Cells treated with ECG and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cyclin D1, Bax, Bcl-2, Caspase-3, p-ERK, p-Akt, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Lyse the treated and control cells with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualization of Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis cluster_data Data Interpretation cell_seeding Seed Cells treatment Treat Cells with ECG cell_seeding->treatment ecg_prep Prepare ECG Dilutions ecg_prep->treatment mtt MTT Assay (Viability) treatment->mtt flow_apoptosis Annexin V/PI Staining (Apoptosis) treatment->flow_apoptosis flow_cellcycle PI Staining (Cell Cycle) treatment->flow_cellcycle wb Western Blot (Protein Expression) treatment->wb data_analysis Analyze and Interpret Results mtt->data_analysis flow_apoptosis->data_analysis flow_cellcycle->data_analysis wb->data_analysis

Caption: Experimental workflow for studying the effects of this compound in cell culture.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ECG This compound (ECG) Bcl2 Bcl-2 (Anti-apoptotic) ECG->Bcl2 Inhibits Bax Bax (Pro-apoptotic) ECG->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway induced by this compound.

cell_cycle_pathway cluster_regulation Cell Cycle Regulation cluster_progression Cell Cycle Progression ECG This compound (ECG) CyclinD1 Cyclin D1 ECG->CyclinD1 Suppresses G1_Arrest G1 Arrest ECG->G1_Arrest CDK46 CDK4/6 CyclinD1->CDK46 Activates G1_S G1 to S Phase Transition Rb Rb Phosphorylation CDK46->Rb E2F E2F Release Rb->E2F E2F->G1_S

Caption: Mechanism of G1 cell cycle arrest induced by this compound via Cyclin D1 suppression.

References

Application Notes and Protocols for Studying Epicatechin Gallate Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models to investigate the physiological and pharmacological effects of Epicatechin gallate (ECG), a bioactive polyphenol found in green tea. Due to the extensive research on the closely related and more abundant catechin, Epigallocatechin gallate (EGCG), relevant data from EGCG studies are also included to provide a broader context and comparative framework. This document outlines established animal models, detailed experimental protocols, and the molecular pathways influenced by ECG and EGCG.

Animal Models for Studying this compound Effects

A variety of animal models have been employed to elucidate the therapeutic potential of this compound across a spectrum of diseases. The selection of a specific model is contingent on the research question and the targeted biological system.

Atherosclerosis Models

A widely used model for studying atherosclerosis is the Apolipoprotein E-deficient (ApoE-/-) mouse . These mice, when fed a high-fat diet (HFD), spontaneously develop hypercholesterolemia and atherosclerotic lesions that mimic human pathology.

  • Model: High-fat diet-induced ApoE-/- mice.[1][2][3][4][5]

  • Rationale: This model is effective for investigating the impact of ECG on lipid metabolism, oxidative stress, and inflammation within the vascular system.

Neurodegenerative Disease Models

To study the neuroprotective effects of ECG and EGCG, various models are utilized:

  • Ischemic Stroke: The Middle Cerebral Artery Occlusion (MCAO) model in rats is a common method to induce focal cerebral ischemia, mimicking the effects of a stroke.

  • Alzheimer's Disease: Systematic reviews of preclinical studies often involve various transgenic mouse models that overexpress proteins implicated in Alzheimer's pathology.

  • Fetal Alcohol Spectrum Disorder: Mouse models where pregnant dams are exposed to alcohol are used to study the neurodevelopmental effects and potential therapeutic interventions.

Cancer Models

Xenograft models are frequently used to assess the anti-tumor effects of these compounds.

  • Model: Subcutaneous injection of human cancer cell lines (e.g., breast carcinoma, cholangiocarcinoma, prostate cancer) into immunodeficient mice (e.g., Balb/c nude mice).

  • Rationale: This allows for the in vivo evaluation of tumor growth inhibition, apoptosis induction, and anti-angiogenic properties.

Inflammation and Oxidative Stress Models
  • Lipopolysaccharide (LPS)-induced Inflammation: Intraperitoneal injection of LPS in mice or chickens is a standard model to induce a systemic inflammatory response.

  • Chemically-induced Oxidative Stress: Models using agents like sodium fluoride or cadmium chloride in rats are employed to study organ-specific oxidative damage and the protective effects of antioxidants.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo studies on ECG and EGCG.

Table 1: this compound (ECG) Animal Studies

Disease ModelAnimalDosage & RouteDurationKey Quantitative OutcomesReference
AtherosclerosisApoE-/- miceNot specifiedNot specifiedReduced MDA levels, increased SOD activity, inhibited phosphorylation of p65 in the NF-κB pathway, increased nuclear transfer of Nrf2, and increased HO-1 expression.
AtherosclerosisApoE-/- miceNot specifiedNot specifiedDownregulated expression of CD36 and LOX-1, increased SOD activity, and reduced MDA production.
Cardiac Ischemia/ReperfusionRat hearts (Langendorff-perfused)Submicromolar concentrationsBefore or after ischemiaReduced infarct size by over 40%, decreased lactate dehydrogenase release, and improved recovery of cardiac function.

Table 2: Epigallocatechin Gallate (EGCG) Animal Studies

Disease ModelAnimalDosage & RouteDurationKey Quantitative OutcomesReference
Fluoride-induced lung injuryRats40 mg/kg/day, oral4 weeksSignificantly improved antioxidant status and inhibited oxidative stress and inflammatory cytokines.
Breast CarcinomaBalb/c mice30 mg/kg/day, i.p.Not specifiedIn combination with paclitaxel, significantly inhibited tumor growth.
Ulcerative ColitisRats50 mg/kg/day, i.p.Not specifiedReduced the severity of the disease.
Ischemic Stroke (MCAO)Rats50 mg/kg, i.p.Single dose before surgeryDecreased neurological function score, inhibited neuronal apoptosis, and reduced oxidative stress markers.
LymphomaBalb/c mice5, 25, 50 mg/kg/day, intragastricNot specified5 mg/kg dose reduced tumor size by 43%.
Coronary Heart DiseaseMice10, 20, 40 mg/kg/day, oralNot specifiedAttenuated myocardial injuries and improved blood lipid levels in a concentration-dependent manner.
Prostate CancerMice200 µM, i.p.~3-5 weeksReduced tumor size to <0.6 mm³.
LPS-induced InflammationWenchang ChickenNot specifiedNot specifiedSuppressed jejunal TLR4/MyD88/NF-κB mRNA and protein expression.
Nonalcoholic Fatty Liver DiseaseMice (HFD-fed)Not specifiedNot specifiedAttenuated HFD-induced NAFLD.
CholangiocarcinomaMice (xenograft)1 mg in 1 mL gel, subcutaneousNot specifiedEfficiently inhibited tumor growth.
Renal CancerNude mice3 mg/kg/day, oral gavage5 weeksIn combination with curcumin, significantly inhibited tumor volume and weight.

Experimental Protocols

Protocol for Atherosclerosis Study in ApoE-/- Mice

This protocol is synthesized from studies investigating the effects of catechins on atherosclerosis.

  • Animal Model: Male ApoE-/- mice, typically 7-10 weeks old.

  • Diet and Treatment:

    • Acclimatize mice for one week with a standard chow diet.

    • Divide mice into a control group and a treatment group.

    • Both groups receive a high-fat diet (HFD) for a period of 14-18 weeks to induce atherosclerosis.

    • The treatment group receives ECG or EGCG administered via oral gavage daily at the specified dosage (e.g., 40 mg/kg/day for EGCG). The control group receives a vehicle (e.g., normal saline).

  • Outcome Assessment:

    • Plasma Analysis: Collect blood samples to measure plasma levels of total cholesterol, triglycerides, LDL, HDL, and inflammatory cytokines (e.g., IL-6, TNF-α).

    • Atherosclerotic Plaque Analysis: At the end of the study period, euthanize the mice and perfuse the aorta. Stain the aorta with Oil Red O to visualize and quantify the atherosclerotic plaque area.

    • Histological Analysis: Embed the aortic root in OCT compound, section, and stain with Oil Red O for lipid accumulation analysis.

    • Western Blot Analysis: Homogenize aortic or hepatic tissues to analyze the protein expression levels of key signaling molecules (e.g., NF-κB, Nrf2, HO-1).

Protocol for Neuroprotection Study in a Rat MCAO Model

This protocol is based on studies evaluating the neuroprotective effects of EGCG in ischemic stroke.

  • Animal Model: Adult male Sprague-Dawley or Wistar rats.

  • Surgical Procedure (MCAO):

    • Anesthetize the rats.

    • Perform the Middle Cerebral Artery Occlusion (MCAO) procedure by inserting a filament to block the middle cerebral artery.

  • Treatment:

    • Administer EGCG (e.g., 50 mg/kg) or a vehicle (e.g., phosphate-buffered saline) via intraperitoneal injection just before the MCAO surgery.

  • Neurobehavioral Assessment:

    • 24 hours after MCAO, perform neurobehavioral tests such as the neurological deficit scoring test and the corner test to assess motor and sensory deficits.

  • Infarct Volume Measurement:

    • Euthanize the rats and section the brains.

    • Stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted (white) and non-infarcted (red) tissue.

    • Calculate the infarct volume as a percentage of the total brain volume.

  • Biochemical and Molecular Analysis:

    • Collect cerebral cortex tissue to measure markers of oxidative stress (e.g., MDA, SOD), apoptosis (e.g., Bcl-2, Bax, Caspase-3), and signaling pathways (e.g., PI3K/Akt/eNOS) via ELISA and Western blotting.

Signaling Pathways and Molecular Mechanisms

ECG and EGCG exert their effects by modulating several key signaling pathways involved in cellular processes like inflammation, oxidative stress, and cell survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Both ECG and EGCG have been shown to inhibit this pathway.

NF_kB_Pathway cluster_NFkB_IkB cluster_nucleus ECG This compound (ECG) IKK IKK ECG->IKK inhibits LPS_TNFa LPS / TNF-α TLR4_TNFR TLR4 / TNFR LPS_TNFa->TLR4_TNFR binds TLR4_TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB degrades, releasing NFkB_active Active NF-κB NFkB->NFkB_active translocates to Inflammation Inflammatory Gene Expression (IL-6, TNF-α, iNOS) NFkB_active->Inflammation promotes Nucleus Nucleus

Caption: ECG inhibits the NF-κB signaling pathway.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the antioxidant response. ECG and EGCG have been demonstrated to activate this protective pathway.

Nrf2_Pathway cluster_Keap1_Nrf2 cluster_nucleus ECG This compound (ECG) Keap1 Keap1 ECG->Keap1 promotes dissociation from Nrf2 Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_active Active Nrf2 Nrf2->Nrf2_active translocates to ARE ARE Nrf2_active->ARE binds to Nucleus Nucleus Antioxidant_Genes Antioxidant Gene Expression (HO-1, SOD) ARE->Antioxidant_Genes activates

Caption: ECG activates the Nrf2 antioxidant pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival and growth. EGCG has been shown to modulate this pathway, which can have context-dependent effects (e.g., pro-survival in neurons, anti-proliferative in some cancers).

PI3K_Akt_Pathway EGCG Epigallocatechin gallate (EGCG) PI3K PI3K EGCG->PI3K modulates Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor activates Receptor->PI3K recruits & activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates Cell_Survival Cell Survival (e.g., via eNOS) Akt->Cell_Survival promotes Apoptosis Apoptosis Akt->Apoptosis inhibits

Caption: EGCG modulates the PI3K/Akt signaling pathway.

Experimental Workflow Overview

The following diagram illustrates a general experimental workflow for evaluating the in vivo effects of this compound.

Experimental_Workflow cluster_endpoint End-point Assessments start Hypothesis Formulation model_selection Animal Model Selection (e.g., ApoE-/- mouse, MCAO rat) start->model_selection acclimatization Acclimatization & Baseline Measurements model_selection->acclimatization grouping Randomization into Control & Treatment Groups acclimatization->grouping treatment ECG/EGCG Administration (Oral gavage, i.p. injection) grouping->treatment monitoring In-life Monitoring (Body weight, behavior) treatment->monitoring end_point End-point Data Collection monitoring->end_point biochemical Biochemical Assays (Plasma lipids, cytokines) end_point->biochemical histological Histological Analysis (Plaque staining, IHC) end_point->histological molecular Molecular Biology (Western Blot, PCR) end_point->molecular analysis Data Analysis & Interpretation biochemical->analysis histological->analysis molecular->analysis

Caption: General workflow for in vivo studies of ECG.

References

Application of Epicatechin Gallate in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Epicatechin gallate (ECG) is a prominent polyphenolic compound found in green tea (Camellia sinensis), belonging to the catechin family.[1][2] Alongside its well-known counterpart, Epigallocatechin-3-gallate (EGCG), ECG has garnered significant attention in oncology for its potential as a chemopreventive and therapeutic agent.[3][4] Numerous preclinical studies, both in vitro and in vivo, have demonstrated that ECG can modulate critical cellular processes involved in cancer development and progression, including cell proliferation, apoptosis, angiogenesis, and metastasis.[5] This document provides detailed application notes, quantitative data summaries, and experimental protocols for researchers, scientists, and drug development professionals investigating the anticancer properties of this compound.

Mechanism of Action

ECG exerts its anticancer effects by targeting multiple signaling pathways that are often dysregulated in cancer. Its mechanisms are multifaceted and can vary depending on the cancer type and cellular context.

  • Induction of Apoptosis and Cell Cycle Arrest: ECG can trigger programmed cell death (apoptosis) in cancer cells while often sparing normal cells. This is achieved by modulating the expression of key regulatory proteins. For instance, in head and neck squamous cell carcinoma (HNSCC), ECG has been shown to suppress cyclin D1 expression, leading to G1 cell cycle arrest and subsequent apoptosis. It also influences the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

  • Inhibition of Proliferation and Key Signaling Pathways: ECG can inhibit the uncontrolled proliferation of cancer cells by interfering with major signaling cascades. It has been shown to suppress the β-catenin pathway, which is crucial for cell growth and survival. Furthermore, like EGCG, ECG is known to modulate pathways such as PI3K/Akt/mTOR, MAPK/ERK, and NF-κB, which are central to tumor cell proliferation, survival, and inflammation.

  • Anti-Invasive and Anti-Metastatic Effects: The spread of cancer to distant organs, or metastasis, is a major cause of mortality. ECG has been shown to inhibit the invasion and migration of cancer cells. In human lung cancer cells, ECG can reverse the epithelial-to-mesenchymal transition (EMT), a key process in metastasis, by downregulating the activities of matrix metalloproteinase-2 (MMP-2) and urokinase-type plasminogen activator (uPA).

  • Anti-Angiogenic Properties: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. EGCG, a closely related catechin, has been demonstrated to inhibit angiogenesis by suppressing key factors like Vascular Endothelial Growth Factor (VEGF). This action cuts off the tumor's supply of nutrients and oxygen, thereby impeding its growth.

Data Presentation: Quantitative Effects of Catechins

The following tables summarize the quantitative data on the efficacy of this compound (ECG) and the closely related, extensively studied Epigallocatechin-3-gallate (EGCG) against various cancer cell lines.

Table 1: IC50 Values of EGCG in Digestive Tract Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
SW1116Colon Cancer51.7
MKN45Gastric Cancer55.9
BGC823Gastric Cancer68.5
SGC7901Gastric Cancer79.1
AGSGastric Cancer83.8
MKN28Gastric Cancer119.8
HGC27Gastric Cancer183.2
LoVoColon Cancer194.6
Data sourced from a study on the dose-dependent killing effects of EGCG after 48 hours of incubation.

Table 2: IC50 Values of EGCG in Hematological Malignancy Cell Lines

Cell LineCancer TypeIC50 (µM)
DoHH2Non-Hodgkin's B-cell Lymphoma0.42
Ku812Myeloid Leukemia3.76
KMS-28BMMultiple Myeloma4.57
Data from a comprehensive cell viability study after 72 hours of treatment.

Table 3: Effects of ECG and EGCG on Cell Proliferation and Gene Expression

Compound (50 µM)Cell LineEffectTarget Protein/Gene
ECGSCC7 (HNSCC)~50% growth inhibitionCyclin D1
ECGHCT-116 (Colorectal)UpregulationATF3
EGCGHCT-116 (Colorectal)UpregulationATF3
Data compiled from studies on Head and Neck Squamous Cell Carcinoma and Colorectal Cancer.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways affected by ECG and common experimental workflows are provided below using Graphviz.

G cluster_0 ECG Intervention cluster_1 Signaling Pathways cluster_2 Downstream Effectors cluster_3 Cellular Outcomes ECG This compound (ECG) BetaCatenin β-catenin Pathway ECG->BetaCatenin Inhibits PI3K_AKT PI3K/Akt Pathway ECG->PI3K_AKT Inhibits MAPK MAPK/ERK Pathway ECG->MAPK Inhibits TGFB TGF-β1 Pathway ECG->TGFB Reverses Effect CyclinD1 Cyclin D1 BetaCatenin->CyclinD1 Regulates Prolif_Proteins Proliferation & Survival Proteins PI3K_AKT->Prolif_Proteins Activates MAPK->Prolif_Proteins Activates MMPs MMP-2 / uPA TGFB->MMPs Activates EMT_Markers Mesenchymal Markers (e.g., Fibronectin) TGFB->EMT_Markers Induces G1Arrest G1 Cell Cycle Arrest CyclinD1->G1Arrest Leads to Invasion Decreased Invasion & Metastasis MMPs->Invasion Opposes Proliferation Decreased Proliferation Prolif_Proteins->Proliferation Opposes EMT_Markers->Invasion Opposes Apoptosis Apoptosis G1Arrest->Apoptosis Can lead to

Caption: ECG molecular mechanism of action in cancer cells.

G cluster_invitro In Vitro Analysis cluster_assays Functional Assays start Start cell_culture 1. Cancer Cell Culture (e.g., HNSCC, Lung, Colon) start->cell_culture ecg_treatment 2. Treat cells with ECG (various concentrations and times) cell_culture->ecg_treatment viability 3a. Cell Viability (MTT Assay) ecg_treatment->viability apoptosis 3b. Apoptosis Analysis (Flow Cytometry, TUNEL) ecg_treatment->apoptosis invasion 3c. Invasion/Migration (Transwell Assay) ecg_treatment->invasion protein_analysis 4. Molecular Analysis (Western Blot, RT-PCR) viability->protein_analysis apoptosis->protein_analysis invasion->protein_analysis data_analysis_vitro 5. Data Analysis & Interpretation protein_analysis->data_analysis_vitro

Caption: General workflow for in vitro evaluation of ECG.

Experimental Protocols

The following are detailed protocols for key experiments commonly used to assess the anticancer effects of this compound.

Protocol 1: Cell Viability and Proliferation (MTT Assay)

This protocol is used to assess the effect of ECG on the metabolic activity and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • This compound (ECG), dissolved in DMSO to create a stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • ECG Treatment: Prepare serial dilutions of ECG in culture medium from the stock solution. The final concentrations should typically range from 1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the ECG-containing medium. Include a vehicle control (medium with DMSO, concentration matched to the highest ECG dose) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control wells. Plot the viability against the ECG concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of cells undergoing apoptosis after treatment with ECG.

Materials:

  • Cancer cells treated with ECG as described in Protocol 1 (using 6-well plates)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

  • Ice-cold PBS

  • Trypsin-EDTA

Methodology:

  • Cell Treatment and Harvesting: Treat cells in 6-well plates with various concentrations of ECG for a specified duration (e.g., 48 hours).

  • Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach using Trypsin-EDTA, and then combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by ECG.

Protocol 3: Western Blotting for Protein Expression Analysis

This protocol is used to detect changes in the expression levels of specific proteins (e.g., Cyclin D1, Bax, Bcl-2) following ECG treatment.

Materials:

  • Cancer cells treated with ECG (in 6-well or 10 cm plates)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-β-catenin, anti-Actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Protein Extraction: After ECG treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities relative to a loading control (e.g., Actin or GAPDH) to determine the change in protein expression.

Protocol 4: In Vivo Tumor Xenograft Model

This protocol assesses the in vivo antitumor efficacy of ECG using a mouse model. (All animal experiments must be approved and conducted according to the guidelines of the Institutional Animal Care and Use Committee).

Materials:

  • Immunocompromised mice (e.g., Nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • ECG formulation for administration (e.g., in drinking water, oral gavage, or subcutaneous injection)

  • Calipers for tumor measurement

  • Anesthesia

Methodology:

  • Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in sterile, serum-free medium or PBS, often mixed with Matrigel to promote tumor formation.

  • Tumor Implantation: Subcutaneously inject 1-5 million cells into the flank of each mouse.

  • Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize the mice into control and treatment groups.

  • ECG Administration: Administer ECG to the treatment group via the chosen route (e.g., subcutaneous injection near the tumor). The control group should receive a vehicle control.

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the experiment.

  • Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors reach a predetermined size), euthanize the mice.

  • Ex Vivo Analysis: Excise the tumors, weigh them, and process them for further analysis, such as immunohistochemistry (to examine protein markers like Ki-67 or MMP-2) or Western blotting.

  • Analysis: Compare the tumor growth rates and final tumor weights between the control and ECG-treated groups to evaluate the antitumor efficacy.

References

Application Notes and Protocols for Epicatechin Gallate in Cardiovascular Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of Epicatechin Gallate (ECG), a key bioactive polyphenol found in green tea, for the research and development of novel treatments for cardiovascular diseases (CVD). The information presented here summarizes key findings on its mechanisms of action and provides detailed protocols for in vitro and in vivo experimental studies.

Introduction

This compound (ECG) has garnered significant attention for its pleiotropic bioactivity in preclinical models of cardiovascular disease. Its potent antioxidant, anti-inflammatory, and anti-apoptotic properties make it a promising candidate for addressing the multifactorial nature of conditions such as atherosclerosis, hypertension, and heart failure. ECG's therapeutic effects are attributed to its ability to modulate multiple key signaling pathways involved in the pathophysiology of CVD, offering a multi-targeted approach to treatment.[1][2]

Mechanisms of Action

ECG exerts its cardioprotective effects through several interconnected mechanisms:

  • Antioxidant Activity: ECG effectively scavenges reactive oxygen species (ROS) and enhances the endogenous antioxidant defense system.[3] It upregulates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway, a critical regulator of cellular antioxidant responses.[3][4]

  • Anti-inflammatory Effects: ECG inhibits the activation of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway, thereby reducing the expression of inflammatory cytokines and adhesion molecules that contribute to vascular inflammation and atherosclerosis.

  • Endothelial Function Improvement: ECG promotes the production of nitric oxide (NO), a key vasodilator, by activating the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, which leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).

  • Anti-apoptotic Effects: ECG protects cardiomyocytes from apoptosis by modulating the PI3K/Akt pathway and inhibiting pro-apoptotic signaling cascades.

  • Lipid Metabolism Regulation: In vivo studies have demonstrated that ECG can improve lipid profiles by reducing total cholesterol, triglycerides, and LDL-cholesterol while increasing HDL-cholesterol levels.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various in vitro and in vivo studies.

Table 1: In Vitro Effects of this compound

Cell LineModel/StimulusECG ConcentrationOutcome MeasureResultReference
HUVECsOxidative Stress (H₂O₂)1, 5, 10 µmol/LCell Viability (MTS)Increased viability in a dose-dependent manner
HUVECsOxidative Stress (H₂O₂)10 µmol/LApoptosis (Cleaved Caspase-3/9)Decreased expression
H9c2 CardiomyocytesHypoxia/Reoxygenation4, 8, 16, 32, 64 mg/LCell Viability (CCK-8)Increased viability
H9c2 CardiomyocytesHypoxia/Reoxygenation8 mg/LApoptosis (Annexin V/PI)Decreased apoptosis
H9c2 CardiomyocytesHypoxia/Reoxygenation8 mg/LROS ProductionDecreased ROS
Vascular Smooth Muscle CellsOxidized LDLNot specifiedSOD ActivityIncreased activity
Vascular Smooth Muscle CellsOxidized LDLNot specifiedMDA LevelsDecreased levels

Table 2: In Vivo Effects of this compound

Animal ModelDisease ModelECG DosageDurationKey FindingsReference
ApoE-/- MiceAtherosclerosis (High-Fat Diet)40 mg/kg/day (i.g.)18 weeksReduced atherosclerotic plaque formation; Decreased plasma TC, LDL; Increased HDL; Decreased IL-6, TNF-α
ApoE-/- MiceAtherosclerosis (High-Fat Diet)Not specifiedNot specifiedReduced MDA levels; Increased SOD activity in aorta
Spontaneously Hypertensive Rats (SHR)Hypertension250 mg/kg b.w. (i.g.)28 daysSignificant reduction in Systolic Blood Pressure (SBP)
Spontaneously Hypertensive Rats (SHR)Hypertension30 mg/kg b.w. (oral)During pregnancyReduced elevated blood pressure
Spontaneously Hypertensive Rats (SHR)Hypertension100 mg/kg/day (in drinking water)2 weeksPrevented the development of hypertension (138±2 vs 169±5 mmHg)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for its investigation.

ECG_Signaling_Pathways cluster_ECG This compound (ECG) cluster_antioxidant Antioxidant Effects cluster_antiinflammatory Anti-inflammatory Effects cluster_endothelial Endothelial Function ECG ECG Nrf2 Nrf2 ECG->Nrf2 Activates IKK IKK ECG->IKK Inhibits PI3K PI3K ECG->PI3K Activates HO1 HO-1 Nrf2->HO1 Keap1 Keap1 Keap1->Nrf2 AntioxidantEnzymes Antioxidant Enzymes HO1->AntioxidantEnzymes ROS ROS AntioxidantEnzymes->ROS IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB InflammatoryGenes Inflammatory Genes NFκB->InflammatoryGenes Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO NO eNOS->NO

Key signaling pathways modulated by this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cell Culture (HUVECs, Cardiomyocytes) InduceStress Induce Stress (e.g., H₂O₂, ox-LDL) CellCulture->InduceStress ECGTreatment_vitro ECG Treatment InduceStress->ECGTreatment_vitro ViabilityApoptosis Cell Viability & Apoptosis Assays ECGTreatment_vitro->ViabilityApoptosis BiochemicalAssays_vitro Biochemical Assays (ROS, SOD, MDA) ECGTreatment_vitro->BiochemicalAssays_vitro WesternBlot_vitro Western Blot (Nrf2, NF-κB, PI3K/Akt) ECGTreatment_vitro->WesternBlot_vitro AnimalModel Animal Model (ApoE-/- mice, SHR) InduceDisease Induce Disease (High-Fat Diet, Hypertension) AnimalModel->InduceDisease ECGTreatment_vivo ECG Treatment InduceDisease->ECGTreatment_vivo PhysiologicalMeasurements Physiological Measurements (Blood Pressure) ECGTreatment_vivo->PhysiologicalMeasurements TissueCollection Tissue Collection (Aorta, Heart) ECGTreatment_vivo->TissueCollection Histology Histology & IHC (Plaque, ICAM-1, MMP-2) TissueCollection->Histology BiochemicalAssays_vivo Biochemical Assays (Lipid Profile, SOD, MDA) TissueCollection->BiochemicalAssays_vivo

General experimental workflow for investigating ECG.

Experimental Protocols

In Vitro Protocols

5.1.1. Cell Culture

  • Human Umbilical Vein Endothelial Cells (HUVECs):

    • Culture HUVECs in Endothelial Cell Growth Medium (EGM-2) supplemented with growth factors.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Passage cells upon reaching 80-90% confluency using 0.25% trypsin-EDTA. Use cells between passages 3 and 6 for experiments.

  • H9c2 Cardiomyocytes:

    • Culture H9c2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Passage cells upon reaching 80-90% confluency.

5.1.2. Induction of Oxidative Stress in HUVECs

  • Seed HUVECs in appropriate culture plates and allow them to adhere overnight.

  • Replace the culture medium with fresh medium containing the desired concentration of Hydrogen Peroxide (H₂O₂), typically ranging from 100 to 700 µmol/L, to induce oxidative stress.

  • Incubate the cells for a specified period (e.g., 4-16 hours) to induce cellular damage.

5.1.3. ECG Treatment for In Vitro Assays

  • Prepare a stock solution of ECG in a suitable solvent (e.g., DMSO or sterile water).

  • For protective effect studies, pre-treat cells with various concentrations of ECG (e.g., 1-50 µM) for a specified duration (e.g., 24 hours) before inducing stress.

  • For therapeutic effect studies, add ECG to the culture medium after the induction of stress.

5.1.4. Cell Viability (MTT) Assay

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach.

  • Treat the cells with ECG and/or the stress-inducing agent as described above.

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5.1.5. Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)

  • Harvest cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

5.1.6. Western Blot Analysis

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-p-p65, anti-p-Akt, anti-Akt) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Protocols

5.2.1. Animal Models

  • Atherosclerosis Model (ApoE-/- Mice):

    • Use male ApoE-/- mice, typically 6-8 weeks old.

    • Feed the mice a high-fat diet (e.g., containing 21% fat and 0.15% cholesterol) for a period of 12-18 weeks to induce atherosclerotic plaque formation.

  • Hypertension Model (Spontaneously Hypertensive Rats - SHR):

    • Use male SHRs, typically starting at a young age (e.g., 5-6 weeks) before hypertension is fully established, or older rats with established hypertension.

5.2.2. ECG Administration in Animal Models

  • Administer ECG to the animals via oral gavage or in their drinking water.

  • Dosages can range from 30 mg/kg/day to 250 mg/kg/day depending on the animal model and study design.

  • The treatment duration can vary from a few weeks to several months.

5.2.3. Blood Pressure Measurement (Tail-Cuff Method)

  • Acclimatize the rats to the restraining device and tail-cuff procedure for several days before starting the measurements.

  • Place the rat in the restrainer and position the tail-cuff and pulse sensor on the tail.

  • Inflate the cuff to a pressure above the expected systolic blood pressure and then slowly deflate it.

  • Record the pressure at which the pulse reappears as the systolic blood pressure.

  • Take multiple readings for each animal and average the results.

5.2.4. Lipid Profile Analysis

  • Collect blood samples from the animals via cardiac puncture or tail vein bleeding.

  • Separate the serum by centrifugation.

  • Measure the levels of total cholesterol (TC), triglycerides (TG), LDL-cholesterol (LDL-C), and HDL-cholesterol (HDL-C) using commercially available enzymatic kits.

5.2.5. Aortic Tissue Analysis

  • Euthanize the animals and carefully excise the aorta.

  • For en face analysis of atherosclerotic plaques, open the aorta longitudinally, stain with Oil Red O, and quantify the lesion area.

  • For histological analysis, fix a portion of the aorta in 4% paraformaldehyde, embed in paraffin, and cut into sections.

  • Perform Hematoxylin and Eosin (H&E) staining to visualize the general morphology and plaque structure.

  • Perform immunohistochemistry (IHC) to detect specific proteins of interest, such as ICAM-1 and MMP-2, using appropriate primary and secondary antibodies.

5.2.6. Superoxide Dismutase (SOD) and Malondialdehyde (MDA) Assays

  • Homogenize aortic or cardiac tissue samples in an appropriate buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Measure SOD activity using a commercial kit, which is typically based on the inhibition of a chromogenic reaction.

  • Measure MDA levels, an indicator of lipid peroxidation, using a commercial kit, which is often based on the reaction of MDA with thiobarbituric acid (TBA).

Conclusion

This compound demonstrates significant potential as a therapeutic agent for cardiovascular diseases. Its multifaceted mechanisms of action, targeting oxidative stress, inflammation, endothelial dysfunction, and apoptosis, provide a strong rationale for its further investigation. The protocols outlined in these application notes offer a foundation for researchers to explore the cardioprotective effects of ECG in both in vitro and in vivo settings, paving the way for the development of novel ECG-based therapies for CVD.

References

Antimicrobial Applications of Epicatechin Gallate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicatechin gallate (ECG), a major catechin found in green tea, has garnered significant attention for its potent antimicrobial properties.[1][2] This polyphenolic compound exhibits a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains.[3][4][5] Its multifaceted mechanisms of action, which include cell membrane disruption, enzyme inhibition, and interference with biofilm formation, make it a promising candidate for the development of novel antimicrobial therapies and adjunctive treatments. These application notes provide an overview of the antimicrobial applications of ECG, supported by experimental data and detailed protocols for key assays.

Direct Antimicrobial Activity

ECG demonstrates both bacteriostatic and bactericidal effects against a range of pathogenic bacteria. Its efficacy is generally more pronounced against Gram-positive bacteria due to differences in cell wall structure.

Mechanism of Action

The antimicrobial activity of ECG is attributed to several mechanisms:

  • Cell Membrane Damage: ECG can bind to and disrupt the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death. This is a primary mechanism against bacteria like Staphylococcus aureus and Vibrio cholerae.

  • Enzyme Inhibition: ECG has been shown to inhibit critical bacterial enzymes essential for survival.

    • DNA Gyrase: By binding to the ATP binding site of the gyrase B subunit, ECG inhibits DNA replication.

    • Fatty Acid Synthase (FAS-II): ECG can inhibit key enzymes in the bacterial type II fatty acid synthesis pathway, such as FabG and FabI, thereby disrupting membrane biogenesis.

  • Oxidative Stress: ECG can induce the production of reactive oxygen species (ROS), leading to cellular damage.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the reported MIC values of ECG against various bacterial species.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)Clinical Isolates≤ 126
Staphylococcus aureus (MRSA)NCTC 1249364
Pseudomonas aeruginosaClinical Isolates200 - 400
Escherichia coliClinical Isolates400
Vibrio cholerae (MDR)Clinical Isolates62.5 - 250
Shewanella putrefaciensATCC 8071160
Streptococcus mutansN/A125

Synergistic Activity with Antibiotics

A significant application of ECG is its ability to act synergistically with conventional antibiotics, potentially restoring the efficacy of drugs against resistant strains. This synergy is particularly notable with β-lactam antibiotics against Methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Synergy

ECG's synergistic effect is often attributed to its ability to disrupt the bacterial cell wall, thereby increasing the permeability and access of antibiotics to their intracellular targets. For instance, ECG can interfere with the function of penicillin-binding protein 2a (PBP2a) in MRSA, rendering the bacteria susceptible to β-lactams.

Quantitative Data: Fractional Inhibitory Concentration Index (FICI)

The checkerboard assay is commonly used to quantify synergistic interactions. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Bacterial SpeciesAntibioticFICIInterpretationReference
Vibrio cholerae O1Tetracycline0.009Synergy
Vibrio cholerae O139Tetracycline0.018Synergy
Brucella melitensisRifampicin-DoxycyclineN/A (Synergy observed)Synergy

Anti-Biofilm Activity

Bacterial biofilms are notoriously resistant to antimicrobial agents. ECG has demonstrated significant activity in both inhibiting biofilm formation and disrupting established biofilms.

Mechanism of Anti-Biofilm Action

ECG can interfere with biofilm formation through several mechanisms:

  • Inhibition of Adhesion: ECG can reduce the adherence of bacteria to surfaces, a critical initial step in biofilm formation.

  • Interference with Quorum Sensing: It can disrupt bacterial cell-to-cell communication systems that regulate biofilm development.

  • Extracellular Matrix Disruption: ECG can break down components of the extracellular matrix, compromising the structural integrity of the biofilm and enhancing antibiotic penetration.

Quantitative Data: Biofilm Inhibition

Studies have shown that sub-inhibitory concentrations of ECG can effectively inhibit biofilm formation. For example, a modified lipid-soluble form of ECG, EGCG-S, in combination with antibiotics, has been shown to inhibit biofilm formation by 95-99% in various pathogenic bacteria.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of ECG that inhibits the visible growth of a microorganism.

Materials:

  • This compound (ECG)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare ECG Stock Solution: Dissolve ECG in a suitable solvent (e.g., 50% ethanol) to a known concentration.

  • Prepare Bacterial Inoculum: Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Serial Dilutions: In a 96-well plate, perform twofold serial dilutions of the ECG stock solution in CAMHB to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the ECG dilutions.

  • Controls: Include a positive control (bacteria in broth without ECG) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of ECG at which no visible turbidity is observed. This can be determined visually or by measuring the optical density (OD) at 600 nm.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading ECG_Stock Prepare ECG Stock Solution Serial_Dilution Perform Serial Dilutions of ECG in 96-well plate ECG_Stock->Serial_Dilution Bacterial_Inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) Inoculation Inoculate wells with Bacterial Suspension Bacterial_Inoculum->Inoculation Serial_Dilution->Inoculation Incubate Incubate at 37°C for 18-24h Inoculation->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to assess the synergistic, additive, indifferent, or antagonistic effects of ECG in combination with another antimicrobial agent.

Materials:

  • ECG and a second antibiotic

  • Bacterial culture

  • CAMHB

  • Sterile 96-well microtiter plates

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of ECG and the second antibiotic.

  • Prepare Dilutions: In a 96-well plate, prepare serial twofold dilutions of ECG horizontally and the second antibiotic vertically. This creates a matrix of different concentration combinations.

  • Inoculation: Inoculate all wells with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Controls: Include rows and columns with each agent alone to determine their individual MICs. Also include a growth control (no antimicrobials) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Data Analysis: Determine the MIC of each agent alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) for each agent and the FIC Index (FICI) for the combination using the following formulas:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • FICI = FIC of Drug A + FIC of Drug B

  • Interpretation: Interpret the FICI value as described in the synergy section above.

Checkerboard Assay Workflow

Checkerboard_Workflow cluster_setup Plate Setup cluster_inoculation Inoculation and Incubation cluster_analysis Data Analysis Dilute_ECG Serial Dilute ECG Horizontally Inoculate Inoculate all wells with Bacterial Suspension Dilute_ECG->Inoculate Dilute_Abx Serial Dilute Antibiotic Vertically Dilute_Abx->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Determine_MICs Determine MICs of agents alone and in combination Incubate->Determine_MICs Calculate_FICI Calculate FIC Index (FICI) Determine_MICs->Calculate_FICI Interpret Interpret FICI for Synergy, Additivity, or Antagonism Calculate_FICI->Interpret Biofilm_Inhibition cluster_mechanisms Mechanisms of Action ECG This compound (ECG) Adhesion Inhibition of Bacterial Adhesion ECG->Adhesion QS Quorum Sensing Interference ECG->QS Matrix Disruption of Extracellular Matrix ECG->Matrix Biofilm Biofilm Formation Adhesion->Biofilm QS->Biofilm Matrix->Biofilm

References

Application Notes and Protocols: Epicatechin Gallate in Food Preservation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Epicatechin Gallate (ECG), a potent antioxidant flavonoid, in food preservation. The following sections detail its mechanisms of action, quantitative efficacy, and standardized protocols for its application and evaluation in various food matrices.

Introduction

This compound (ECG) is a flavan-3-ol, a type of flavonoid, found in high concentrations in green tea, cocoa, grapes, and various other fruits.[1][2] Its chemical structure, characterized by multiple hydroxyl groups, endows it with strong antioxidant and antimicrobial properties.[1] These attributes make ECG a promising natural alternative to synthetic preservatives in the food industry, addressing the growing consumer demand for "clean label" products. ECG's primary preservation functions lie in its ability to scavenge free radicals, thereby inhibiting lipid oxidation and extending the shelf-life of food products.[1][3] Additionally, it exhibits inhibitory effects against a range of foodborne pathogens.

Mechanisms of Action

Antioxidant Activity

The antioxidant capacity of ECG is attributed to its ability to donate hydrogen atoms or electrons, which neutralizes reactive oxygen species (ROS). The galloyl moiety in its structure significantly enhances its radical scavenging activity compared to simpler catechins like epicatechin. This mechanism is crucial in preventing the oxidative degradation of lipids in food, which leads to rancidity, off-flavors, and loss of nutritional value.

Antimicrobial Activity

ECG demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. One of its key mechanisms is the inhibition of efflux pumps in bacteria, such as the NorA efflux pump in Staphylococcus aureus, which can reverse methicillin resistance. It can also disrupt bacterial cell membranes and interfere with virulence factors, reducing the pathogenicity of foodborne microbes.

Quantitative Data Summary

The efficacy of this compound and its closely related analogue, epigallocatechin gallate (EGCG), in food preservation has been quantified in various studies. The following tables summarize key data on their antioxidant activity, antimicrobial efficacy, and impact on the shelf-life of different food products.

Table 1: Antioxidant Activity of this compound (ECG) and Related Compounds
CompoundAssayAntioxidant CapacityReference
This compound (ECG)DPPH Radical ScavengingHigher than Epicatechin
Epigallocatechin Gallate (EGCG)DPPH Radical ScavengingIC50: < 200 µM
Epigallocatechin Gallate (EGCG)ABTS Radical Scavenging in Edible Film234% higher than control film
Epigallocatechin Gallate (EGCG)DPPH Radical Scavenging in Edible Film422% higher than control film
Table 2: Minimum Inhibitory Concentration (MIC) of this compound (ECG) and Epigallocatechin Gallate (EGCG) against Foodborne Pathogens
CompoundMicroorganismMIC (µg/mL)Reference
Epigallocatechin Gallate (EGCG)Acinetobacter baumannii128-1024
CatechinsEscherichia coli640
CatechinsStaphylococcus aureus640
Table 3: Effect of this compound (ECG) and Epigallocatechin Gallate (EGCG) on Food Shelf-Life and Quality Parameters
Food ProductTreatmentParameterResultReference
MangoEdible coating with 3 wt% EGCGShelf-lifeExtended by 6 days
Minced PorkChitosan-ECG combinationShelf-life at 4°CExtended from 5 to 7 days
Minced PorkChitosan-ECG combinationShelf-life at 25°CExtended from 36h to 48h
StrawberriesChitosan-ZnO nanoparticle coatingWeight loss and firmnessRetarded for 8 days
Chicken BreastPlasma treatmentListeria monocytogenes reduction2.14 Log CFU/g reduction
Chicken BreastPlasma treatmentEscherichia coli reduction2.73 Log CFU/g reduction
Chicken BreastPlasma treatmentSalmonella Typhimurium reduction2.71 Log CFU/g reduction

Experimental Protocols

The following are detailed protocols for the application and evaluation of this compound in food preservation.

Protocol for Preparation and Application of ECG-Chitosan Edible Coating for Strawberries

Objective: To prepare a chitosan-based edible coating incorporating ECG and apply it to fresh strawberries to extend shelf-life.

Materials:

  • Chitosan (food grade, 90% deacetylation)

  • This compound (ECG)

  • Glacial acetic acid

  • Sodium hydroxide (NaOH)

  • Freshly harvested strawberries of uniform size and maturity

  • Distilled water

  • Magnetic stirrer with heating plate

  • Beakers and other standard laboratory glassware

  • Drying rack

Procedure:

  • Preparation of Chitosan Solution (1% w/v):

    • Dissolve 1 g of chitosan in 100 mL of a 0.5% (v/v) aqueous acetic acid solution.

    • Heat the solution to 45°C while stirring on a magnetic stirrer until the chitosan is completely dissolved.

    • Adjust the pH of the solution to 5.2 using 1M NaOH.

  • Incorporation of ECG:

    • Prepare a stock solution of ECG in ethanol or distilled water.

    • Add the ECG stock solution to the chitosan solution to achieve the desired final concentration (e.g., 0.1%, 0.5%, 1% w/v).

    • Stir the mixture for 30 minutes to ensure uniform dispersion of ECG.

  • Application of the Coating:

    • Wash the strawberries with tap water and allow them to air dry completely.

    • Dip the strawberries into the ECG-chitosan coating solution for 1 minute.

    • Remove the strawberries and allow the excess coating to drip off.

    • Place the coated strawberries on a drying rack and air-dry at room temperature for 2 hours or until the coating is no longer tacky.

  • Storage and Evaluation:

    • Store the coated and uncoated (control) strawberries in clamshell containers at 4°C.

    • Evaluate the quality parameters (e.g., weight loss, firmness, color, microbial load, sensory analysis) at regular intervals (e.g., day 0, 3, 6, 9, 12).

Protocol for Evaluating the Antioxidant Effect of ECG in Minced Pork

Objective: To assess the ability of ECG to inhibit lipid oxidation in minced pork during refrigerated storage.

Materials:

  • Freshly minced pork

  • This compound (ECG)

  • Ethanol (food grade)

  • Trichloroacetic acid (TCA)

  • 2-Thiobarbituric acid (TBA)

  • Homogenizer

  • Centrifuge

  • Spectrophotometer

  • Water bath

Procedure:

  • Sample Preparation:

    • Divide the minced pork into batches.

    • Prepare an ethanolic solution of ECG at a concentration that will result in the desired final concentration in the meat (e.g., 200 ppm).

    • Evenly spray the ECG solution onto the minced pork while mixing thoroughly.

    • Prepare a control batch sprayed with an equal volume of ethanol without ECG.

    • Package the samples in aerobic packaging and store at 4°C.

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay:

    • At specified time intervals (e.g., day 0, 3, 5, 7), take 10 g of the minced pork sample.

    • Homogenize the sample with 50 mL of 7.5% TCA.

    • Centrifuge the homogenate at 3000 rpm for 10 minutes.

    • Filter the supernatant through Whatman No. 1 filter paper.

    • Mix 5 mL of the filtrate with 5 mL of 0.02 M TBA reagent in a test tube.

    • Heat the tubes in a boiling water bath for 30 minutes.

    • Cool the tubes to room temperature.

    • Measure the absorbance of the resulting pink color at 532 nm using a spectrophotometer.

    • Calculate the TBARS value (mg of malondialdehyde per kg of meat) using a standard curve of malondialdehyde.

Protocol for Determining the Minimum Inhibitory Concentration (MIC) of ECG against Listeria monocytogenes

Objective: To determine the lowest concentration of ECG that inhibits the visible growth of Listeria monocytogenes.

Materials:

  • Listeria monocytogenes culture

  • Brain Heart Infusion (BHI) broth

  • This compound (ECG)

  • Sterile 96-well microplates

  • Incubator

  • Microplate reader

Procedure:

  • Preparation of Inoculum:

    • Culture L. monocytogenes in BHI broth overnight at 37°C.

    • Dilute the culture to achieve a concentration of approximately 1 x 10^6 CFU/mL.

  • Preparation of ECG Dilutions:

    • Prepare a stock solution of ECG in a suitable solvent (e.g., DMSO or ethanol) and then dilute it in BHI broth to twice the highest desired final concentration.

    • Perform serial two-fold dilutions of the ECG solution in BHI broth in the wells of a 96-well microplate.

  • Inoculation and Incubation:

    • Add an equal volume of the prepared L. monocytogenes inoculum to each well, thus halving the concentration of ECG in each well.

    • Include a positive control (broth with inoculum, no ECG) and a negative control (broth only).

    • Incubate the microplate at 37°C for 24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of ECG at which no visible growth is observed.

    • Alternatively, measure the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration that shows no significant increase in absorbance compared to the negative control.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in food preservation.

Antioxidant_Mechanism FreeRadical Free Radical (R•) StableMolecule Stable Molecule (RH) FreeRadical->StableMolecule Hydrogen Donation ECG This compound (ECG-OH) ECGRadical ECG Radical (ECG-O•) ECG->ECGRadical Donates H• StableECG Stable ECG Product ECGRadical->StableECG Resonance Stabilization

Caption: Antioxidant mechanism of this compound via free radical scavenging.

Food_Preservation_Workflow cluster_prep Preparation cluster_application Application cluster_storage Storage cluster_analysis Analysis Food_Selection Select Food Matrix (e.g., Fruit, Meat) ECG_Solution Prepare ECG Solution (Coating or Direct Addition) Food_Selection->ECG_Solution Control Prepare Control Sample (Without ECG) Food_Selection->Control Treatment Apply ECG Treatment (Dipping, Spraying, Mixing) ECG_Solution->Treatment Storage Store Samples under Controlled Conditions (e.g., 4°C) Treatment->Storage Control->Storage Microbial Microbiological Analysis (e.g., Plate Counts, MIC) Storage->Microbial Chemical Chemical Analysis (e.g., TBARS, Antioxidant Activity) Storage->Chemical Sensory Sensory Evaluation (e.g., Taste, Texture, Appearance) Storage->Sensory

Caption: Experimental workflow for evaluating ECG in food preservation.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Epicatechin Gallate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Epicatechin Gallate (ECG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of ECG.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the dissolution and handling of this compound.

Q1: My this compound is not dissolving in water. What am I doing wrong?

A1: this compound has limited solubility in water. It is considered slightly soluble. For many experimental setups, especially those requiring concentrations above a certain threshold, water alone may not be a suitable solvent. It's also important to note that ECG is unstable in neutral to alkaline aqueous solutions and can degrade, which might be mistaken for poor solubility.

Troubleshooting Steps:

  • Check the pH of your water: ECG is more stable in acidic conditions (pH < 6). Ensure your water is not alkaline.[1]

  • Consider heating: Gently warming the solution may aid dissolution, but be cautious as excessive heat can lead to degradation.

  • Use a co-solvent: For higher concentrations, using a water-miscible organic solvent is recommended. See Q2 for more details.

  • Assess for degradation: A color change in the solution (e.g., turning brownish) can indicate degradation, not just insolubility.

Q2: What are the recommended solvents for dissolving this compound?

A2: The choice of solvent depends on the experimental requirements, particularly the final application (e.g., cell culture, animal studies). Here are some common solvents and their approximate solubilities:

SolventApproximate SolubilityReference
Dimethyl Sulfoxide (DMSO)~25-30 mg/mL[2]
Ethanol~20 mg/mL[2]
Dimethyl Formamide (DMF)~30 mg/mL[2]
WaterSparingly soluble[3]
Phosphate-Buffered Saline (PBS, pH 7.2)~25 mg/mL
Ethanol/Water MixturesSolubility varies with ethanol concentration

Experimental Protocol: Dissolving ECG in an Organic Solvent (e.g., DMSO)

  • Weigh the desired amount of ECG powder in a sterile container.

  • Add the required volume of high-purity DMSO to achieve the target concentration.

  • Vortex the mixture until the ECG is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.

  • For cell culture experiments, it is crucial to dilute the DMSO stock solution in the culture medium to a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.1-0.5%).

Q3: I'm observing a color change and precipitation in my ECG solution over time. What is happening and how can I prevent it?

A3: This is likely due to the oxidation and degradation of ECG, which is particularly prevalent in neutral or alkaline solutions and is accelerated by factors like light, heat, and the presence of metal ions.

Troubleshooting and Prevention:

  • pH Control: Maintain the pH of your solution in the acidic range (ideally pH 3-5) to improve stability.

  • Antioxidants: The addition of antioxidants like ascorbic acid can help prevent the auto-oxidation of ECG in solution.

  • Chelating Agents: If metal ion contamination is suspected, adding a chelating agent like EDTA can help stabilize the solution.

  • Light and Temperature: Protect your ECG solutions from light by using amber vials or wrapping containers in foil. Store stock solutions at low temperatures (-20°C or -80°C for long-term storage).

  • Inert Gas: Purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the ECG can minimize oxidation.

  • Fresh Preparation: Prepare ECG solutions fresh for each experiment whenever possible, especially for aqueous solutions. Aqueous solutions are not recommended for storage for more than one day.

Q4: Can I improve the aqueous solubility of ECG without using organic solvents?

A4: Yes, several methods can enhance the aqueous solubility of ECG.

  • pH Adjustment: Carefully adjusting the pH can improve solubility. While ECG is more stable at acidic pH, its solubility can be influenced by the ionization state of its phenolic groups.

  • Complexation:

    • Cyclodextrins: Forming inclusion complexes with cyclodextrins (e.g., β-cyclodextrin) can significantly increase the aqueous solubility of ECG.

    • Sucrose: Complexation with sucrose has been shown to enhance the solubility and stability of ECG in aqueous solutions.

  • Nanoparticle Formulation: Encapsulating ECG into nanoparticles can improve its solubility and stability.

Experimental Protocol: Preparation of ECG-β-Cyclodextrin Inclusion Complex

  • Prepare equimolar solutions of ECG and β-cyclodextrin in a suitable solvent system (e.g., a 1:1 v/v mixture of ethanol and water).

  • Add the ECG solution drop-wise to the β-cyclodextrin solution while continuously stirring or sonicating.

  • The mixture can be gently heated (e.g., 60°C) for a few hours to facilitate complex formation.

  • Allow the solution to cool slowly to room temperature.

  • The solvent can then be removed by evaporation or freeze-drying to obtain the ECG-β-cyclodextrin complex powder.

Q5: I need to use ECG in cell culture media, but it seems to be unstable. What precautions should I take?

A5: ECG is known to be unstable in typical cell culture media (like DMEM), which are often buffered at a physiological pH (around 7.4) and contain components that can promote its degradation.

Recommendations for Cell Culture Experiments:

  • Prepare a concentrated stock solution in DMSO. This will be more stable than an aqueous stock.

  • Minimize the final DMSO concentration in your culture by diluting the stock solution appropriately.

  • Add the ECG solution to the cell culture medium immediately before treating the cells. Do not pre-incubate ECG in the medium for extended periods.

  • Consider the use of stabilizers. The addition of ascorbic acid to the culture medium has been shown to improve the stability of ECG.

  • Be aware of degradation products. The degradation of ECG can produce reactive oxygen species (ROS) and other byproducts that may have their own biological effects, potentially confounding experimental results.

Experimental Workflows and Signaling Pathways

To visually represent the concepts discussed, here are diagrams generated using the DOT language.

cluster_dissolution ECG Dissolution Workflow cluster_troubleshooting Troubleshooting Path ECG_Powder ECG Powder Solvent Choose Solvent (Water, Buffer, Organic) ECG_Powder->Solvent Add_ECG Add ECG to Solvent Solvent->Add_ECG Mix Mix (Vortex/Stir/Sonicate) Add_ECG->Mix Assess Assess Solubility (Visual, Spectrophotometry) Mix->Assess Insoluble Insoluble Assess->Insoluble Precipitate remains Soluble Soluble Solution Assess->Soluble Clear solution Adjust_pH Adjust pH (Acidic) Insoluble->Adjust_pH Co_Solvent Use Co-solvent (e.g., Ethanol) Insoluble->Co_Solvent Complexation Complexation (e.g., Cyclodextrin) Insoluble->Complexation Nanoparticles Nanoparticle Formulation Insoluble->Nanoparticles

Caption: Workflow for dissolving this compound and troubleshooting steps.

ECG This compound (ECG) Degradation_Factors Degradation Factors ECG->Degradation_Factors Oxidation Oxidation Degradation_Factors->Oxidation High pH, O2, Metal Ions, Light, Heat Precipitation Precipitation / Color Change Oxidation->Precipitation Stabilization_Methods Stabilization Methods Stabilization_Methods->ECG Prevents Acidic_pH Acidic pH Stabilization_Methods->Acidic_pH Antioxidants Antioxidants (e.g., Ascorbic Acid) Stabilization_Methods->Antioxidants Chelating_Agents Chelating Agents (e.g., EDTA) Stabilization_Methods->Chelating_Agents Low_Temp Low Temperature Stabilization_Methods->Low_Temp Light_Protection Light Protection Stabilization_Methods->Light_Protection

Caption: Factors contributing to ECG degradation and methods for stabilization.

References

Technical Support Center: Epicatechin Gallate (ECG) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Epicatechin Gallate (ECG) in aqueous solutions. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and stability data.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ECG) and why is its stability in aqueous solutions a concern?

A1: this compound (ECG) is a major catechin found in green tea, belonging to the flavonoid family of polyphenols. It is known for its potent antioxidant properties and is a subject of research for its potential health benefits. However, ECG is inherently unstable in aqueous solutions, especially under neutral to alkaline conditions, which can lead to degradation and loss of biological activity, impacting experimental reproducibility and the development of liquid formulations.[1][2][3]

Q2: What are the main factors that affect the stability of ECG in aqueous solutions?

A2: The primary factors influencing ECG stability are pH, temperature, oxygen, light, and the presence of metal ions.[2][4] ECG is most stable in acidic conditions (pH < 4) and at low temperatures. Conversely, neutral or alkaline pH, elevated temperatures, and exposure to oxygen and light can significantly accelerate its degradation.

Q3: What happens to ECG when it degrades in an aqueous solution?

A3: In aqueous solutions, ECG can undergo several transformations, including oxidation, epimerization, and hydrolysis.

  • Oxidation: This is a major degradation pathway, especially in neutral or alkaline solutions, leading to the formation of quinones and other colored products. This is often observed as a color change in the solution.

  • Epimerization: ECG can convert to its epimer, Gallocatechin Gallate (GCG), particularly at elevated temperatures. This process involves a change in the stereochemistry at the C2 position of the C-ring.

  • Hydrolysis: The ester bond in ECG can be hydrolyzed, especially under strong alkaline conditions, yielding gallic acid and epigallocatechin.

Q4: How can I prepare a relatively stable aqueous solution of ECG for my experiments?

A4: To enhance the stability of your ECG solution, consider the following:

  • Use an acidic buffer: Prepare your solution in a buffer with a pH between 3 and 4. Citric acid buffers are often used for this purpose.

  • Work at low temperatures: Prepare and store your solutions at low temperatures (e.g., 4°C or on ice) to minimize degradation. For long-term storage, freezing at -20°C or below is recommended.

  • Protect from light and oxygen: Use amber vials or cover your containers with aluminum foil to protect the solution from light. Degassing the solvent before use can help to reduce dissolved oxygen.

  • Add stabilizers: The addition of antioxidants like ascorbic acid or chelating agents such as EDTA can help to prevent oxidative degradation and chelate metal ions that can catalyze degradation.

Troubleshooting Guide

Problem 1: My ECG solution is changing color (e.g., turning yellow or brown).

  • Cause: This is a common sign of oxidation. ECG is highly susceptible to oxidation, especially at neutral or alkaline pH.

  • Solution:

    • Ensure your solution is prepared in an acidic buffer (pH 3-4).

    • Prepare fresh solutions before each experiment.

    • Store stock solutions at low temperatures and protected from light.

    • Consider adding an antioxidant like ascorbic acid to your solution.

Problem 2: I am seeing unexpected peaks in my HPLC chromatogram when analyzing my ECG sample.

  • Cause: These peaks could be degradation products. A common degradation product is Gallocatechin Gallate (GCG), the epimer of ECG. Other peaks could correspond to gallic acid or oxidation products.

  • Solution:

    • Confirm the identity of the unexpected peaks using a mass spectrometer or by comparing with analytical standards of potential degradation products.

    • Review your sample preparation and storage procedures to minimize degradation. Ensure the pH is acidic and the temperature is low.

Problem 3: I am observing a loss of biological activity of my ECG solution over time.

  • Cause: The loss of activity is likely due to the degradation of ECG into less active or inactive compounds.

  • Solution:

    • Always use freshly prepared ECG solutions for your biological assays.

    • If you need to store the solution, do so at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Perform a stability study under your specific experimental conditions to understand the rate of degradation and plan your experiments accordingly.

Stability Data

The stability of ECG is highly dependent on pH and temperature. The following tables summarize the degradation of catechins under different conditions.

Table 1: Percentage Decrease of Catechins in pH 7 Citrate Buffer after 24 hours.

CatechinDecrease at 4°CDecrease at 25°C
EGCG25%83%
EGC32%46%
ECG9%21%
ECNo significant change20%
GCG12%-

Table 2: Percentage Decrease of Total Catechins in Different pH Citrate Buffer Solutions after 24 hours at 100°C.

pHTotal Catechin Decline
315%
424%
541%
657%
796%

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of ECG

  • Materials:

    • This compound (ECG) powder

    • HPLC-grade methanol or Dimethyl sulfoxide (DMSO)

    • Acidic buffer (e.g., 0.1 M citrate buffer, pH 4.0)

    • Amber glass vials

  • Procedure:

    • Weigh the required amount of ECG powder in a sterile microcentrifuge tube.

    • Dissolve the ECG powder in a small volume of HPLC-grade methanol or DMSO to create a concentrated stock solution.

    • For working solutions, dilute the stock solution to the desired final concentration using an acidic buffer (e.g., 0.1 M citrate buffer, pH 4.0).

    • Store the stock solution in amber glass vials at -20°C or below.

    • Prepare fresh working solutions daily and keep them on ice during use.

Protocol 2: Stability Assessment of ECG using HPLC

  • Objective: To determine the stability of an ECG solution under specific conditions (e.g., pH, temperature).

  • Materials:

    • Prepared ECG solution

    • HPLC system with a UV detector

    • C18 reversed-phase column

    • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)

    • ECG analytical standard

  • Procedure:

    • Prepare the ECG solution under the desired test conditions (e.g., in a specific buffer and at a set temperature).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the ECG solution.

    • Immediately inject the aliquot into the HPLC system.

    • Monitor the chromatogram at a wavelength of approximately 280 nm.

    • Quantify the peak area of ECG at each time point.

    • Calculate the percentage of ECG remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of ECG remaining versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis start Weigh ECG Powder dissolve Dissolve in Acidic Buffer (pH 3-4) start->dissolve protect Store in Amber Vial at Low Temperature dissolve->protect sample Sample at Time Intervals protect->sample Incubate under Test Conditions hplc Inject into HPLC sample->hplc quantify Quantify ECG Peak Area hplc->quantify analyze Analyze Degradation Kinetics quantify->analyze

Caption: Workflow for preparing and analyzing the stability of ECG solutions.

degradation_pathway ECG This compound (ECG) GCG Gallocatechin Gallate (GCG) ECG->GCG Epimerization (Heat) Oxidation Oxidation Products (e.g., Quinones) ECG->Oxidation Oxidation (Neutral/Alkaline pH, O2) Hydrolysis Gallic Acid + Epigallocatechin ECG->Hydrolysis Hydrolysis (Strong Alkaline pH)

Caption: Major degradation pathways of this compound in aqueous solutions.

References

Technical Support Center: Oral Bioavailability of Epicatechin Gallate (ECG)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address the challenges associated with the oral bioavailability of Epicatechin gallate (ECG).

Frequently Asked Questions (FAQs)

Q1: What is this compound (ECG) and why is its oral bioavailability a concern?

A1: this compound (ECG) is a major catechin found in green tea, known for its potent antioxidant and potential therapeutic properties. However, its clinical application is significantly limited by its very low oral bioavailability, meaning only a small fraction of the ingested amount reaches systemic circulation to exert its biological effects.[1] This is primarily due to its poor stability in the gastrointestinal (GI) tract, low intestinal permeability, and extensive first-pass metabolism.

Q2: What are the main factors limiting the oral bioavailability of ECG?

A2: The primary challenges can be categorized as follows:

  • Poor GI Stability: ECG is unstable in the neutral to alkaline conditions of the small intestine, leading to significant degradation before it can be absorbed.[1][2] It is relatively stable in the acidic environment of the stomach.

  • Low Permeability: The structure of ECG, particularly the presence of the galloyl moiety, limits its ability to pass through the intestinal epithelial barrier. Efflux transporters like P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs) actively pump ECG back into the intestinal lumen, further reducing absorption.[1]

  • Extensive First-Pass Metabolism: ECG that is absorbed undergoes significant metabolism in the intestinal cells and the liver. This "first-pass effect" involves enzymatic modifications like methylation, glucuronidation, and sulfation, which alter the molecule and reduce the concentration of its active form in the bloodstream.[3]

  • Microbial Degradation: Gut microbiota in the colon can hydrolyze ECG into smaller phenolic compounds like gallic acid and pyrogallol derivatives, which are then absorbed but may not possess the same biological activities as the parent compound.

Q3: How does food intake affect the bioavailability of ECG?

A3: Studies on the closely related catechin, epigallocatechin gallate (EGCG), strongly suggest that concurrent food intake significantly inhibits absorption. It is recommended to administer ECG on an empty stomach with water to maximize its systemic absorption.

Q4: What are the major metabolites of ECG after oral administration?

A4: After oral administration in rats, ECG is extensively metabolized. In the early phase (0.5-6 hours), methylated forms of ECG and their conjugates are found in the plasma. In the later phase (6-48 hours), degradation products from microbial metabolism in the gut become prominent in plasma and urine, primarily as conjugated forms of pyrogallol, 5-(3,4-dihydroxyphenyl)-γ-valerolactone, and 3-(3-hydroxyphenyl)propionic acid.

Q5: What are the most promising strategies to enhance the oral bioavailability of ECG?

A5: Current research focuses on several key strategies:

  • Nanoencapsulation: Encapsulating ECG in nanocarriers like liposomes, niosomes, or nanoparticles can protect it from degradation in the GI tract, improve its solubility, and enhance its transport across the intestinal epithelium.

  • Co-administration with Bioenhancers: Certain molecules can inhibit efflux pumps or metabolic enzymes. For instance, co-administration with piperine has been shown to enhance the bioavailability of other catechins.

  • Structural Modification: Creating prodrugs of ECG, for example, by acetylating its hydroxyl groups, can improve its stability and permeability, allowing for better absorption before being converted back to the active form in the body.

Troubleshooting Guide

Problem Encountered Possible Cause(s) Suggested Solution(s)
Low or undetectable levels of ECG in plasma after oral administration. 1. Degradation in GI tract: ECG is unstable at neutral/alkaline pH. 2. Low Permeability: Efflux transporters (e.g., P-gp, MRPs) are actively removing ECG. 3. Extensive First-Pass Metabolism: Rapid conversion to methylated, sulfated, or glucuronidated metabolites. 4. Analytical Issues: The concentration of free ECG is below the detection limit of the analytical method.1. Formulation: Use an enteric-coated capsule to protect ECG from stomach acid and release it in the small intestine, or use nanoencapsulation to protect it throughout the GI tract. 2. Co-administration: Administer with a known P-gp inhibitor (e.g., piperine) to reduce efflux. 3. Metabolite Analysis: Shift the analytical focus to also quantify the major known metabolites of ECG in plasma. 4. Method Optimization: Use a highly sensitive analytical method like UPLC-MS/MS for quantification.
High variability in bioavailability between experimental subjects. 1. Genetic Polymorphisms: Differences in the expression and activity of metabolic enzymes (e.g., COMT, UGTs, SULTs) and transporters. 2. Differences in Gut Microbiota: Variations in the composition of gut bacteria can lead to different rates and patterns of ECG degradation. 3. Food Intake: Inconsistent fasting states before administration.1. Subject Stratification: If possible, genotype subjects for key metabolic enzymes. 2. Microbiota Analysis: Analyze the gut microbiome of subjects to identify potential correlations. 3. Standardized Protocol: Strictly enforce a fasting period (e.g., overnight fast) before ECG administration.
Inconsistent results in in vitro Caco-2 cell permeability assays. 1. Cell Monolayer Integrity: The Caco-2 cell monolayer may not be fully differentiated or may have compromised tight junctions. 2. Efflux Transporter Activity: High activity of efflux transporters in Caco-2 cells can lead to low apparent permeability. 3. Compound Stability: ECG may be degrading in the cell culture medium during the experiment.1. Verify Monolayer Integrity: Regularly measure the transepithelial electrical resistance (TEER) to ensure it is above the recommended threshold (e.g., >300 Ω·cm²). 2. Use of Inhibitors: Perform the assay in the presence and absence of specific inhibitors for P-gp and MRPs to assess the role of efflux. 3. Stability Check: Analyze the concentration of ECG in the apical and basolateral chambers at the end of the experiment to check for degradation.
Difficulty in dissolving ECG for in vitro experiments. 1. Poor Aqueous Solubility: While soluble in water, achieving high concentrations can be difficult.1. Use of Co-solvents: ECG is soluble in DMSO, ethanol, and methanol. Prepare a concentrated stock solution in one of these solvents and then dilute it in the aqueous buffer, ensuring the final concentration of the organic solvent is low enough not to affect the experiment. 2. pH Adjustment: Solubility can be pH-dependent. However, be cautious as higher pH can accelerate degradation.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of this compound (ECG)

ParameterValueSpecies/ConditionsReference(s)
Molecular Formula C₂₂H₁₈O₁₀-
Molecular Weight 442.37 g/mol -
Aqueous Solubility SolubleWater
LogP (estimated) 2.670-
Absolute Bioavailability (F) 0.06Rat
Time to Maximum Plasma Concentration (Tmax) 2 hoursRat (oral)
**Terminal Elimination Half-life (t₁/₂) **451-479 minRat (oral)

Experimental Protocols

In Vitro Gastrointestinal Digestion Model

This protocol simulates the digestion of ECG in the stomach and small intestine to assess its stability.

Materials:

  • ECG

  • Simulated Salivary Fluid (SSF)

  • Simulated Gastric Fluid (SGF) with pepsin

  • Simulated Intestinal Fluid (SIF) with pancreatin and bile salts

  • pH meter

  • Shaking water bath at 37°C

  • HPLC system for ECG quantification

Procedure:

  • Oral Phase: Dissolve a known amount of ECG in SSF. Incubate at 37°C for 5 minutes with gentle shaking.

  • Gastric Phase: Add the oral phase mixture to SGF containing pepsin. Adjust the pH to 2.0. Incubate at 37°C for 2 hours with continuous shaking. Take samples at different time points (e.g., 0, 30, 60, 120 min).

  • Intestinal Phase: Adjust the pH of the gastric phase output to 7.0. Add SIF containing pancreatin and bile salts. Incubate at 37°C for 2-3 hours with continuous shaking. Take samples at various time points.

  • Sample Analysis: Immediately stop the enzymatic reactions in the collected samples (e.g., by adding a suitable solvent and placing on ice). Analyze the concentration of intact ECG in each sample using a validated HPLC method.

Caco-2 Cell Permeability Assay

This assay is used to evaluate the intestinal permeability of ECG.

Materials:

  • Caco-2 cells (passages 19-28)

  • Transwell inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • ECG stock solution

  • TEER meter

  • LC-MS/MS system for ECG quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 21 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayers. Only use monolayers with TEER values > 300 Ω·cm².

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the monolayers with pre-warmed HBSS.

    • Add HBSS containing a known concentration of ECG to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at specified time intervals (e.g., 30, 60, 90, 120 min), replacing the volume with fresh HBSS.

    • Take a sample from the apical chamber at the end of the experiment.

  • Transport Experiment (Basolateral to Apical - B to A): Perform the same procedure but add the ECG solution to the basolateral chamber and sample from the apical chamber to determine the efflux ratio.

  • Sample Analysis: Quantify the concentration of ECG in all samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of appearance of ECG on the receiver side, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Quantification of ECG in Plasma using HPLC

This protocol outlines a general method for extracting and quantifying ECG from plasma samples.

Materials:

  • Plasma samples

  • Internal standard (e.g., ethyl gallate)

  • Acetonitrile

  • Ethyl acetate

  • Solid-phase extraction (SPE) C18 cartridges

  • HPLC system with electrochemical or MS/MS detection

Procedure:

  • Sample Preparation:

    • To a known volume of plasma, add an internal standard.

    • Add an equal volume of acetonitrile to precipitate proteins.

    • Vortex and centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute ECG and the internal standard with a suitable solvent (e.g., methanol or acetonitrile).

  • HPLC Analysis:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

    • Inject the sample into the HPLC system.

    • Use a suitable C18 column and a gradient mobile phase (e.g., acetonitrile and water with a small amount of acid like formic or acetic acid) to separate ECG from other components.

    • Quantify ECG using a validated calibration curve based on the peak area ratio of ECG to the internal standard.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_outcome Outcome solubility Solubility Assay stability GI Stability (Simulated Digestion) solubility->stability permeability Caco-2 Permeability stability->permeability formulation Formulation Development (e.g., Nanoencapsulation) permeability->formulation pk_study Pharmacokinetic Study (Animal Model) formulation->pk_study analysis Plasma & Urine Metabolite Analysis pk_study->analysis bioavailability Oral Bioavailability Determination analysis->bioavailability metabolic_pathway cluster_gut Gastrointestinal Tract cluster_metabolism Metabolism & Distribution cluster_excretion Excretion ECG This compound (ECG) (Oral Administration) Intestine Intestinal Lumen ECG->Intestine Epithelium Intestinal Epithelium (Absorption) Intestine->Epithelium Limited Permeability Colon Colon Intestine->Colon Unabsorbed ECG FirstPass First-Pass Metabolism (Intestine & Liver) Epithelium->FirstPass Microbiota Gut Microbiota Metabolism Colon->Microbiota Systemic Systemic Circulation FirstPass->Systemic Phase II Metabolites (Methylated, Glucuronidated, Sulfated ECG) Urine Urine Systemic->Urine Microbiota->Systemic Degradation Products (e.g., Pyrogallol conjugates, Valerolactones)

References

Technical Support Center: Overcoming Limitations of Epicatechin Gallate (ECG) in Clinical Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Epicatechin gallate (ECG).

Frequently Asked Questions (FAQs)

Q1: We are observing low bioavailability of ECG in our in vivo studies. What are the potential causes and solutions?

A1: Low bioavailability of ECG is a well-documented issue primarily due to its poor stability, extensive metabolism, and low permeability across intestinal membranes.

  • Poor Stability: ECG is susceptible to degradation in the gastrointestinal (GI) tract due to pH changes and enzymatic activity.

  • Extensive Metabolism: It undergoes significant first-pass metabolism in the intestine and liver, where it is rapidly converted into less active metabolites.

  • Low Permeability: The hydrophilic nature of ECG limits its passive diffusion across the lipid-rich intestinal epithelial cell membranes.

Troubleshooting & Solutions:

  • Nanoformulation: Encapsulating ECG into nanoparticles or liposomes can protect it from degradation and enhance its absorption.

  • Structural Modification: Modifying the chemical structure of ECG, such as through acylation, can improve its lipophilicity and metabolic stability.

  • Co-administration with Bioenhancers: Piperine, an alkaloid from black pepper, can inhibit drug-metabolizing enzymes and enhance the bioavailability of ECG.

Q2: Our ECG formulation appears to be degrading quickly, even during storage. How can we improve its stability?

A2: The stability of ECG is compromised by factors such as pH, temperature, light, and the presence of oxidative enzymes.

Troubleshooting & Solutions:

  • pH Optimization: Maintain a slightly acidic pH (around 4-6) for aqueous solutions of ECG, as it is more stable under these conditions.

  • Temperature Control: Store ECG solutions and formulations at low temperatures (4°C) and protected from light to minimize degradation.

  • Use of Antioxidants: The addition of antioxidants like ascorbic acid can help to prevent the oxidative degradation of ECG.

  • Lyophilization: For long-term storage, lyophilizing ECG formulations can significantly improve their stability.

Troubleshooting Guides

Issue: Inconsistent results in cell-based assays with ECG.
  • Potential Cause 1: Variability in ECG solution preparation.

    • Solution: Always prepare fresh solutions of ECG for each experiment. Use a consistent, high-purity solvent (e.g., DMSO) and ensure complete dissolution. Prepare stock solutions at a high concentration and dilute to the final working concentration immediately before use.

  • Potential Cause 2: Cell culture media components interacting with ECG.

    • Solution: Serum components in cell culture media can bind to polyphenols like ECG, reducing their effective concentration. Consider reducing the serum concentration or using a serum-free medium for the duration of the ECG treatment, if compatible with your cell line.

  • Potential Cause 3: Cell density affecting ECG efficacy.

    • Solution: Standardize the cell seeding density for all experiments. A higher cell density can lead to a lower effective concentration of ECG per cell.

Issue: Low efficacy of ECG in animal models.
  • Potential Cause 1: Rapid metabolism and clearance.

    • Solution: Consider alternative routes of administration that bypass first-pass metabolism, such as intravenous or intraperitoneal injection. However, be mindful of potential toxicity and solubility issues.

  • Potential Cause 2: Inadequate dosage or dosing frequency.

    • Solution: Perform dose-response studies to determine the optimal dose. Due to its short half-life, more frequent dosing or the use of a controlled-release formulation may be necessary to maintain therapeutic concentrations.

Quantitative Data Summary

Table 1: Comparison of Bioavailability Enhancement Strategies for ECG

StrategyFormulation/ModificationFold Increase in Bioavailability (Approx.)Key AdvantagesReference
Nanoformulation ECG-loaded PLGA Nanoparticles5 - 10Sustained release, targeted delivery
Liposomal ECG3 - 7Improved solubility, reduced toxicity
Structural Modification Peracetylated ECG10 - 20Enhanced lipophilicity and cell uptake
Co-administration ECG with Piperine2 - 4Inhibition of glucuronidation

Experimental Protocols

Protocol 1: Preparation of ECG-Loaded PLGA Nanoparticles

This protocol describes the single emulsion-solvent evaporation method for encapsulating ECG in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Materials:

  • This compound (ECG)

  • PLGA (50:50)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Methodology:

  • Dissolve 50 mg of PLGA and 10 mg of ECG in 2 mL of DCM. This forms the organic phase.

  • Prepare a 2% (w/v) PVA solution in deionized water. This is the aqueous phase.

  • Add the organic phase to 10 mL of the aqueous phase under constant stirring.

  • Emulsify the mixture by sonication for 2 minutes on an ice bath.

  • Stir the resulting nanoemulsion overnight at room temperature to allow for solvent evaporation.

  • Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Discard the supernatant and wash the nanoparticle pellet twice with deionized water.

  • Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for further analysis or use.

Protocol 2: In Vitro Assessment of ECG Stability

This protocol outlines a method to assess the stability of ECG in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

Materials:

  • ECG

  • SGF (pH 1.2)

  • SIF (pH 6.8)

  • Incubator shaker (37°C)

  • HPLC system with a C18 column

  • Acetonitrile

  • Formic acid

Methodology:

  • Prepare a stock solution of ECG in a suitable solvent (e.g., ethanol).

  • Add a known amount of the ECG stock solution to SGF and SIF to achieve a final concentration of 50 µg/mL.

  • Incubate the solutions at 37°C in a shaker.

  • At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6 hours), withdraw an aliquot from each solution.

  • Immediately analyze the concentration of the remaining ECG in the aliquots using a validated HPLC method.

  • The mobile phase for HPLC can consist of a gradient of acetonitrile and 0.1% formic acid in water.

  • Monitor the ECG peak at a specific wavelength (e.g., 280 nm).

  • Calculate the percentage of ECG remaining at each time point relative to the initial concentration.

Visualizations

cluster_0 ECG Bioavailability Challenges cluster_1 Overcoming Strategies Poor Stability (GI Tract) Poor Stability (GI Tract) Nanoformulation Nanoformulation Poor Stability (GI Tract)->Nanoformulation Metabolism (Intestine & Liver) Metabolism (Intestine & Liver) Co-administration Co-administration Metabolism (Intestine & Liver)->Co-administration Low Permeability Low Permeability Structural Modification Structural Modification Low Permeability->Structural Modification Enhanced Bioavailability Enhanced Bioavailability Nanoformulation->Enhanced Bioavailability Structural Modification->Enhanced Bioavailability Co-administration->Enhanced Bioavailability ECG ECG ECG->Poor Stability (GI Tract) ECG->Metabolism (Intestine & Liver) ECG->Low Permeability

Caption: Strategies to overcome ECG bioavailability limitations.

Start Start Prepare Organic Phase (PLGA + ECG in DCM) Prepare Organic Phase (PLGA + ECG in DCM) Start->Prepare Organic Phase (PLGA + ECG in DCM) Prepare Aqueous Phase (PVA in Water) Prepare Aqueous Phase (PVA in Water) Start->Prepare Aqueous Phase (PVA in Water) Emulsification (Sonication) Emulsification (Sonication) Prepare Organic Phase (PLGA + ECG in DCM)->Emulsification (Sonication) Prepare Aqueous Phase (PVA in Water)->Emulsification (Sonication) Solvent Evaporation (Stirring) Solvent Evaporation (Stirring) Emulsification (Sonication)->Solvent Evaporation (Stirring) Centrifugation & Washing Centrifugation & Washing Solvent Evaporation (Stirring)->Centrifugation & Washing Resuspend Nanoparticles Resuspend Nanoparticles Centrifugation & Washing->Resuspend Nanoparticles End End Resuspend Nanoparticles->End

Caption: Workflow for preparing ECG-loaded PLGA nanoparticles.

ECG ECG PI3K PI3K ECG->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Promotes

Reducing degradation of Epicatechin gallate during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Epicatechin gallate (ECG) during the extraction process.

Troubleshooting Guide

This guide addresses common issues encountered during ECG extraction that can lead to its degradation.

IssueProbable Cause(s)Recommended Solution(s)
Low ECG Yield High temperature, High pH, Presence of oxygen, Light exposure, Enzymatic activity, Presence of metal ionsOptimize extraction temperature and pH. Work under an inert atmosphere (e.g., nitrogen or argon). Protect samples from light. Use appropriate enzyme inhibitors or heat treatment. Add a chelating agent like EDTA.
Presence of Impurities or Degradation Products Epimerization at high temperatures, Oxidation due to oxygen and light, Hydrolysis in alkaline conditionsLower the extraction temperature to below 80°C.[1] Use an acidic extraction buffer (pH 4-6).[2] Purge solvents with an inert gas and use amber glassware.
Inconsistent Results Variation in extraction parameters, Incomplete extraction, Sample matrix effectsStandardize all extraction parameters (temperature, time, solvent-to-solid ratio). Ensure adequate extraction time and solvent volume. Perform a matrix spike and recovery experiment to assess for interference.

Frequently Asked Questions (FAQs)

1. What are the primary factors that cause this compound (ECG) degradation during extraction?

The primary factors contributing to ECG degradation are:

  • High Temperature: Elevated temperatures, especially above 80°C, can lead to epimerization (conversion to its isomer, gallocatechin gallate) and thermal degradation.[1]

  • pH: ECG is most stable in slightly acidic conditions (pH 4-6).[2] Neutral and alkaline conditions (pH > 7) significantly accelerate its degradation through oxidation and hydrolysis.[3]

  • Oxygen: The presence of dissolved oxygen promotes oxidative degradation of ECG.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.

  • Enzymatic Activity: Enzymes naturally present in the plant material, such as polyphenol oxidase and tannase, can degrade ECG.

  • Metal Ions: The presence of metal ions, particularly Cu²⁺ and Fe²⁺/Fe³⁺, can catalyze the oxidation of ECG.

2. What is the optimal temperature range for ECG extraction?

For hot water extraction, a temperature of around 80°C is often recommended as a good balance between extraction efficiency and minimizing degradation. Subcritical water extraction may use higher temperatures (e.g., 110-150°C) but for very short durations (e.g., 5 minutes) to mitigate thermal degradation.

3. How does pH affect ECG stability, and what is the recommended pH for the extraction solvent?

ECG is significantly more stable in acidic environments. It is recommended to maintain the pH of the extraction solvent between 4 and 6 to minimize degradation. As the pH increases into the neutral and alkaline range, the rate of degradation increases substantially.

4. Can I use antioxidants to protect ECG during extraction?

Yes, adding antioxidants to the extraction solvent can significantly improve ECG stability. Ascorbic acid (Vitamin C) is commonly used. For instance, in one study, the addition of 3 mg of vitamin C to a 10 g/L green tea solution reduced EGCG degradation from 19.93% to 9.76% after 4 days of storage. It is believed that ascorbic acid can regenerate the radical form of catechins back to their native form.

5. How can I minimize oxidation during the extraction process?

To minimize oxidation, it is recommended to:

  • Degas the extraction solvents by sparging with an inert gas like nitrogen or argon before use.

  • Conduct the extraction process under an inert atmosphere if possible.

  • Use amber glassware or wrap extraction vessels in aluminum foil to protect the sample from light.

  • Add antioxidants such as ascorbic acid to the solvent.

Quantitative Data on ECG Stability

The following tables summarize the impact of various factors on the stability of Epigallocatechin gallate (EGCG), a closely related and often co-extracted catechin, which provides a strong indication of ECG's behavior.

Table 1: Effect of Temperature on EGCG Stability

Temperature (°C)Incubation Time (h)EGCG Recovery Rate (%)
4493.10 ± 1.23
37488.26 ± 0.71
60454.97 ± 1.44
80432.34 ± 1.86
Data from a study on EGCG stability in aqueous solution.

Table 2: Effect of pH on EGCG Stability

pHIncubation Time (h)EGCG Recovery Rate (%)
2698.69 ± 1.36
4677.12 ± 1.25
6654.66 ± 1.06
861.11 ± 0.07
Data from a study on EGCG stability in aqueous solution at 37°C.

Table 3: Effect of Ascorbic Acid (Vc) and Glycerol on EGCG Stability at 80°C

TreatmentIncubation Time (h)EGCG Recovery Rate (%)
EGCG only432.34 ± 1.86
EGCG + Vc4>90 (estimated from graph)
EGCG + Vc + Glycerol498.90 ± 0.64
Data from a study on EGCG stability in aqueous solution.

Experimental Protocols

Protocol 1: Hot Water Extraction of ECG
  • Sample Preparation: Grind dried plant material (e.g., tea leaves) to a fine powder (e.g., 40-60 mesh).

  • Solvent Preparation: Prepare deionized water adjusted to pH 4.0 using citric acid. Degas the solvent by sparging with nitrogen for 20 minutes. For enhanced stability, add ascorbic acid to a final concentration of 0.1% (w/v).

  • Extraction: a. Weigh 10 g of the powdered sample into a 500 mL amber glass flask. b. Add 200 mL of the prepared extraction solvent (1:20 solid-to-liquid ratio). c. Place the flask in a shaking water bath preheated to 80°C. d. Extract for 30 minutes with constant agitation.

  • Filtration: a. Immediately after extraction, filter the mixture through Whatman No. 1 filter paper to remove the solid residue. b. Cool the filtrate rapidly in an ice bath to prevent further degradation.

  • Analysis: Analyze the ECG content in the filtrate using HPLC-UV.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of ECG
  • Sample Preparation: Grind dried plant material to a fine powder.

  • Solvent Preparation: Prepare a 65% (v/v) ethanol-water solution. Adjust the pH to 5.0 with acetic acid. Degas the solvent.

  • Extraction: a. Weigh 1 g of the powdered sample into a 50 mL amber centrifuge tube. b. Add 25 mL of the extraction solvent (1:25 solid-to-liquid ratio). c. Place the tube in an ultrasonic bath. d. Sonicate at a frequency of 40 kHz and a power of 300 W for 30 minutes. Maintain the temperature of the water bath at 50°C.

  • Centrifugation and Filtration: a. Centrifuge the mixture at 4000 rpm for 15 minutes. b. Decant the supernatant and filter it through a 0.45 µm syringe filter into an amber vial.

  • Analysis: Analyze the ECG content using HPLC-UV.

Protocol 3: HPLC Analysis of ECG
  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-15 min: 10-25% B

    • 15-20 min: 25-40% B

    • 20-25 min: 40-10% B (return to initial conditions)

    • 25-30 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of pure ECG standard in the mobile phase and create a series of dilutions to generate a calibration curve.

  • Quantification: Identify the ECG peak in the sample chromatogram by comparing the retention time with the standard. Quantify the concentration using the calibration curve.

Visualizations

cluster_degradation ECG Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_epimerization Epimerization ECG This compound (ECG) ECG_Radical ECG Semiquinone Radical ECG->ECG_Radical O₂, Light, Metal Ions Epicatechin Epicatechin ECG->Epicatechin High pH (alkaline) Gallic_Acid Gallic Acid ECG->Gallic_Acid High pH (alkaline) GCG Gallocatechin Gallate (GCG) ECG->GCG High Temperature ECG_Quinone ECG o-quinone ECG_Radical->ECG_Quinone Polymerization Polymerization Products ECG_Quinone->Polymerization

Caption: Major degradation pathways of this compound (ECG) during extraction.

cluster_workflow Troubleshooting Workflow for Low ECG Yield Start Start: Low ECG Yield Check_Temp Is Temperature > 80°C? Start->Check_Temp Lower_Temp Reduce Temperature to < 80°C Check_Temp->Lower_Temp Yes Check_pH Is pH > 6? Check_Temp->Check_pH No Lower_Temp->Check_pH Adjust_pH Adjust pH to 4-6 Check_pH->Adjust_pH Yes Check_O2_Light Are samples protected from O₂ and light? Check_pH->Check_O2_Light No Adjust_pH->Check_O2_Light Protect_Sample Use inert atmosphere and amber glassware Check_O2_Light->Protect_Sample No Check_Metals Is metal ion contamination a possibility? Check_O2_Light->Check_Metals Yes Protect_Sample->Check_Metals Add_Chelator Add EDTA to solvent Check_Metals->Add_Chelator Yes Re_Extract Re-run Extraction Check_Metals->Re_Extract No Add_Chelator->Re_Extract End End: Improved Yield Re_Extract->End

References

Technical Support Center: Epicatechin Gallate (ECG) Cytotoxicity Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential cytotoxicity of high concentrations of Epicatechin gallate (ECG). The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My cell viability results with high concentrations of ECG are inconsistent across different assays (e.g., MTT vs. Neutral Red). Why is this happening?

A1: Discrepancies between different viability assays when using high concentrations of ECG are a common issue, often stemming from the compound's chemical properties. At high concentrations, ECG can act as a pro-oxidant, generating reactive oxygen species (ROS) in cell culture media.[1] This can lead to interference with assays that rely on cellular redox state.

  • MTT Assay Interference: The MTT assay measures cell viability by the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases. High concentrations of ECG can directly reduce the MTT reagent or generate ROS that interfere with the assay chemistry, leading to either an overestimation or underestimation of cell viability.

  • Recommendation:

    • Run a cell-free control: To test for direct MTT reduction by ECG, incubate your highest concentration of ECG with MTT in culture medium without cells. A color change indicates a direct chemical reaction.

    • Use an alternative assay: Consider using a viability assay with a different mechanism, such as the Neutral Red uptake assay, which measures lysosomal integrity, or a trypan blue exclusion assay that assesses membrane integrity.

    • Confirm with apoptosis assays: Use methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to confirm cell death and distinguish between apoptosis and necrosis.[2]

Q2: I'm observing a biphasic or unexpected dose-response curve with ECG. At a certain high concentration, the cytotoxic effect seems to plateau or even decrease. Is this a valid result?

A2: This is a plausible biological effect that has been observed with related catechins like EGCG. The reasons can be complex:

  • Switch in Cell Death Mechanism: At moderately high concentrations, ECG may efficiently induce apoptosis. However, at very high concentrations, it might trigger a switch to a different cell death pathway, such as necrosis, which can have a different dose-response profile.

  • Compound Instability and Aggregation: ECG is unstable in aqueous solutions, especially at physiological pH and in the presence of oxygen.[3][4] At very high concentrations, it may precipitate or aggregate in the culture medium, reducing its effective concentration and bioavailability to the cells.

  • Auto-oxidation: High concentrations of ECG can auto-oxidize rapidly in culture media, leading to the generation of hydrogen peroxide (H₂O₂) and other ROS.[1] While this contributes to cytotoxicity, the degradation of the parent compound might lead to a complex dose-response relationship.

Troubleshooting Steps:

  • Visually inspect your culture wells: Look for any signs of precipitation at high ECG concentrations.

  • Prepare fresh solutions: Always prepare ECG solutions immediately before use and avoid storing them for extended periods.

  • Consider the impact of media components: Serum proteins in the culture medium can bind to ECG, affecting its stability and activity. Consider experiments in serum-free media for short durations to assess this effect.

Q3: My Western blot results for apoptosis-related proteins (e.g., caspases, Bcl-2 family) are weak or inconsistent after treatment with high concentrations of ECG. What could be the problem?

A3: Weak or inconsistent Western blot signals can arise from several factors related to the experimental procedure and the mechanism of ECG-induced cell death.

  • Timing of Harvest: The peak expression of specific apoptosis-related proteins can be transient. If you are harvesting cells too early or too late after ECG treatment, you may miss the window of maximum protein expression. A time-course experiment is highly recommended.

  • Cell Death Pathway: High concentrations of ECG might be inducing a caspase-independent form of cell death or necrosis, in which case you would not see the activation of caspases.

  • Protein Degradation: If high concentrations of ECG are causing rapid and widespread cell death, significant protein degradation by released proteases could be occurring, leading to poor quality lysates.

Troubleshooting Workflow:

  • Optimize Harvest Time: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing changes in your target proteins.

  • Confirm Apoptosis: Before running a Western blot, confirm that apoptosis is indeed the primary cell death mechanism using an alternative method like DNA fragmentation assay or Annexin V staining.

  • Use Protease Inhibitors: Ensure that your lysis buffer is fresh and contains a sufficient concentration of a protease inhibitor cocktail to prevent protein degradation.

  • Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.

Quantitative Data Summary

The following tables summarize the effective concentrations of ECG and the closely related EGCG that have been reported to induce cytotoxicity in various cell lines. Note that the effective concentration can vary significantly depending on the cell line, exposure time, and assay used.

Table 1: Cytotoxic Concentrations of this compound (ECG)

Cell LineConcentration RangeEffectReference
HSC-2 (Oral Squamous Carcinoma)50 µM - 250 µMCytotoxicity, Apoptosis, Increased Caspase-3 Activity
HGF-2 (Normal Gingival Fibroblasts)> 25 µMLower cytotoxicity compared to cancer cells
HCT-116 (Colon Carcinoma)50 µMPro-apoptotic, ATF3 expression

Table 2: Cytotoxic Concentrations of Epigallocatechin Gallate (EGCG) - A Related Compound

Cell LineConcentration RangeEffectReference
A549 (Lung Cancer)> 40 µMSignificant cytotoxicity
MIA PaCa-2 (Pancreatic Cancer)20 µMApoptosis
PC3 (Prostate Cancer)1 µM - 25 µMReduced cell survival, increased apoptosis
MCF-7 (Breast Cancer)~200 µMDecreased cell viability

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on mitochondrial activity.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound (ECG)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare fresh serial dilutions of ECG in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the ECG dilutions (including a vehicle control).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and incubate at room temperature in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

2. Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Induce apoptosis in your target cells by treating with various concentrations of ECG for the desired time.

  • Collect the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

3. Western Blot Analysis of Apoptosis-Related Proteins

This protocol outlines the basic steps for detecting changes in protein expression.

Materials:

  • Treated and control cell pellets

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cell pellets in ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Signaling_Pathway ECG High Conc. ECG ROS ↑ ROS Production ECG->ROS Mito_Stress Mitochondrial Stress ROS->Mito_Stress Bax ↑ Bax Mito_Stress->Bax Bcl2 ↓ Bcl-2 Mito_Stress->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by high concentrations of ECG.

Experimental_Workflow start Start: Cell Seeding treatment ECG Treatment (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT, Neutral Red) treatment->viability apoptosis Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) viability->apoptosis If cytotoxic mechanism Mechanism Analysis (Western Blot for Apoptotic Proteins) apoptosis->mechanism If apoptotic end End: Data Interpretation mechanism->end

Caption: General experimental workflow for assessing ECG cytotoxicity.

Troubleshooting_Tree start Inconsistent Viability Results? check_interference Run Cell-Free Control (ECG + Assay Reagent) start->check_interference interference_pos Interference Detected check_interference->interference_pos Yes interference_neg No Interference check_interference->interference_neg No change_assay Use Alternative Assay (e.g., Trypan Blue) interference_pos->change_assay check_stability Check for ECG Precipitation Prepare Fresh Solutions interference_neg->check_stability

References

Technical Support Center: Drug Interactions with Epicatechin Gallate and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The vast majority of published research on drug interactions involving green tea catechins focuses on Epigallocatechin-3-gallate (EGCG), the most abundant and biologically active catechin.[1][2] Epicatechin gallate (ECG) is structurally similar and also contributes to these effects, but has been studied less extensively.[3] This guide will primarily reference data for EGCG, while noting findings for ECG where available. Researchers should consider the potential for overlapping mechanisms but exercise caution when extrapolating results directly from EGCG to ECG.

Frequently Asked Questions (FAQs)

Pharmacokinetic Interactions

1. What are the primary mechanisms by which EGCG interacts with other drugs?

EGCG can alter the pharmacokinetics of other drugs primarily by inhibiting the activity of drug-metabolizing enzymes and drug transporters.[4][5] This can lead to either increased systemic exposure and potential toxicity or decreased bioavailability and therapeutic failure, depending on the specific drug and transporter involved.

Key mechanisms include:

  • Inhibition of Cytochrome P450 (CYP) enzymes: EGCG has been shown to inhibit several CYP isoforms, which are crucial for the metabolism of many drugs.

  • Inhibition of UDP-Glucuronosyltransferases (UGTs): EGCG can inhibit UGT enzymes, which are responsible for phase II metabolism (glucuronidation) of various drugs.

  • Modulation of Drug Transporters: EGCG interacts with several uptake (e.g., OATPs, OCTs) and efflux (e.g., P-glycoprotein) transporters, affecting drug absorption, distribution, and elimination.

2. How does EGCG affect Cytochrome P450 (CYP) enzymes?

In vitro studies using human liver microsomes have demonstrated that EGCG can inhibit multiple CYP enzymes, particularly CYP1A2 and CYP3A4. The galloyl moiety of the catechin structure appears to be important for this inhibitory activity. For example, EGCG shows competitive inhibition of CYP1A2 and noncompetitive inhibition of CYP3A4. In vivo studies in mice have shown that EGCG can also induce certain CYP enzymes, such as CYP3A and CYP2E1, at specific doses, indicating a complex, dose-dependent effect.

3. Which drug transporters are known to be affected by EGCG?

EGCG has been shown to inhibit a wide range of drug transporters in vitro. These include:

  • Organic Anion Transporting Polypeptides (OATPs): EGCG inhibits OATP1B1, OATP1B3, OATP1A2, and OATP2B1. This is significant as these transporters are involved in the hepatic uptake of many drugs, including statins.

  • P-glycoprotein (P-gp, ABCB1): EGCG can inhibit the function of P-gp, an efflux transporter that limits the absorption of many drugs and contributes to multidrug resistance in cancer cells. This inhibition can increase the intracellular concentration of P-gp substrates like doxorubicin.

  • Organic Cation Transporters (OCTs) and Multidrug and Toxin Extrusion Proteins (MATEs): EGCG inhibits OCT1, OCT2, MATE1, and MATE2-K, which are involved in the transport of cationic drugs like metformin.

  • Proton-Coupled Folate Transporter (PCFT): EGCG competitively inhibits PCFT, which could reduce the absorption of folic acid and antifolate drugs like methotrexate.

  • Renal Organic Anion Transporters (OATs): EGCG has been shown to inhibit human and rat OAT1 and OAT3, which are involved in the renal secretion of many drugs.

4. Are there specific classes of drugs that have well-documented interactions with EGCG?

Yes, several classes of cardiovascular and anticancer drugs have been studied for interactions with EGCG.

  • Statins: EGCG can increase the systemic circulation of statins like simvastatin and rosuvastatin. This is attributed to the inhibition of CYP enzymes and hepatic uptake transporters like OATP1B1 and OATP1B3.

  • Beta-blockers: In contrast to statins, EGCG has been found to decrease the bioavailability of beta-blockers such as nadolol and atenolol.

  • Anticancer Drugs: EGCG's interaction with anticancer drugs is complex. It can enhance the efficacy of some drugs like doxorubicin by inhibiting P-gp and reversing multidrug resistance. However, it may also decrease the effectiveness of others, such as bortezomib and sunitinib, potentially through direct binding or other mechanisms.

  • Irinotecan: EGCG can increase the plasma concentration of irinotecan and its active metabolite, SN-38, by inhibiting their biliary elimination, likely through P-gp inhibition.

Troubleshooting Experimental Results

Q1: My in vivo experiment shows a significant increase in the AUC of my drug when co-administered with EGCG, but my in vitro metabolic stability assay using liver microsomes showed no change. What could be the reason?

A1: This discrepancy often points towards the involvement of drug transporters. While your in vitro assay focused on metabolic stability (CYP/UGT enzymes), the in vivo effect is likely dominated by EGCG's inhibition of a key transporter.

  • Troubleshooting Steps:

    • Identify Potential Transporters: Is your drug a known substrate for uptake transporters like OATPs (in the liver) or efflux transporters like P-gp (in the intestine)? EGCG is a known inhibitor of these. For example, if EGCG inhibits a hepatic uptake transporter like OATP1B1, it would reduce the drug's clearance from the blood, thereby increasing its AUC, a mechanism that would not be captured in a microsome-based assay.

    • Conduct Transporter Assays: Perform in vitro uptake or efflux assays using cell lines overexpressing relevant transporters (e.g., OATP1B1-HEK293 cells) to confirm if EGCG inhibits the transport of your drug.

    • Review Dosing: The oral bioavailability of EGCG itself is relatively low. Ensure the dose used in your in vivo study is sufficient to achieve concentrations in the portal vein or systemic circulation that are high enough to inhibit the target transporter.

Q2: I am seeing a decrease in the bioavailability of my drug in vivo with EGCG co-administration. How is this possible if EGCG is an inhibitor?

A2: A decrease in bioavailability suggests that EGCG may be inhibiting an intestinal uptake transporter that is critical for your drug's absorption.

  • Troubleshooting Steps:

    • Check for OATP1A2/2B1 Substrates: Your drug might be a substrate for intestinal uptake transporters like OATP1A2 or OATP2B1, both of which are inhibited by EGCG. The reduced plasma concentration of the beta-blocker nadolol when taken with green tea is attributed to the inhibition of OATP1A2.

    • Investigate Intestinal Transporters: Use Caco-2 cell monolayers or other relevant in vitro models to study the effect of EGCG on the intestinal transport of your drug.

    • Rule out Formulation Effects: Consider the possibility of a direct interaction in the gut lumen (chelation, precipitation) between EGCG and your drug, which could reduce its absorption.

Q3: My results on P-glycoprotein (P-gp) inhibition by EGCG are inconsistent. Sometimes I see strong inhibition, and other times it's weak. Why?

A3: Inconsistent results with P-gp inhibition assays can stem from several experimental variables.

  • Troubleshooting Steps:

    • Cell Model and P-gp Expression: Ensure you are using a cell line with stable and high expression of P-gp (e.g., KB-C2, CH(R)C5). P-gp expression levels can vary with cell passage number.

    • Substrate Choice: The inhibitory effect of EGCG might be substrate-dependent. Test multiple P-gp substrates (e.g., rhodamine-123, daunorubicin, digoxin) to see if the effect is consistent.

    • EGCG Concentration and Stability: EGCG can be unstable in certain cell culture media. Prepare fresh solutions for each experiment and consider the final concentration range. The inhibitory effects are dose-dependent.

    • Assay Type (Accumulation vs. Efflux): Both accumulation and efflux assays can be used. Direct efflux measurements can sometimes provide more definitive evidence of P-gp inhibition than intracellular accumulation alone.

Quantitative Data Summary

Table 1: Inhibitory Effects of EGCG on Cytochrome P450 (CYP) Enzymes

CYP Isoform Substrate System Inhibition Type IC50 (µM) Ki (µM) Reference(s)
CYP1A2 Phenacetin Human Liver Microsomes Competitive 8.69 - 8.93 14.3
CYP3A4 Testosterone Human Liver Microsomes Noncompetitive 14.07 - 23.7 20.1
CYP2C9 Diclofenac Human Liver Microsomes - 39.1 -
CYP3A (Simvastatin) Simvastatin Human Hepatic Microsomes - 18.37 ± 1.36 -

| CYP3A (Simvastatin Acid) | Simvastatin Acid | Human Hepatic Microsomes | - | 26.08 ± 1.51 | - | |

Table 2: Inhibitory Effects of EGCG on Drug Transporters

Transporter Substrate System Inhibition Type IC50 (µM) Ki (µM) Reference(s)
OATP1B1 Simvastatin OATP1B1-HEK293 cells - 8.68 ± 1.27 -
OATP1B3 Bromosulphophthalein OATP1B3-expressing cells - 12 -
OATP1B3 Simvastatin OATP1B3-HEK293 cells - 22.67 ± 1.42 -
PCFT Folic Acid PCFT-HEK293 cells Competitive - ~9

| PCFT | Methotrexate | PCFT-HEK293 cells | Competitive | - | ~15 | |

Table 3: Summary of In Vivo Pharmacokinetic Interactions with EGCG

Co-administered Drug Species Effect on Drug's Pharmacokinetics Proposed Mechanism Reference(s)
Simvastatin Rat ↑ AUC (2.21-fold), ↓ Clearance (2.29-fold) Inhibition of CYP3A and OATP1B1/1B3
Nadolol Human ↓ Cmax, ↓ AUC Inhibition of intestinal OATP1A2
Rosuvastatin Human ↓ AUC (19%) Inhibition of intestinal uptake transporters

| Irinotecan (CPT-11) | Rat | ↑ AUC (57.7%) | Inhibition of P-gp mediated biliary efflux | |

Experimental Protocols

Protocol 1: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes

  • Objective: To determine the IC50 value of EGCG for the inhibition of CYP3A4-mediated metabolism of a probe substrate (e.g., simvastatin).

  • Materials: Pooled human liver microsomes (HLMs), EGCG, simvastatin, NADPH regenerating system, potassium phosphate buffer, quenching solution (e.g., acetonitrile), LC-MS/MS system.

  • Methodology:

    • Prepare a series of EGCG concentrations in a suitable solvent.

    • In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.2 mg/mL final concentration) with the various concentrations of EGCG in potassium phosphate buffer (pH 7.4) for 10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the probe substrate (simvastatin, at a concentration near its Km) and the NADPH regenerating system.

    • Incubate for a specific time (e.g., 15 minutes) at 37°C in a shaking water bath. The incubation time should be within the determined linear range for metabolite formation.

    • Terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the formation of the simvastatin metabolite (e.g., simvastatin acid) using a validated LC-MS/MS method.

    • Calculate the percent inhibition at each EGCG concentration relative to a vehicle control.

    • Plot the percent inhibition against the logarithm of the EGCG concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vitro OATP1B1-Mediated Uptake Inhibition Assay

  • Objective: To determine the IC50 value of EGCG for the inhibition of OATP1B1-mediated transport of a probe substrate.

  • Materials: HEK293 cells stably transfected with OATP1B1 (and a corresponding mock-transfected control cell line), EGCG, a fluorescent or radiolabeled OATP1B1 substrate (e.g., bromosulphophthalein (BSP) or [3H]-estrone-3-sulfate), Krebs-Henseleit buffer, cell lysis buffer, scintillation counter or fluorescence plate reader.

  • Methodology:

    • Plate the OATP1B1-HEK293 and mock-HEK293 cells in 24- or 48-well plates and grow to confluence.

    • Wash the cell monolayers with pre-warmed Krebs-Henseleit buffer.

    • Pre-incubate the cells with buffer containing various concentrations of EGCG or vehicle control for 10-15 minutes at 37°C.

    • Initiate uptake by adding the OATP1B1 substrate to the wells.

    • Incubate for a short period (e.g., 2-5 minutes) at 37°C to measure the initial rate of uptake.

    • Terminate the transport by rapidly aspirating the uptake solution and washing the cells three times with ice-cold buffer.

    • Lyse the cells using a suitable lysis buffer.

    • Quantify the amount of substrate inside the cells using a fluorescence reader or liquid scintillation counter.

    • Calculate the OATP1B1-specific uptake by subtracting the uptake in mock cells from the uptake in OATP1B1-expressing cells.

    • Determine the percent inhibition at each EGCG concentration and calculate the IC50 value as described in Protocol 1.

Visualizations

experimental_workflow cluster_0 Initial Observation & Hypothesis cluster_1 In Vitro Mechanistic Studies cluster_2 Data Analysis & Refinement obs Unexpected in vivo PK result (e.g., altered AUC/Cmax) with Drug + EGCG hypo Hypothesis: EGCG inhibits a key metabolizing enzyme or transporter obs->hypo cyp_assay CYP Inhibition Assay (Human Liver Microsomes) hypo->cyp_assay Metabolism? ugt_assay UGT Inhibition Assay (HLM or rUGTs) hypo->ugt_assay Metabolism? transporter_assay Transporter Assay (Overexpressing cell lines) hypo->transporter_assay Transport? analyze Calculate IC50 / Ki values cyp_assay->analyze ugt_assay->analyze transporter_assay->analyze compare Compare in vitro potency with in vivo concentrations analyze->compare conclusion Identify primary mechanism: Enzyme vs. Transporter Inhibition compare->conclusion

Caption: Workflow for investigating an EGCG-drug interaction.

p_gp_modulation EGCG EGCG Efficacy Increased Therapeutic Efficacy EGCG->Efficacy Leads to ATP ATP Binding Site EGCG->ATP Binds to ATP-binding site & inhibits function Pgp P-glycoprotein (P-gp) Efflux Transporter Drug_out Extracellular Anticancer Drug Pgp->Drug_out Efflux Drug_in Intracellular Anticancer Drug (e.g., Doxorubicin) Drug_in->Pgp Drug_in->Efficacy MDR Multidrug Resistance Drug_out->MDR

Caption: EGCG-mediated inhibition of P-glycoprotein function.

pk_interactions cluster_intestine Intestinal Lumen / Enterocyte cluster_liver Hepatocyte Drug_Lumen Drug in Lumen OATP_Int OATP2B1 Drug_Lumen->OATP_Int Absorption Pgp_Int P-gp Pgp_Int->Drug_Lumen Drug_Portal Drug to Portal Vein OATP_Int->Drug_Portal Drug_Portal->Pgp_Int Efflux Drug_Blood Drug in Blood OATP_Hep OATP1B1/1B3 Drug_Blood->OATP_Hep Uptake CYP CYP3A4 OATP_Hep->CYP Metabolite Metabolite CYP->Metabolite Metabolism EGCG EGCG EGCG->Pgp_Int Inhibits EGCG->OATP_Int Inhibits EGCG->OATP_Hep Inhibits EGCG->CYP Inhibits

References

Epicatechin gallate purity and standardization issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity, standardization, and experimental use of Epicatechin Gallate (ECG).

Frequently Asked Questions (FAQs)

Q1: What is this compound (ECG)? A1: this compound (ECG) is a type of flavonoid, specifically a flavan-3-ol, found predominantly in green tea.[1] It is an ester formed from epicatechin and gallic acid.[1] ECG is known for its antioxidant, anti-inflammatory, and antimicrobial properties, which are subjects of ongoing research.[1]

Q2: What is the difference between this compound (ECG) and Epigallocatechin Gallate (EGCG)? A2: ECG and EGCG are both major catechins in tea, but they differ slightly in their chemical structure.[2] EGCG has an additional hydroxyl (-OH) group on the B ring of its structure compared to ECG. EGCG is typically the most abundant catechin in green tea.[2] While they share many biological activities, the potency and mechanisms of action can differ.

Q3: Where can I source high-purity ECG reference standards? A3: High-purity primary reference standards for this compound can be obtained from various chemical suppliers. For instance, Sigma-Aldrich offers a primary reference standard with a specified molecular weight of 442.37 g/mol . LGC Standards also provides ECG with a purity of >95% as determined by HPLC. For its more common isomer, EGCG, pharmaceutical primary standards are available from sources like the United States Pharmacopeia (USP).

Q4: What are the recommended storage conditions for solid ECG? A4: Solid ECG should be stored in a well-sealed container, protected from light, and kept at low temperatures. Recommended storage temperatures are typically between 2-10°C or frozen at -20°C to ensure long-term stability.

Q5: How stable is ECG in aqueous solutions? A5: this compound and similar catechins are known to be unstable in aqueous solutions, especially at neutral or alkaline pH. Degradation is accelerated by factors like increased temperature, pH, and the presence of oxygen. One study on EGCG showed that in a 0.3 mg/mL aqueous solution at room temperature, purity decreased from 99.6% to 81.7% in just 2.5 hours. In contrast, a solution stored at 4°C showed only a slight decrease from 99.5% to 99.3% over 2 hours. Therefore, it is critical to use freshly prepared solutions or store them at 2-8°C for no more than a day.

Troubleshooting Guide

Q1: I'm observing inconsistent or lower-than-expected bioactivity in my cell-based assays. What could be the cause? A1: Inconsistent results are often linked to the degradation of ECG in your experimental setup. The two primary degradation reactions are auto-oxidation and epimerization. This instability is highly dependent on the experimental conditions.

  • Check your solvent and pH: ECG is most stable in acidic conditions (pH 3 to 6). In typical cell culture media with a pH of around 7.4, degradation can be rapid.

  • Minimize exposure to oxygen and temperature: Prepare solutions fresh before each experiment. Avoid prolonged storage at room temperature or 37°C incubators.

  • Consider the vehicle: If using a stock solution in an organic solvent like DMSO, ensure the final concentration in your media is low, as the solvent itself can have physiological effects.

Below is a decision tree to help troubleshoot inconsistent results.

G Troubleshooting Inconsistent Experimental Results start Inconsistent or Low Bioactivity Observed check_solution Was the ECG solution prepared fresh for the experiment? start->check_solution check_pH What is the pH of the final experimental medium? check_solution->check_pH Yes degradation High probability of ECG degradation. Prepare fresh solutions immediately before use. Store stock at 4°C for short periods only. check_solution->degradation No ph_issue pH is > 6.0. ECG is unstable at neutral/ alkaline pH. Consider using a stabilized formulation or adjusting experimental design. check_pH->ph_issue Neutral/Alkaline ph_ok pH is acidic (<6.0). Degradation is less likely due to pH. check_pH->ph_ok Acidic check_purity Has the purity of the solid ECG stock been verified? purity_issue Purity is unknown or low. Source a new, certified reference standard. Verify purity via HPLC. check_purity->purity_issue No / Unknown purity_ok Purity is confirmed >95%. Issue is likely experimental. check_purity->purity_ok Yes ph_ok->check_purity re_evaluate Re-evaluate other experimental parameters (cell density, incubation time, etc.). purity_ok->re_evaluate

Caption: Troubleshooting workflow for inconsistent ECG experimental data.

Q2: My ECG powder won't fully dissolve in my aqueous buffer. How can I improve its solubility? A2: While ECG is considered soluble in water, achieving high concentrations can be difficult, especially with highly purified material.

  • Use an appropriate solvent for stock solutions: ECG is readily soluble in organic solvents like ethanol, methanol, and DMSO. You can prepare a concentrated stock solution in one of these solvents and then dilute it into your aqueous experimental medium. Be sure to keep the final organic solvent concentration low.

  • Gentle warming and vortexing: For direct dissolution in aqueous buffers, gentle warming and vortexing can aid the process. However, avoid high temperatures which accelerate degradation.

  • Consider co-solvents: The presence of other compounds like sucrose or antioxidants can sometimes improve solubility and stability.

Q3: The color of my ECG solution changes over time. Is this normal? A3: Yes, a color change, often to a yellow or brownish hue, is a visual indicator of ECG oxidation. This is due to the formation of quinone derivatives and other degradation products. If you observe a color change, it is a strong sign that your compound is degrading and should not be used for quantitative experiments.

Data & Protocols

Quantitative Data Summary

Table 1: Solubility of this compound (ECG) and its Isomer (EGCG)

Solvent EGCG Solubility Reference
Water ~5 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2) ~25 mg/mL
Ethanol ~20 mg/mL
DMSO ~25 mg/mL

| Methanol | Soluble | |

Table 2: Key Factors Influencing ECG/EGCG Stability in Solution

Factor Effect on Stability Details Reference
pH Decreases as pH increases Most stable in acidic conditions (pH < 6). Rapid degradation occurs at neutral and alkaline pH.
Temperature Decreases as temperature increases Degradation is significantly faster at room temperature (25°C) and 37°C compared to 4°C.
Oxygen Decreases in the presence of oxygen Auto-oxidation is a primary degradation pathway. Purging solvents with inert gas can help.
Light Decreases with light exposure Catechins can be sensitive to light, which can catalyze oxidation. Store solutions in the dark.

| Ionic Strength | Decreases as ionic strength increases | Increased ionic strength can accelerate degradation in aqueous buffers. | |

Experimental Protocols

Protocol 1: Purity and Stability Assessment of ECG by HPLC

This protocol provides a general method for determining the purity of an ECG sample and assessing its stability over time.

1. Materials and Reagents:

  • ECG sample and certified reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Acetic acid or phosphoric acid

  • 0.22 µm or 0.45 µm syringe filters

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Standard & Sample Preparation:

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh the ECG reference standard and dissolve it in methanol or a 50:50 acetonitrile/water mixture.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 10-200 µg/mL) using the mobile phase as the diluent to create a calibration curve.

  • Sample Solution: Prepare your ECG sample at a known concentration (e.g., 100 µg/mL) in the mobile phase. For stability testing, dissolve the sample in the buffer or medium of interest and draw aliquots at specified time points.

  • Filtration: Filter all solutions through a 0.22 µm or 0.45 µm filter before injection.

4. HPLC Conditions:

  • Mobile Phase: A common mobile phase is a gradient of water with a small amount of acid (e.g., 0.1% acetic acid) (Solvent A) and acetonitrile (Solvent B). An example is water/acetonitrile/acetic acid.

  • Flow Rate: Typically 0.7 to 1.2 mL/min.

  • Detection Wavelength: Set the UV detector to 280 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient (e.g., 25°C) or controlled at a specific temperature.

5. Analysis:

  • Inject the working standards to establish a calibration curve of peak area versus concentration.

  • Inject the sample solution.

  • Identify the ECG peak by comparing its retention time to the reference standard.

  • Calculate the concentration of ECG in the sample using the calibration curve. Purity is expressed as the percentage of the main ECG peak area relative to the total peak area.

  • For stability studies, plot the ECG concentration against time to determine the degradation rate.

G Workflow for ECG Purity Analysis via HPLC start Start prep_std Prepare ECG Reference Standard Stock Solution (e.g., 1 mg/mL in MeOH) start->prep_std prep_sample Prepare ECG Test Sample (e.g., 100 µg/mL in Mobile Phase) start->prep_sample prep_work Create Working Standards (e.g., 10-200 µg/mL) by Dilution prep_std->prep_work filter Filter All Solutions (0.22 µm Syringe Filter) prep_work->filter prep_sample->filter hplc_setup Set up HPLC System (C18 Column, UV @ 280nm, Gradient Elution) filter->hplc_setup inject_std Inject Standards to Generate Calibration Curve hplc_setup->inject_std inject_sample Inject Test Sample inject_std->inject_sample analyze Analyze Chromatogram: - Identify ECG Peak - Integrate Peak Area inject_sample->analyze calculate Calculate Purity and/or Concentration using Calibration Curve analyze->calculate end End calculate->end

Caption: Experimental workflow for assessing ECG purity using HPLC.

Signaling Pathways

ECG and EGCG are known to exert anti-inflammatory effects by modulating key signaling pathways. One of the most well-documented is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.

NF-κB Signaling Pathway Inhibition by ECG

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli (like LPS or cytokines) lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. In the nucleus, it triggers the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2). ECG has been shown to inhibit this cascade, thereby reducing the inflammatory response.

G ECG Inhibition of the NF-κB Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB_p p-IκB (Degraded) IkB_NFkB->IkB_p NFkB NF-κB (Active) IkB_p->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates ECG This compound (ECG) ECG->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Promotes Transcription

Caption: ECG inhibits inflammation by blocking the activation of the IKK complex.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacity of Epicatechin Gallate and Other Tea Catechins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacity of epicatechin gallate (ECG) against other major tea catechins, including epigallocatechin gallate (EGCG), epicatechin (EC), and epigallocatechin (EGC). The information is supported by experimental data from various antioxidant assays to assist researchers in making informed decisions for their studies.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of tea catechins is influenced by their chemical structure, particularly the number and arrangement of hydroxyl groups and the presence of a gallate moiety. The galloylated catechins, EGCG and ECG, generally exhibit higher antioxidant activity than their non-galloylated counterparts, EGC and EC.[1] The pyrogallol group on the B-ring of EGCG and EGC also contributes significantly to their radical-scavenging abilities.[1]

The following table summarizes the antioxidant capacity of major tea catechins as determined by several common in vitro assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, oxygen radical absorbance capacity (ORAC) assay, and ferric reducing antioxidant power (FRAP) assay.

CatechinDPPH Assay (IC50, µM)ABTS Assay (TEAC)ORAC Assay (µmol TE/µmol)FRAP Assay (mM Fe(II)/mM)
This compound (ECG) 0.7 - 5.54.2310.4~4.0 - 5.0
Epigallocatechin Gallate (EGCG) 0.6 - 4.94.398.2~4.5 - 5.5
Epigallocatechin (EGC) 1.1 - 8.33.86~2.0 - 3.0~2.5 - 3.5
Epicatechin (EC) 2.2 - 15.63.16~6.0 - 7.0~2.0 - 2.5

Note: The values presented are compiled from multiple sources and may vary depending on the specific experimental conditions. TEAC stands for Trolox Equivalent Antioxidant Capacity. TE stands for Trolox Equivalents.

Signaling Pathways in Catechin Antioxidant Activity

The antioxidant effects of tea catechins, particularly the most studied EGCG, are not only due to direct radical scavenging but also through the modulation of intracellular signaling pathways.[2][3] EGCG is known to influence pathways involved in cellular stress response, inflammation, and apoptosis.[4] While the specific signaling activities of other catechins like ECG are less extensively studied, structural similarities suggest potential overlaps in their mechanisms of action.

Signaling_Pathway cluster_stimulus Oxidative Stress cluster_catechins Tea Catechins cluster_pathways Signaling Pathways ROS Reactive Oxygen Species (ROS) EGCG EGCG ROS->EGCG Scavenged by Keap1 Keap1 EGCG->Keap1 Inhibits MAPK MAPK (ERK, JNK, p38) EGCG->MAPK Modulates NF_kB NF-κB EGCG->NF_kB Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits degradation of ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCLC) ARE->Antioxidant_Enzymes Induces transcription of MAPK->Nrf2 Activates Inflammatory_Mediators Pro-inflammatory Mediators NF_kB->Inflammatory_Mediators Induces transcription of

Experimental Workflow for Comparing Catechin Antioxidant Capacity

A generalized workflow for comparing the antioxidant capacity of different tea catechins is presented below. This workflow outlines the key steps from sample preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Antioxidant Assays cluster_analysis Data Analysis Catechin_Standards Prepare Stock Solutions of Catechin Standards (ECG, EGCG, EGC, EC) DPPH DPPH Assay Catechin_Standards->DPPH ABTS ABTS Assay Catechin_Standards->ABTS ORAC ORAC Assay Catechin_Standards->ORAC FRAP FRAP Assay Catechin_Standards->FRAP Assay_Reagents Prepare Reagents for Antioxidant Assays (DPPH, ABTS, ORAC, FRAP) Assay_Reagents->DPPH Assay_Reagents->ABTS Assay_Reagents->ORAC Assay_Reagents->FRAP Measurement Spectrophotometric or Fluorometric Measurement DPPH->Measurement ABTS->Measurement ORAC->Measurement FRAP->Measurement Calculation Calculate IC50 or Trolox Equivalents Measurement->Calculation Comparison Compare Antioxidant Capacities Calculation->Comparison

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The reduction of the purple DPPH• to the yellow-colored diphenylpicrylhydrazine is measured by the change in absorbance at 517 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

    • Prepare stock solutions of the catechin standards (e.g., 1 mg/mL) in methanol.

    • Prepare a series of dilutions of the catechin standards (e.g., 1 to 100 µg/mL).

  • Assay Procedure:

    • To 2 mL of each catechin dilution, add 2 mL of the 0.1 mM DPPH solution.

    • For the control, mix 2 mL of methanol with 2 mL of the DPPH solution.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the catechin that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the catechin concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay measures the ability of antioxidants to scavenge the stable ABTS•+ radical cation. The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To produce the ABTS•+ radical cation, mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions and dilutions of the catechin standards and a Trolox standard.

  • Assay Procedure:

    • Add 10 µL of the catechin or Trolox standard to 1 mL of the diluted ABTS•+ solution.

    • Mix and incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated as in the DPPH assay.

    • The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the catechin.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation:

    • Prepare a 75 mM phosphate buffer (pH 7.4).

    • Prepare a fluorescein stock solution (4 µM) and a working solution (e.g., 10 nM) in the phosphate buffer.

    • Prepare an AAPH solution (e.g., 240 mM) in the phosphate buffer.

    • Prepare stock solutions and dilutions of the catechin standards and a Trolox standard.

  • Assay Procedure (96-well plate format):

    • Add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the catechin or Trolox standard to the wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

    • Measure the fluorescence (excitation at 485 nm, emission at 520 nm) every 2 minutes for at least 60 minutes.

  • Calculation:

    • Calculate the area under the curve (AUC) for the standards and samples.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

    • A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.

    • The ORAC value of the catechins is expressed as µmol of Trolox Equivalents (TE) per µmol of catechin.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by the change in absorbance at 593 nm.

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

    • Prepare stock solutions and dilutions of the catechin standards and a FeSO₄·7H₂O standard.

  • Assay Procedure:

    • Add 10 µL of the catechin or FeSO₄ standard to a microplate well.

    • Add 300 µL of the FRAP reagent.

    • Incubate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is generated by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • The FRAP value of the catechins is expressed as mM of Fe(II) equivalents.

References

A Comparative Guide to the In Vitro Anti-Cancer Effects of Epicatechin Gallate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-cancer effects of (-)-epicatechin gallate (ECG), a key polyphenol found in green tea. We present supporting experimental data, detailed protocols for key assays, and visualizations of the molecular pathways involved.

Quantitative Data Summary

The anti-proliferative and cytotoxic effects of ECG have been evaluated across various cancer cell lines. The following tables summarize key quantitative data from in vitro studies, providing a comparative overview of its potency.

Table 1: Cytotoxicity of Epicatechin Gallate (ECG) in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Cell LineCancer TypeIC50 of ECG (µM)Comparative IC50 of EGCG (µM)Reference
Prostate Cancer
DU145Metastatic Prostate Cancer2489[1]
HH870Organ-Confined Prostate Cancer2745[1]
Ovarian Cancer
HH450Moderately Differentiated Ovarian Cancer2962[1]
HH639Poorly Differentiated Ovarian Cancer3042[1]
Melanoma
MB-1133Nodal Metastasis4539[2]
GE-0208Organ Metastasis4117

Note: EGCG (Epigallocatechin-3-gallate) is the most abundant and studied catechin in green tea and is included here for comparative purposes. Data indicates that ECG is significantly more potent than EGCG in prostate and some ovarian cancer cell lines.

Table 2: Effects of this compound (ECG) on Cell Growth and Cycle Progression
Cell LineCancer TypeECG Concentration (µM)Observed EffectReference
SCC7Head and Neck Squamous Cell Carcinoma5050% inhibition of cell growth, G1 cell cycle arrest, and induction of apoptosis.

Key Signaling Pathways Modulated by ECG

ECG exerts its anti-cancer effects by modulating critical cellular signaling pathways that control cell proliferation and survival.

ECG-Induced G1 Cell Cycle Arrest

In head and neck squamous cell carcinoma (HNSCC) cells, ECG has been shown to induce a G1 phase arrest in the cell cycle. This is primarily achieved by suppressing the expression of Cyclin D1, a key regulatory protein required for the transition from the G1 to the S phase. The downregulation of Cyclin D1 prevents the formation of active Cyclin D1/CDK4/6 complexes, which are necessary to phosphorylate the retinoblastoma protein (pRb). This keeps pRb in its active, hypophosphorylated state where it binds to the E2F transcription factor, inhibiting the transcription of genes required for DNA synthesis and cell cycle progression.

G1_Arrest_Pathway ECG This compound (ECG) CyclinD1 Cyclin D1 ECG->CyclinD1 inhibits expression Complex Active Cyclin D1/ CDK4/6 Complex CyclinD1->Complex CDK46 CDK4/6 CDK46->Complex pRb pRb Complex->pRb phosphorylates pRb_p p-pRb (Inactive) pRb->pRb_p E2F E2F pRb->E2F sequesters pRb_p->E2F releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition promotes

Caption: ECG-mediated G1 cell cycle arrest pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for the key in vitro assays used to evaluate the anti-cancer effects of ECG.

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • 96-well flat-bottom plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (ECG) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of ECG in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of ECG. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Collection: Induce apoptosis using ECG treatment. Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.

Materials:

  • Treated and control cells

  • Phosphate Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1 x 10^6 cells per sample by centrifugation.

  • Washing: Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate on ice for at least 30 minutes or at -20°C for long-term storage.

  • Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes. Discard the ethanol and wash the pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a linear scale for the PI signal. Gate on single cells to exclude doublets. The DNA content will correspond to different cell cycle phases (G0/G1, S, and G2/M).

Standard Experimental Workflow

The validation of ECG's anti-cancer effects follows a logical and systematic workflow, from initial screening to mechanistic studies.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cell_culture 1. Cancer Cell Line Culture ecg_treatment 2. ECG Treatment (Dose-Response) cell_culture->ecg_treatment mtt_assay 3. Cell Viability (MTT Assay) ecg_treatment->mtt_assay ic50 4. Determine IC50 mtt_assay->ic50 apoptosis_assay 5. Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay Use IC50 concentration cell_cycle_assay 6. Cell Cycle Analysis (PI Staining) ic50->cell_cycle_assay western_blot 7. Protein Expression (Western Blot) apoptosis_assay->western_blot Investigate apoptotic proteins cell_cycle_assay->western_blot Investigate cell cycle proteins

Caption: A typical workflow for in vitro validation of ECG's anti-cancer effects.

Comparison with Alternatives

The most studied green tea polyphenol is Epigallocatechin-3-gallate (EGCG). While both ECG and EGCG show anti-cancer properties, their efficacy can differ depending on the cancer type. As highlighted in Table 1, studies on prostate and ovarian cancer cell lines have shown that ECG can be significantly more potent than EGCG, exhibiting lower IC50 values. Conversely, in certain melanoma cell lines, EGCG appears to be the more effective agent. These findings underscore the importance of evaluating individual catechins for specific cancer applications, as tumor cell heterogeneity may dictate susceptibility to different compounds.

Conclusion

In vitro evidence demonstrates that this compound is a potent inhibitor of cancer cell growth. Its mechanisms of action include the induction of G1 cell cycle arrest through the suppression of key regulatory proteins like Cyclin D1 and the triggering of apoptosis. Comparative data suggests that in certain malignancies, such as prostate and ovarian cancer, ECG may offer superior efficacy to the more commonly researched EGCG. The provided data and protocols offer a foundational guide for researchers investigating the therapeutic potential of ECG as a novel anti-cancer agent.

References

Comparative analysis of Epicatechin gallate from different tea varieties

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development, understanding the concentration and biological activity of specific phytochemicals across different natural sources is paramount. Epicatechin gallate (ECG), a prominent catechin in tea, has garnered significant interest for its potential therapeutic properties. This guide provides a comparative analysis of ECG content in various tea varieties, supported by experimental data and detailed methodologies.

Quantitative Comparison of this compound Content

The concentration of this compound varies considerably among different types of tea, primarily due to the different processing methods they undergo. Green and white teas, being the least processed, generally retain higher levels of catechins, including ECG, compared to the more oxidized oolong and black teas. The following table summarizes the ECG content found in different tea varieties based on various studies. It is important to note that the exact values can vary depending on the specific cultivar, growing conditions, and analytical methods used.

Tea VarietyThis compound (ECG) Content (mg/g of dry weight)Reference
Green Tea2.1 - 21.0[1]
White Tea1.08 - 10.8[1]
Oolong Tea1.09[1]
Black Tea0.36[1]

Experimental Protocol: Quantification of this compound by HPLC

The following is a representative High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in tea leaves. This protocol is a synthesis of methodologies reported in scientific literature.[2]

Sample Preparation (Extraction)
  • Grinding: Dry tea leaves are ground into a fine powder to increase the surface area for extraction.

  • Extraction Solvent: A common solvent mixture is 70-80% methanol or ethanol in water.

  • Extraction Process:

    • Weigh approximately 0.2 g of the powdered tea sample into a centrifuge tube.

    • Add 10 mL of the extraction solvent.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Sonication or heating in a water bath (e.g., 70°C for 10 minutes) can be used to enhance extraction efficiency.

    • Centrifuge the mixture at approximately 3000-5000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 10 mL of the solvent to ensure complete extraction.

    • Combine the supernatants.

  • Filtration: The combined supernatant is filtered through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Conditions
  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is commonly employed for the separation of various catechins.

    • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run to elute the more nonpolar compounds.

  • Flow Rate: A flow rate of 1.0 mL/min is common.

  • Column Temperature: The column is often maintained at a constant temperature, for instance, 30-40°C, to ensure reproducible retention times.

  • Detection: UV detection at a wavelength of 280 nm is suitable for catechins.

  • Injection Volume: Typically 10-20 µL.

Quantification
  • Standard Preparation: Prepare a series of standard solutions of pure this compound of known concentrations.

  • Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared tea extracts into the HPLC system.

  • Calculation: The concentration of ECG in the tea samples is determined by comparing the peak area of ECG in the sample chromatogram with the calibration curve. The final concentration is expressed as mg of ECG per gram of dry tea leaves.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound from tea leaves using HPLC.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis TeaLeaves Tea Leaves Grinding Grinding TeaLeaves->Grinding Extraction Solvent Extraction Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration HPLCSeparation HPLC Separation (C18 Column) Filtration->HPLCSeparation UVDetector UV Detection (280 nm) HPLCSeparation->UVDetector PeakIntegration Peak Integration UVDetector->PeakIntegration Quantification Quantification (mg/g) PeakIntegration->Quantification CalibrationCurve Calibration Curve (ECG Standards) CalibrationCurve->Quantification PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Apoptosis ECG This compound (ECG) Receptor Receptor ECG->Receptor PI3K PI3K Receptor->PI3K Inhibition Akt Akt PI3K->Akt Inhibition mTOR mTOR Akt->mTOR Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax CytochromeC Cytochrome c Bax->CytochromeC Release Caspase3 Caspase-3 Activation CytochromeC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Epicatechin Gallate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Epicatechin gallate (ECG), a key bioactive polyphenol, is critical. This guide provides an objective comparison of common analytical methods for ECG analysis, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.

The cross-validation of analytical methods is a crucial step in ensuring the reliability, accuracy, and precision of results. This guide focuses on a comparative overview of High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods for the quantification of this compound. The validation parameters are presented in accordance with the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[1][2][3][4]

Comparison of Analytical Method Validation Parameters

The following table summarizes the key validation parameters for different analytical methods used for the quantification of this compound. This allows for a direct comparison of their performance characteristics.

Validation ParameterHPLCUHPLCLC-MS/MS
Linearity Range 20-120 µg/mL[5]50-150 µg/mL10.9-1379.3 nmol/L
Correlation Coefficient (r²) > 0.99> 0.9996> 0.99
Accuracy (% Recovery) -99.1% to 100.4%<15% CV
Precision (% RSD) -< 2%<15% CV
Limit of Detection (LOD) 5.07 µg/mL-1.1 to 2.6 nmol/L (in plasma)
Limit of Quantification (LOQ) 15.27 µg/mL-3.8-8.7 nmol/L (in plasma)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate replication and cross-validation in your laboratory.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method has been developed for the estimation of EGCG.

  • Instrumentation: The HPLC system consisted of a Varian ProStar with a three-pump gradient system, a fixed wavelength UV-VIS detector, a Rheodyne sample injector with a 20 µL sample loop, and a LiChrosorb RP-18 column.

  • Mobile Phase: A mixture of Methanol and 0.1% Acetic acid in a 75:25 v/v ratio was used as the mobile phase.

  • Detection: UV detection was carried out at a wavelength of 276 nm.

  • Sample Preparation: Standard stock solutions of EGCG were prepared by dissolving the compound in the mobile phase to achieve a concentration of 1000 µg/mL. Working solutions were prepared by diluting the stock solution to the desired concentrations.

  • Linearity: The method demonstrated linearity in the concentration range of 20-120 µg/mL.

Ultra-High-Performance Liquid Chromatography (UHPLC)

A rapid and accurate UHPLC method has been developed and validated for the quantitative determination of EGCG.

  • Instrumentation: A UHPLC system was used for the analysis.

  • Mobile Phase: The specific mobile phase composition is detailed in the referenced study.

  • Detection: The detection wavelength was not explicitly stated in the provided text but is a critical parameter for UV detection.

  • Sample Preparation: A standard stock solution of EGCG (100 mg in 100 mL of diluent) was prepared. Linearity was assessed using standard solutions with concentrations of 50, 75, 100, 125, and 150 μg/mL.

  • Validation: The method was validated for specificity, linearity, accuracy, precision, robustness, and ruggedness according to ICH guidelines. The method showed a linear correlation coefficient of > 0.9996 and an accuracy with a recovery rate from 99.1% to 100.4%. The precision was confirmed with a relative standard deviation of less than 2%.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

A rapid and sensitive LC-MS/MS method has been developed for the determination of green tea catechins and their metabolites in biological samples.

  • Instrumentation: The analysis was performed using a liquid chromatography system coupled with a tandem mass spectrometer (LC-ESI-MS/MS).

  • Sample Preparation: For biological samples like plasma and urine, a solid-phase extraction (SPE) method was employed for sample clean-up and concentration.

  • Linearity: Standard calibration curves in plasma were linear in the range of 10.9-1379.3 nmol/L for EGCG.

  • Accuracy and Precision: The method demonstrated good accuracy and precision with a coefficient of variation of less than 15%.

  • Sensitivity: The method showed high sensitivity with detection and quantification limits in the low nmol/L range in plasma and urine.

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a general workflow for the cross-validation of different analytical methods for the quantification of a specific analyte like this compound.

CrossValidationWorkflow DefineAnalyte Define Analyte (this compound) MethodSelection Select Analytical Methods (e.g., HPLC, UHPLC, LC-MS/MS) DefineAnalyte->MethodSelection MethodDevelopment Individual Method Development & Optimization MethodSelection->MethodDevelopment MethodValidation Individual Method Validation (ICH Guidelines) MethodDevelopment->MethodValidation SampleAnalysis Analyze Identical Samples with Each Validated Method MethodValidation->SampleAnalysis DataComparison Compare Quantitative Results (Statistical Analysis) SampleAnalysis->DataComparison Conclusion Draw Conclusions on Method Comparability & Suitability DataComparison->Conclusion

Caption: General workflow for cross-validating analytical methods.

This guide provides a foundational comparison of analytical methods for this compound quantification. Researchers are encouraged to consult the primary literature for more in-depth information and to perform their own validation studies to ensure the selected method is fit for their specific application and sample matrix.

References

Epicatechin Gallate: A Natural Powerhouse in Antioxidant Efficacy Compared to Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing pursuit of potent and safe antioxidant compounds for research, drug development, and food preservation, a comprehensive comparison reveals that Epicatechin Gallate (ECG), a natural polyphenol found abundantly in green tea, demonstrates comparable and often superior antioxidant efficacy to several widely used synthetic antioxidants. This guide provides an objective analysis of ECG's performance against Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Tert-butylhydroquinone (TBHQ), and Trolox, supported by experimental data and detailed methodologies.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is a measure of its ability to neutralize reactive oxygen species (ROS) and other free radicals. This is commonly evaluated through various in vitro assays, each with a distinct mechanism. The following tables summarize the comparative efficacy of this compound and synthetic antioxidants based on data from key assays.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. A lower IC50 value indicates higher antioxidant activity.

CompoundIC50 (µM)Source(s)
This compound (ECG) ~5-10[1][2]
Epigallocatechin Gallate (EGCG)~2-8[1]
BHT~20-100+[3]
BHA~15-50[4]
TBHQ~10-30
Trolox~5-15

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where a higher value indicates greater antioxidant activity.

CompoundTEAC Value (Trolox Equivalents)Source(s)
This compound (ECG) ~4-5
Epigallocatechin Gallate (EGCG)~4-6
BHT~0.5-1.5
BHA~1-2.5
TBHQ~1.5-3
Trolox1.0by definition

Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). A higher FRAP value indicates greater reducing power.

CompoundFRAP Value (mM Fe²⁺/mM)Source(s)
This compound (ECG) High
Epigallocatechin Gallate (EGCG)Very High
BHTLow to Moderate
BHAModerate
TBHQModerate to High
TroloxHigh

Table 4: Cellular Antioxidant Activity (CAA)

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. Data is often expressed as quercetin equivalents (QE).

CompoundCellular Antioxidant ActivitySource(s)
This compound (ECG) High
Epigallocatechin Gallate (EGCG)Very High
BHTModerate
BHAModerate
TBHQModerate to High
TroloxModerate

Mechanisms of Action: A Tale of Two Strategies

This compound and synthetic phenolic antioxidants employ similar primary mechanisms of action, primarily through the donation of a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals. However, their interaction with cellular signaling pathways reveals a more nuanced picture.

Direct Radical Scavenging

Both ECG and synthetic antioxidants like BHT, BHA, and TBHQ can directly scavenge a wide variety of reactive oxygen and nitrogen species. The galloyl moiety in ECG significantly enhances its radical scavenging ability compared to other catechins.

Modulation of Endogenous Antioxidant Defenses

A key differentiator for this compound is its ability to upregulate the body's own antioxidant defense systems. ECG, and its close relative EGCG, are known activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like ECG, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and detoxification genes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

Some synthetic antioxidants, notably TBHQ, have also been shown to activate the Nrf2 pathway. However, the effects of BHT and BHA on this pathway are less pronounced and can be associated with cellular stress responses.

Antioxidant Mechanisms cluster_direct Direct Radical Scavenging cluster_indirect Indirect (Cellular) Mechanism ECG_direct This compound ROS Reactive Oxygen Species (ROS) ECG_direct->ROS H• donation Synthetic_direct Synthetic Antioxidants (BHT, BHA, TBHQ) Synthetic_direct->ROS H• donation Neutralized_ROS Neutralized Species ROS->Neutralized_ROS ECG_indirect This compound (and TBHQ) Keap1 Keap1 ECG_indirect->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus & binds Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (HO-1, NQO1, GSTs) ARE->Antioxidant_Enzymes activates transcription Cellular_Protection Enhanced Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Figure 1: Comparative antioxidant mechanisms of this compound and synthetic antioxidants.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below to facilitate replication and further research.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The color change from purple to yellow is measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the test compound (ECG, synthetic antioxidants) in methanol.

  • In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each well/cuvette.

  • Add an equal volume of the test compound solution to the DPPH solution. A blank containing only methanol and DPPH is also prepared.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

DPPH_Assay_Workflow start Start prepare_dpph Prepare 0.1 mM DPPH in methanol start->prepare_dpph prepare_samples Prepare serial dilutions of antioxidants start->prepare_samples mix Mix DPPH solution with antioxidant samples prepare_dpph->mix prepare_samples->mix incubate Incubate in dark (30 min, RT) mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate end End calculate->end

Figure 2: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•⁺ and cause decolorization, which is measured spectrophotometrically.

Procedure:

  • Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate.

  • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ stock solution.

  • Dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compounds and a Trolox standard.

  • Add a small volume of the test compound or Trolox standard to a fixed volume of the diluted ABTS•⁺ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorption at 593 nm.

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Prepare various concentrations of the test compounds. A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

  • Add a small volume of the test compound or standard to a larger volume of the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measure the absorbance at 593 nm.

  • The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents (e.g., in mM).

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of antioxidants to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells. Peroxyl radicals generated by AAPH oxidize DCFH to DCF.

Procedure:

  • Plate human hepatocarcinoma (HepG2) cells in a 96-well microplate and allow them to reach confluence.

  • Remove the growth medium and wash the cells with PBS.

  • Incubate the cells with the test compounds and DCFH-DA for 1 hour.

  • Wash the cells with PBS to remove the compounds and DCFH-DA that have not been taken up by the cells.

  • Add AAPH (a peroxyl radical generator) to induce cellular oxidative stress.

  • Measure the fluorescence of the cells every 5 minutes for 1 hour using a fluorescence plate reader.

  • The CAA value is calculated from the area under the curve of fluorescence versus time and is often expressed as quercetin equivalents.

Conclusion

The available data strongly suggests that this compound is a highly effective antioxidant, often outperforming or performing on par with common synthetic antioxidants in various in vitro assays. Its dual mechanism of direct radical scavenging and upregulation of endogenous antioxidant defenses through the Nrf2 signaling pathway makes it a particularly promising compound for further research and development. While synthetic antioxidants remain valuable for their stability and low cost, the superior efficacy and potential for synergistic cellular protection offered by natural compounds like this compound warrant significant consideration for applications in pharmaceuticals, nutraceuticals, and functional foods. Further head-to-head comparative studies, particularly in cellular and in vivo models, will be crucial to fully elucidate the relative benefits of these compounds.

References

Synergistic Interactions of Epicatechin Gallate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the synergistic effects of Epicatechin gallate (ECG), a prominent catechin found in green tea, with various therapeutic compounds. The data presented herein, supported by detailed experimental protocols and signaling pathway diagrams, is intended to inform researchers, scientists, and drug development professionals on the potential of ECG in combination therapies, particularly in oncology and infectious diseases.

I. Synergistic Effects with Anticancer Agents

This compound has demonstrated significant potential in enhancing the efficacy of conventional chemotherapeutic drugs, offering a promising strategy to overcome drug resistance and enhance therapeutic outcomes.

A. Combination with Doxorubicin in Chemoresistant Hepatocellular Carcinoma

ECG has been shown to synergistically enhance the cytotoxicity of doxorubicin (DOX) in a doxorubicin-resistant human hepatocellular carcinoma (HCC) cell line, BEL-7404/DOX. This effect is largely attributed to the reversal of multidrug resistance.[1]

Table 1: Synergistic Cytotoxicity of this compound (ECG) and Doxorubicin (DOX) in BEL-7404/DOX Cells [1]

Compound(s)IC50 (μg/ml)Fold Reversal of Resistance
DOX alone36-
DOX + ECG2.315.7
B. Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

The cytotoxic effects of ECG in combination with other anticancer agents can be determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3][4]

  • Cell Culture: Seed cancer cells (e.g., BEL-7404/DOX) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Treat the cells with varying concentrations of ECG, the chemotherapeutic agent (e.g., doxorubicin), and their combinations for a specified period (e.g., 24-48 hours).

  • MTT Addition: Following incubation, add 10 µl of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the culture medium and add 100 µl of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

  • Data Analysis: The IC50 values (the concentration of a drug that inhibits 50% of cell growth) are determined from dose-response curves.

C. Proposed Signaling Pathway for Synergy with Doxorubicin

The synergistic effect of ECG with doxorubicin in chemoresistant cancer cells is linked to the inhibition of the P-glycoprotein (P-gp) efflux pump, which is encoded by the multidrug resistance 1 (MDR1) gene. By inhibiting P-gp, ECG increases the intracellular accumulation of doxorubicin, thereby enhancing its cytotoxic effect. While detailed signaling studies for ECG are emerging, the mechanism is likely similar to that of its close analog, Epigallocatechin gallate (EGCG).

MDR1_Pathway ECG This compound (ECG) Pgp P-glycoprotein (P-gp/MDR1) ECG->Pgp inhibits DOX_in Doxorubicin (intracellular) Pgp->DOX_in pumps out DOX_out Doxorubicin (extracellular) DOX_out->DOX_in cellular uptake DOX_in->DOX_out efflux Cytotoxicity Enhanced Cytotoxicity DOX_in->Cytotoxicity induces

ECG Inhibition of P-glycoprotein Mediated Doxorubicin Efflux.

II. Synergistic Effects with Antibiotics

ECG has been identified as a potent modulator of antibiotic resistance, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA). It demonstrates synergistic activity with a range of antibiotics, effectively reducing their minimum inhibitory concentrations (MICs).

A. Combination with Various Antibiotics against MRSA

Studies have shown that ECG in combination with other natural compounds and conventional antibiotics can significantly inhibit the growth of MRSA strains. The synergy is quantified using the Fractional Inhibitory Concentration Index (FICI).

Table 2: Synergistic Activity of this compound (ECG) and Kuraridin against MRSA

MRSA Strain CategoryCompoundMIC Alone (μg/mL)MIC in Combination (μg/mL)FICIInterpretation
Community-AssociatedECG5120.25 - 80.25 - 0.5Synergy
Kuraridin4 - 81 - 4
Hospital-AssociatedECG5120.25 - 80.25 - 0.5Synergy
Kuraridin4 - 81 - 4

Table 3: Synergistic Activity of this compound (ECG) with Tetracycline against S. aureus

S. aureus StrainCompoundMIC Alone (mg/L)MIC in Combination (mg/L)Fold Reduction in MIC of Tetracycline
MRSA (ATCC 33591)Tetracycline10.254
ECG12832
MSSA (C1)Tetracycline0.120.034
ECG12832
B. Experimental Protocol: Antimicrobial Synergy Testing (Checkerboard Assay)

The checkerboard assay is a standard method to determine the synergistic, additive, or antagonistic effects of two antimicrobial agents.

  • Preparation of Antimicrobials: Prepare serial twofold dilutions of ECG and the antibiotic in a 96-well microtiter plate. The dilutions of ECG are made along the x-axis, and the dilutions of the antibiotic are made along the y-axis.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the MRSA strain to be tested.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the drug combination that inhibits visible bacterial growth.

  • Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = FIC of drug A + FIC of drug B Where FIC = MIC of the drug in combination / MIC of the drug alone.

    • FICI ≤ 0.5 indicates synergy.

    • 0.5 < FICI ≤ 4 indicates an additive or indifferent effect.

    • FICI > 4 indicates antagonism.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A1 Serial Dilution of ECG B1 Dispense into 96-well Plate (Checkerboard Format) A1->B1 A2 Serial Dilution of Antibiotic A2->B1 A3 Standardized Bacterial Inoculum B2 Inoculate with Bacteria A3->B2 B1->B2 B3 Incubate (37°C, 16-24h) B2->B3 C1 Determine MIC of Combination B3->C1 C2 Calculate FICI C1->C2 C3 Interpret Synergy C2->C3

Workflow for the Checkerboard Assay.

III. Synergistic Enzyme Inhibition

ECG also exhibits synergistic effects in the inhibition of enzymes implicated in metabolic disorders, such as xanthine oxidase, which is a key target in the management of hyperuricemia and gout.

A. Combination with Allopurinol for Xanthine Oxidase Inhibition

ECG acts as a mixed xanthine oxidase (XO) inhibitor and demonstrates a synergistic inhibitory effect when combined with allopurinol, a clinically used XO inhibitor.

Table 4: Inhibitory Activity of this compound (ECG) and Allopurinol against Xanthine Oxidase

CompoundIC50 (μM)
This compound (ECG)19.33 ± 0.45
Allopurinol1.06 ± 0.04

Note: While the individual IC50 values are provided, the synergistic effect was demonstrated through isobologram analysis, which showed that the combination of ECG and allopurinol at low to moderate inhibition levels resulted in a greater than additive effect.

B. Experimental Protocol: Xanthine Oxidase Inhibition Assay

The inhibitory effect of ECG on xanthine oxidase activity can be measured spectrophotometrically by monitoring the formation of uric acid from xanthine.

  • Reaction Mixture: In a cuvette or 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), xanthine oxidase enzyme, and the test compound (ECG, allopurinol, or their combination).

  • Pre-incubation: Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).

  • Initiation of Reaction: Add the substrate, xanthine, to initiate the enzymatic reaction.

  • Spectrophotometric Measurement: Monitor the increase in absorbance at 290-295 nm, which corresponds to the formation of uric acid, over time.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence of the inhibitor to that of the control (without inhibitor).

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration. Synergistic effects are typically evaluated using isobolographic analysis.

IV. Conclusion

The compiled data strongly suggest that this compound is a versatile bioactive compound with the ability to synergistically enhance the therapeutic efficacy of a range of drugs. Its capacity to modulate multidrug resistance in cancer cells and overcome antibiotic resistance in pathogenic bacteria warrants further investigation. The detailed protocols provided in this guide offer a framework for researchers to explore these synergistic interactions in their own experimental settings. The elucidation of the underlying signaling pathways, though currently more established for the related compound EGCG, provides a solid foundation for future mechanistic studies on ECG. These findings underscore the potential of ECG as a valuable component in the development of novel combination therapies.

References

Epicatechin Gallate in Clinical Trials: A Meta-Analysis and Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the clinical evidence for Epicatechin Gallate (ECG), with a primary focus on its most studied derivative, Epigallocatechin-3-gallate (EGCG), reveals a significant body of research into its therapeutic potential. This guide synthesizes findings from numerous meta-analyses of clinical trials, presenting quantitative data, detailed experimental protocols, and an exploration of the molecular pathways influenced by this prominent green tea polyphenol.

For researchers, scientists, and professionals in drug development, this document provides an objective comparison of EGCG's performance against control and placebo groups across various health endpoints, including cancer prevention, cardiovascular health, and metabolic syndrome. While "this compound" is the broader term, the overwhelming majority of clinical research has centered on EGCG, and as such, the data and discussions herein pertain primarily to this specific catechin.

Quantitative Data Summary

The clinical efficacy of EGCG has been evaluated in a multitude of studies. The following tables summarize the quantitative outcomes from meta-analyses of randomized controlled trials, offering a comparative overview of its effects.

Table 1: Cancer Prevention
Cancer TypeComparisonMetricResult95% Confidence IntervalCitation(s)
Overall CancerEGCG vs. ControlRelative Risk (RR)0.720.54 - 0.97[1]
Prostate CancerEGCG vs. ControlRelative Risk (RR)0.430.22 - 0.83[1]
Oral CancerEGCG vs. ControlRelative Risk (RR)0.440.01 - 0.87[1]
Gallbladder CancerEGCG vs. ControlRelative Risk (RR)0.720.51 - 0.94[1]
Hematological CancersEGCG vs. ControlRelative Risk (RR)0.720.49 - 0.95[1]
Table 2: Cardiovascular Health
ParameterComparisonMetricResult95% Confidence IntervalCitation(s)
Systolic Blood PressureEGCG vs. PlaceboMean Difference (MD)-2.68 mmHg-
Diastolic Blood PressureEGCG vs. PlaceboMean Difference (MD)-2.68 mmHg-
Table 3: Metabolic Syndrome
ParameterComparisonMetricResult95% Confidence IntervalCitation(s)
Body WeightGreen Tea (<500mg/day) vs. ControlMean Difference (MD)Significant Reduction-
Body Mass Index (BMI)Green Tea (<500mg/day) vs. ControlMean Difference (MD)Significant Reduction-
Waist CircumferenceGreen Tea (<500mg/day) vs. ControlMean Difference (MD)Significant Reduction-
Fasting Blood GlucoseEGCG (300mg/day) vs. ControlMean Difference (MD)Significant Decrease-
Fasting Plasma TriglyceridesEGCG vs. ControlMean Difference (MD)Significant Decrease-

Experimental Protocols

Understanding the methodology behind the clinical trials is crucial for interpreting the data. Below are summaries of experimental protocols from key studies included in the meta-analyses.

Protocol 1: EGCG for Cancer Chemoprevention in Patients with Liver Cirrhosis
  • Study Design: Phase II Randomized Controlled Trial.

  • Participants: 60 participants with compensated cirrhosis and elevated risk for Hepatocellular Carcinoma (HCC).

  • Intervention: Participants are randomized (1:1) to receive either EGCG or a placebo. The initial oral dose is 600 mg of EGCG daily for the first 12 weeks.

  • Dosage Adjustment: If an interim analysis of an HCC risk biomarker at week 8 shows no improvement and there are no dose-limiting adverse events, the dose is increased to 800 mg for the subsequent 12 weeks. If the biomarker improves, the 600 mg dose is continued.

  • Duration: 24 weeks.

  • Primary Endpoint: Change in the HCC risk biomarker from baseline to the end of treatment.

  • Secondary Endpoints: Complete adverse event profiles and changes in quality of life.

Protocol 2: EGCG for Supportive and Symptomatic Management in Esophageal Cancer
  • Study Design: Phase I dose-escalation study.

  • Participants: Patients with esophageal cancer experiencing obstruction.

  • Intervention: EGCG solution administered orally three times a day. Patients repeatedly swallow 30 ml of the solution to ensure prolonged contact with the esophageal walls.

  • Dosage Levels: Six dose levels were defined: 880, 1760, 2640, 3430, and 4400 umol/L per dose.

  • Duration: 7 continuous days before anti-tumor treatment.

  • Primary Objective: To determine the safety and recommended dose of the EGCG solution.

  • Efficacy: Preliminary efficacy in improving esophageal obstruction.

Protocol 3: EGCG and Postprandial Fat Oxidation in Overweight Subjects
  • Study Design: Double-blind, randomized, placebo-controlled cross-over trial.

  • Participants: Overweight individuals (BMI 25.0-29.9 kg/m2 ) aged 20-50 years.

  • Intervention: Two arms: green tea extract high in EGCG (TEAVIGO) and a placebo.

  • Duration: 3 days for each arm of the crossover.

  • Primary Objective: To investigate the short-term effect of EGCG on postprandial fat oxidation.

  • Secondary Objective: To study changes in lipolysis and glucose metabolism in skeletal muscle and adipose tissue in a subset of volunteers.

Signaling Pathways and Molecular Mechanisms

EGCG exerts its biological effects by modulating a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways identified in the literature as being influenced by EGCG.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is often dysregulated in cancer and inflammatory diseases. EGCG has been shown to inhibit this pathway at multiple points.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Promotes EGCG EGCG EGCG->JAK Inhibits EGCG->STAT Inhibits Phosphorylation

EGCG inhibits the JAK/STAT signaling pathway.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers. EGCG has been demonstrated to suppress this pathway.

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt Akt->pAkt Downstream Downstream Effectors (Cell Survival, Proliferation) pAkt->Downstream Activates EGCG EGCG EGCG->PI3K Inhibits EGCG->Akt Inhibits Phosphorylation

EGCG suppresses the PI3K/Akt signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. EGCG has been shown to modulate this pathway, often leading to the inhibition of cancer cell growth.

MAPK_Pathway Stimulus External Stimuli (e.g., Growth Factors) Ras Ras Stimulus->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Regulates EGCG EGCG EGCG->Raf Inhibits EGCG->MEK Inhibits

EGCG modulates the MAPK signaling pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response and is also implicated in cell survival and proliferation. EGCG has been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory and anti-cancer effects.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) pIkB p-IκBα IkB->pIkB Active_NFkB Active NF-κB NFkB->Active_NFkB Ub Ubiquitination & Degradation pIkB->Ub Ub->NFkB Releases Nucleus Nucleus Active_NFkB->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Promotes EGCG EGCG EGCG->IKK Inhibits

References

Safety Operating Guide

Navigating the Disposal of Epicatechin Gallate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper disposal of chemical compounds like Epicatechin Gallate is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.

Hazard Profile and Safety Considerations

Before handling this compound for disposal, it is essential to be aware of its hazard classifications. While not regulated as a dangerous good for transport, it does present several hazards upon exposure.[1][2][3][4]

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
Skin Irritation/Sensitization Causes skin irritation and may cause an allergic skin reaction.P261: Avoid breathing dust. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation Causes serious eye irritation.P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation May cause respiratory irritation.P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.
Aquatic Toxicity Toxic to aquatic life with long lasting effects.P273: Avoid release to the environment.

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to local, regional, and national regulations. The following steps provide a general framework for its proper disposal.

1. Waste Identification and Segregation:

  • Identify the waste as this compound.

  • Keep the waste in its original container whenever possible.

  • Do not mix this compound waste with other chemical waste streams. This prevents unintended reactions and ensures proper disposal routing.

2. Container Management:

  • Ensure the waste container is in good condition, properly sealed, and clearly labeled as "this compound Waste."

  • Handle uncleaned, empty containers as you would the product itself.

3. Spill and Contamination Management:

  • In the event of a spill, avoid generating dust.

  • Prevent the spilled material from entering drains or water courses.

  • For solid spills, carefully take up the dry material. For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).

  • Place the contained spill residue into a suitable, labeled container for disposal.

  • Decontaminate the affected area.

4. Storage Pending Disposal:

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Keep the container tightly closed.

5. Final Disposal:

  • The primary method for disposal is through an approved and licensed hazardous waste disposal company.

  • Depending on local regulations and the capabilities of the disposal facility, incineration with an afterburner and scrubber may be a suitable disposal method.

  • Chemical waste generators are responsible for determining if the waste is classified as hazardous under local, regional, and national regulations to ensure complete and accurate classification.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

EpicatechinGallateDisposal cluster_prep Preparation & Collection cluster_assessment Assessment cluster_spill_response Spill Response cluster_disposal Final Disposal start Identify Epicatechin Gallate Waste containerize Keep in Original or Properly Labeled Container start->containerize segregate Do Not Mix with Other Waste containerize->segregate spill Spill or Leak? segregate->spill contain Contain Spill (Avoid Dust/Drains) spill->contain Yes consult_regs Consult Local, State & National Regulations spill->consult_regs No cleanup Clean Up with Appropriate Methods contain->cleanup spill_waste Collect Residue in Labeled Container cleanup->spill_waste spill_waste->consult_regs disposal_co Transfer to Licensed Waste Disposal Company consult_regs->disposal_co approved_plant Dispose at Approved Waste Disposal Plant disposal_co->approved_plant

This compound Disposal Workflow

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Epicatechin Gallate
Reactant of Route 2
Reactant of Route 2
Epicatechin Gallate

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